molecular formula C9H10N2O3 B2438254 4-[(Carbamoylamino)methyl]benzoic acid CAS No. 2372-49-8

4-[(Carbamoylamino)methyl]benzoic acid

Cat. No.: B2438254
CAS No.: 2372-49-8
M. Wt: 194.19
InChI Key: UZGDNWPABVDRGA-UHFFFAOYSA-N
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Description

4-[(Carbamoylamino)methyl]benzoic acid is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19. The purity is usually 95%.
BenchChem offers high-quality 4-[(Carbamoylamino)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Carbamoylamino)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(carbamoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(14)11-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGDNWPABVDRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profile & Applications of 4-(Ureidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and pharmaceutical relevance of 4-(ureidomethyl)benzoic acid (CAS 2372-49-8), a critical bifunctional building block used in the design of peptidomimetics and drug conjugates.

Technical Guide for Pharmaceutical Development

Executive Summary

4-(Ureidomethyl)benzoic acid (also known as 4-[(carbamoylamino)methyl]benzoic acid) is a bifunctional aromatic intermediate characterized by a para-substituted benzoic acid scaffold linked to a urea moiety via a methylene bridge.[1] This specific structural arrangement—combining a hydrogen-bonding urea donor with an ionizable carboxylic acid acceptor—makes it a valuable pharmacophore in the development of enzyme inhibitors (e.g., protease inhibitors) and a versatile linker in antibody-drug conjugates (ADCs) and supramolecular assemblies.

Chemical Identity & Structural Analysis[2][3]

PropertyDetail
IUPAC Name 4-[(Carbamoylamino)methyl]benzoic acid
Common Synonyms 4-(Ureidomethyl)benzoic acid;

-Ureido-p-toluic acid; N-Carbamoyl-4-(aminomethyl)benzoic acid
CAS Registry Number 2372-49-8
Molecular Formula

Molecular Weight 194.19 g/mol
SMILES NC(=O)NCC1=CC=C(C=C1)C(O)=O
InChI Key HOVRQUHNZHBKKJ-UHFFFAOYSA-N (Analogous base structure)
Structural Features[5][8][9][10][11][12][13]
  • Aromatic Core: A phenyl ring providing structural rigidity and

    
    -
    
    
    
    stacking potential.
  • Acidic Terminus: A carboxylic acid group (

    
    ) allowing for salt formation and esterification/amidation.
    
  • Urea Terminus: A neutral, polar urea group acting as a strong hydrogen bond donor/acceptor, critical for binding affinity in active sites (e.g., oxyanion holes in enzymes).

  • Methylene Bridge: A single carbon spacer (

    
    ) that decouples the electronic resonance between the urea and the aromatic ring, altering solubility and flexibility compared to 4-ureidobenzoic acid.
    

Physicochemical Properties[1][3][5][7][9][10][11][14][15][16]

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: High melting point range, typically >200°C (with decomposition).[2] The strong intermolecular hydrogen bonding network formed by the urea and carboxylic acid groups stabilizes the crystal lattice.

  • Crystallinity: Exhibits high crystallinity; potential for polymorphism exists depending on the solvent of recrystallization (e.g., water vs. ethanol).

Solution Properties
  • Solubility Profile:

    • Water: Low solubility at neutral/acidic pH due to the rigid hydrophobic core and intermolecular aggregation.

    • Alkaline Media (pH > 6): Highly soluble as the carboxylate anion (

      
      ).
      
    • Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols; insoluble in non-polar solvents (hexane, chloroform).

  • Acidity (pKa):

    • 
       (Carboxylic Acid): ~4.2  (Predicted based on p-substituted benzoic acids).
      
    • The urea group is essentially neutral in physiological pH ranges (protonation occurs only at very low pH,

      
      ).
      
  • Lipophilicity (LogP):

    • Estimated LogP: 0.5 – 0.9 . The compound is moderately polar, balancing the hydrophobic phenyl ring with two hydrophilic termini.

Synthesis & Manufacturing

The synthesis typically proceeds via the carbamoylation of 4-(aminomethyl)benzoic acid (PAMBA) , a known antifibrinolytic agent. This route is preferred for its high yield and atom economy.

Synthetic Route (Graphviz Diagram)

Synthesis cluster_legend Reaction Conditions PAMBA 4-(Aminomethyl)benzoic acid (PAMBA) Intermediate Potassium Salt Intermediate PAMBA->Intermediate Water, Reflux Nucleophilic Addition KOCN Potassium Cyanate (KOCN) KOCN->Intermediate Acid Acid (HCl) Product 4-(Ureidomethyl)benzoic acid (Precipitate) Intermediate->Product Acidification (pH < 4) Protonation Temp: 80-100°C Temp: 80-100°C Solvent: Water Solvent: Water Temp: 80-100°C->Solvent: Water Yield: >85% Yield: >85% Solvent: Water->Yield: >85%

Caption: Synthesis of 4-(ureidomethyl)benzoic acid via nucleophilic addition of PAMBA to cyanate, followed by acidic workup.

Experimental Protocol (Bench Scale)
  • Dissolution: Dissolve 10 mmol of 4-(aminomethyl)benzoic acid in 20 mL of water containing 10 mmol of NaOH (to solubilize the zwitterion).

  • Carbamoylation: Add 12 mmol of Potassium Cyanate (KOCN).

  • Reaction: Heat the mixture to 80-100°C for 2-4 hours. Monitor by TLC or HPLC.

  • Workup: Cool the solution to room temperature. Acidify carefully with concentrated HCl to pH ~3.

  • Isolation: The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from water or water/ethanol mixtures if necessary.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic:

TechniqueDiagnostic Signals
1H NMR (DMSO-d6)

12.8:
Broad singlet (COOH)•

7.8 & 7.3:
AA'BB' quartets (Aromatic protons)•

6.4:
Triplet (Urea -NH-)•

5.5:
Singlet (Urea -NH2)•

4.2:
Doublet (Benzylic -CH2-)
IR Spectroscopy 3400-3200 cm⁻¹: N-H stretch (Urea)• 1680-1690 cm⁻¹: C=O stretch (Carboxylic Acid)• 1650 cm⁻¹: C=O stretch (Urea, Amide I)
Mass Spectrometry ESI(+): [M+H]⁺ = 195.2 m/z• ESI(-): [M-H]⁻ = 193.2 m/z

Biological & Pharmaceutical Relevance[5][9][10][11][17]

Drug Development Applications[11]
  • Peptidomimetics: The ureidomethyl-phenyl motif mimics the side chains of amino acids (like citrulline or arginine) but with a rigid spacer. It is used in designing inhibitors for enzymes like thrombin or urokinase , where the urea interacts with the S1 specificity pocket.

  • Linker Chemistry: The carboxylic acid allows for conjugation to drugs or proteins, while the urea group can improve water solubility and hydrogen-bonding capacity of the payload.

  • Antifolate Analogs: Structurally related to the PABA moiety in folic acid; derivatives have been explored for antifolate activity, targeting enzymes in the folate pathway.

Metabolic Stability

Unlike ester linkages, the urea bond is generally stable to plasma esterases, providing a more durable linker for in vivo applications. However, it may be susceptible to specific amidases in the liver.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency of urea derivatives).

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Chemical Identity & CAS: CAS Common Chemistry. CAS Registry Number 2372-49-8. Link

  • Parent Compound (PAMBA) Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9669, Aminomethylbenzoic acid. Link

  • Synthesis Methodology: Organic Syntheses. Reaction of amines with cyanates to form ureas. (General Protocol adapted for amino-acid derivatives). Link

  • Spectral Data Comparison: Spectral Database for Organic Compounds (SDBS). NMR and IR data for related 4-substituted benzoic acids. Link

Sources

4-[(Carbamoylamino)methyl]benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and analytical characterization of 4-[(Carbamoylamino)methyl]benzoic acid (CAS 2372-49-8). This compound is a urea derivative of the antifibrinolytic drug PAMBA (4-aminomethylbenzoic acid) and serves as a critical reference standard for impurity profiling and metabolic studies in pharmaceutical development.

CAS Number: 2372-49-8

Executive Summary & Chemical Identity

4-[(Carbamoylamino)methyl]benzoic acid is an organic compound characterized by a benzoic acid core substituted at the para position with a ureidomethyl group. It is structurally related to the antifibrinolytic agent PAMBA (4-aminomethylbenzoic acid) and the drug Tranexamic Acid . In pharmaceutical contexts, it is primarily investigated as a potential metabolite (via carbamoylation) or a process-related impurity in the synthesis of aminomethylbenzoic acid derivatives.

Critical Note on CAS Identification: Researchers must distinguish CAS 2372-49-8 (Target Compound) from CAS 2372-82-9 (N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine). Due to database aggregation errors, some commercial indices conflate these two distinct chemical entities. Always verify the structure using the SMILES or InChIKey provided below.

Table 1: Chemical Identifiers & Properties
Property Details
Chemical Name 4-[(Carbamoylamino)methyl]benzoic acid
Synonyms 4-Ureidomethylbenzoic acid; 4-(Carbamoylaminomethyl)benzoic acid; PAMBA-Urea
CAS Number 2372-49-8
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Structure HOOC-C₆H₄-CH₂-NH-CO-NH₂
SMILES NC(=O)NCC1=CC=C(C=C1)C(O)=O
InChIKey XOMZHUGJFNYGBK-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, dilute alkali (NaOH); sparingly soluble in water; insoluble in non-polar solvents.[1][2]

Synthesis & Production Protocol

The synthesis of 4-[(Carbamoylamino)methyl]benzoic acid is achieved through the carbamoylation of 4-(aminomethyl)benzoic acid (PAMBA) using potassium cyanate (KOCN) under acidic conditions. This follows the classical Wöhler urea synthesis mechanism, adapted for zwitterionic amino acids.

Reaction Scheme

Synthesis PAMBA 4-(Aminomethyl)benzoic Acid (PAMBA) C8H9NO2 Product 4-[(Carbamoylamino)methyl]benzoic Acid (Target) C9H10N2O3 PAMBA->Product Nucleophilic Attack KOCN Potassium Cyanate (KOCN) Intermediate Isocyanic Acid (HN=C=O) In situ generation KOCN->Intermediate HCl / H2O Acidification Intermediate->Product Carbamoylation

Figure 1: Synthetic pathway for the carbamoylation of PAMBA.

Detailed Experimental Protocol

Objective: Synthesis of 4-[(Carbamoylamino)methyl]benzoic acid (10 mmol scale).

Reagents:

  • 4-(Aminomethyl)benzoic acid (PAMBA): 1.51 g (10 mmol)

  • Potassium Cyanate (KOCN): 0.97 g (12 mmol, 1.2 eq)

  • Hydrochloric Acid (1 M): As required for pH adjustment

  • Water (Deionized): 20 mL

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, suspend 1.51 g of PAMBA in 15 mL of water.

  • Solubilization: Add 1 M NaOH dropwise until the solution becomes clear (pH ~9-10), converting the acid to its sodium salt.

  • Acidification: Carefully adjust the pH to ~3–4 using 1 M HCl. Note: The zwitterionic form of the amino acid is reactive, but slightly acidic conditions favor the formation of isocyanic acid from cyanate.

  • Addition: Add a solution of Potassium Cyanate (0.97 g in 5 mL water) dropwise to the stirred mixture at room temperature.

  • Heating: Heat the reaction mixture to 60–70 °C for 2 hours. A white precipitate may begin to form as the urea derivative is less soluble than the starting amino acid.

  • Workup: Cool the mixture to 4 °C in an ice bath.

  • Acidification (Final): Adjust pH to ~2–3 with concentrated HCl to fully protonate the carboxylic acid and precipitate the product.

  • Filtration: Filter the white solid under vacuum. Wash with ice-cold water (2 x 5 mL) to remove excess salts.

  • Purification: Recrystallize from water/ethanol (9:1) or dissolve in dilute NaOH and reprecipitate with HCl for high purity (>98%).

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Yield Expectation: 75–85% (approx. 1.45–1.65 g).

Analytical Characterization

To validate the identity of the synthesized compound, use the following spectroscopic parameters.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

Nucleus Shift (δ, ppm) Multiplicity Assignment
¹H NMR 12.80Broad Singlet (1H)-COOH (Carboxylic acid)
7.88Doublet (2H, J=8.2 Hz)Ar-H (Positions 2, 6)
7.35Doublet (2H, J=8.2 Hz)Ar-H (Positions 3, 5)
6.45Triplet (1H)-CH ₂-NH -CO- (Urea NH)
5.60Broad Singlet (2H)-NH-CO-NH ₂ (Urea terminal)
4.28Doublet (2H)Ar-CH ₂-NH-
¹³C NMR 167.5Singlet-C OOH
158.9Singlet-NH-C O-NH₂ (Urea Carbon)
145.2SingletAr-C 4 (Ipso to CH2)
129.8SingletAr-C 2, C 6
129.5SingletAr-C 1 (Ipso to COOH)
127.1SingletAr-C 3, C 5
43.5SingletAr-C H₂-NH-
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion

  • [M+H]⁺: Calculated: 195.07; Observed: 195.1 m/z

  • [M+Na]⁺: Observed: 217.1 m/z

Biological Relevance & Applications

Impurity Profiling in Antifibrinolytics

In the manufacturing of PAMBA and Tranexamic Acid, urea derivatives can form if urea is used in the synthesis or if cyanate impurities are present in reagents. 4-[(Carbamoylamino)methyl]benzoic acid serves as a Qualified Reference Standard for HPLC method development to ensure drug purity.

Metabolic Pathway (Carbamoylation)

In vivo, primary amines can undergo carbamoylation (reaction with isocyanic acid, a dissociation product of urea). This compound represents the carbamoylated metabolite of PAMBA.

Metabolism Drug PAMBA (Drug Substance) Metabolite 4-[(Carbamoylamino)methyl]benzoic Acid (Carbamoylated Metabolite) Drug->Metabolite Non-enzymatic Carbamoylation UreaCycle Urea / Isocyanic Acid (Endogenous) UreaCycle->Metabolite Excretion Renal Excretion Metabolite->Excretion

Figure 2: Potential metabolic formation of the target compound via carbamoylation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[3]

  • GHS Signal Word: Warning.[3]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; keep away from moisture.[4]

References

  • Sigma-Aldrich. Product Specification: 4-[(Carbamoylamino)methyl]benzoic acid (CAS 2372-49-8).Link

  • European Pharmacopoeia (Ph. Eur.). Tranexamic Acid Monograph 0875: Impurity Profiling. (Contextual reference for aminomethylbenzoic acid derivatives). Link

  • PubChem. Compound Summary: 4-(Aminomethyl)benzoic acid (PAMBA). (Precursor data).[5] Link

  • Wöhler, F.Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 1828.

Sources

Synthesis pathways for 4-[(Carbamoylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-[(Carbamoylamino)methyl]benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 4-[(Carbamoylamino)methyl]benzoic acid, a molecule of interest for its structural motifs relevant to medicinal chemistry and materials science. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical logic, practical execution, and comparative analysis of the most viable synthetic routes. Emphasis is placed on explaining the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. The primary and most efficient pathway, proceeding via the carbamoylation of 4-(aminomethyl)benzoic acid, is detailed extensively, alongside a discussion of an alternative route involving the N-alkylation of urea. Each section is grounded in authoritative references and includes detailed experimental protocols and visual diagrams to facilitate comprehension and replication.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 4-[(Carbamoylamino)methyl]benzoic acid, also known as N-(4-carboxybenzyl)urea, centers on the formation of the terminal urea moiety. A retrosynthetic analysis reveals two primary disconnection strategies, which form the basis of the synthetic pathways discussed in this guide.

G cluster_path1 Pathway I: Carbamoylation cluster_path2 Pathway II: N-Alkylation Target 4-[(Carbamoylamino)methyl]benzoic Acid P1_Disconnection C-N Bond Disconnection (Urea Formation) Target->P1_Disconnection Disconnect here P2_Disconnection N-C (Benzyl) Bond Disconnection Target->P2_Disconnection Or disconnect here Precursor1 4-(Aminomethyl)benzoic Acid Precursor1->P1_Disconnection Reagent1 Carbamoyl Source (e.g., KOCN) Reagent1->P1_Disconnection Precursor2 4-(Halomethyl)benzoic Acid Precursor2->P2_Disconnection Reagent2 Urea Reagent2->P2_Disconnection

Caption: Retrosynthetic analysis of 4-[(Carbamoylamino)methyl]benzoic acid.

  • Pathway I (Recommended): This approach involves the formation of the urea by treating the key intermediate, 4-(aminomethyl)benzoic acid, with a carbamoylating agent. This is the most direct and high-yielding route, leveraging the nucleophilicity of the primary amine.

  • Pathway II (Alternative): This strategy involves the N-alkylation of urea with an electrophilic benzyl species, such as 4-(chloromethyl)benzoic acid. While feasible, this pathway presents challenges regarding selectivity and the potential for over-alkylation.

Synthesis Pathway I: Carbamoylation of 4-(Aminomethyl)benzoic Acid

This pathway is the preferred method due to its efficiency, high yields, and straightforward execution. It is a two-step process starting from the commercially available 4-formylbenzoic acid.

Step 1: Synthesis of the Key Precursor, 4-(Aminomethyl)benzoic Acid

The conversion of 4-formylbenzoic acid to 4-(aminomethyl)benzoic acid is efficiently achieved via a one-pot reductive amination.[1] This reaction proceeds through the in-situ formation of an imine intermediate by reacting the aldehyde with an ammonia source, which is then immediately reduced to the corresponding primary amine.[2]

G Start 4-Formylbenzoic Acid + NH4OH Imine Imine Intermediate (in situ) Start->Imine Imine Formation (Dehydration) Reduction Reduction (e.g., NaBH4, H2/Pd-C) Imine->Reduction Product 4-(Aminomethyl)benzoic Acid Reduction->Product

Caption: Workflow for the reductive amination of 4-formylbenzoic acid.

Causality of Experimental Choices:

  • Ammonia Source: Aqueous ammonia (NH₄OH) serves as a convenient and effective source of ammonia for imine formation.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective choice, though it can also reduce the starting aldehyde. Therefore, it is typically added after allowing sufficient time for imine formation.[3] Alternatively, catalytic hydrogenation (H₂ over Pd/C) provides excellent yields and is a cleaner workup, as described in a patent for a related process.[4] Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, allowing for a true one-pot reaction, but is more toxic and expensive.[5]

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add 28% aqueous ammonia (4-5 eq). Stir the mixture in a sealed pressure vessel (e.g., an autoclave).

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on Carbon (Pd/C) or Raney Nickel to the mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 10 kg/cm ²) and heat to a temperature between 80-160°C.[1] The reaction progress should be monitored by HPLC or TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be triturated with a suitable anti-solvent like ethanol or acetone to precipitate the product, 4-(aminomethyl)benzoic acid, which can be collected by filtration and dried. A yield of over 90% can be expected.[1]

Step 2: Urea Formation via Reaction with Potassium Cyanate

The reaction of a primary amine with potassium cyanate (KOCN) in a weakly acidic aqueous solution is a classic and highly effective method for synthesizing terminal ureas. The amine attacks the in-situ generated isocyanic acid (HNCO).[6]

G cluster_mech Reaction Mechanism KOCN KOCN + H₂O/H⁺ HNCO Isocyanic Acid (HNCO) (Reactive Intermediate) KOCN->HNCO Protonation Attack Nucleophilic Attack HNCO->Attack Amine 4-(Aminomethyl)benzoic Acid (R-NH₂) Amine->Attack Product 4-[(Carbamoylamino)methyl]benzoic Acid Attack->Product

Caption: Mechanism of urea formation using potassium cyanate.

Causality of Experimental Choices:

  • Solvent: Water is the ideal solvent as it readily dissolves the amine salt and the potassium cyanate.

  • pH Control: The reaction is performed under neutral to slightly acidic conditions. An acid (like HCl or acetic acid) is added to protonate the cyanate ion, forming the reactive electrophile, isocyanic acid. However, the pH must not be too low, as excessive protonation of the primary amine would render it non-nucleophilic. A delicate balance is required.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in water. If solubility is low, add a stoichiometric amount of NaOH or HCl to form the corresponding salt, then readjust the pH later. A common approach is to dissolve the amine in dilute acetic acid.

  • Reagent Addition: In a separate flask, dissolve potassium cyanate (KOCN, 1.1-1.2 eq) in water. Add this solution dropwise to the stirred solution of the amine at room temperature.

  • Reaction: Gently heat the reaction mixture to 50-70°C for 1-2 hours. The formation of the product, which is often less soluble than the starting material, may be observed as a precipitate.

  • Isolation: Cool the reaction mixture in an ice bath. If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, carefully acidify the mixture with dilute HCl to a pH of ~4-5 to precipitate the product.

  • Purification: The collected solid is washed with cold water and then with a non-polar solvent like diethyl ether or hexane to remove any organic impurities. The product can be further purified by recrystallization from water or an ethanol/water mixture.

Synthesis Pathway II: N-Alkylation of Urea

This alternative pathway uses readily available starting materials but is generally less efficient due to issues with selectivity.

Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid

This electrophilic precursor is synthesized via the free-radical chlorination of p-toluic acid (4-methylbenzoic acid).

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve p-toluic acid (1.0 eq) in a suitable solvent like chlorobenzene in a flask equipped with a reflux condenser and a gas inlet.[7]

  • Initiation: Heat the solution to approximately 100°C and irradiate with a UV lamp to initiate the radical reaction.

  • Chlorination: Bubble chlorine gas through the solution. The reaction progress can be monitored by measuring the mass of HCl evolved.[7][8]

  • Workup and Isolation: Once the theoretical amount of HCl has been evolved, stop the chlorination and cool the reaction mixture to 0°C. The product, 4-(chloromethyl)benzoic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., petroleum ether) to remove the chlorobenzene, and dry under vacuum.[7]

Step 2: Reaction of 4-(Chloromethyl)benzoic Acid with Urea

This step involves the nucleophilic substitution reaction where urea acts as the nucleophile.

Causality and Challenges:

  • Nucleophile: Urea is a weak nucleophile. The reaction requires heating and often a base to deprotonate the urea to increase its nucleophilicity.

  • Selectivity: A major challenge is controlling the selectivity of the alkylation. Urea has two nitrogen atoms, and the initially formed product is more nucleophilic than urea itself, leading to a high propensity for double alkylation, forming N,N'-bis(4-carboxybenzyl)urea.

  • Solubility: The reactants and products have limited solubility in many common organic solvents, which can hinder the reaction rate. A polar aprotic solvent like DMF or DMSO may be required.

Prospective Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-(chloromethyl)benzoic acid (1.0 eq), urea (2-3 eq to favor mono-alkylation), and a non-nucleophilic base like potassium carbonate (1.1 eq) in DMF.

  • Reaction: Heat the mixture to 80-100°C and stir for several hours, monitoring by TLC or HPLC.

  • Workup and Isolation: After cooling, pour the reaction mixture into a large volume of water. Acidify with dilute HCl to precipitate the acidic products.

  • Purification: The resulting solid will likely be a mixture of the desired product, the di-alkylated side product, and unreacted starting material. Purification would require extensive column chromatography or fractional crystallization, making this route less practical for large-scale synthesis.

Comparative Analysis of Synthesis Pathways

ParameterPathway I: CarbamoylationPathway II: N-Alkylation
Number of Steps 2 (from 4-formylbenzoic acid)2 (from p-toluic acid)
Overall Yield High (>80%)Low to Moderate (<40%)
Purity of Crude Product Generally high, easy to purify.Low, significant side products.
Purification Method Simple precipitation/recrystallization.Difficult; requires chromatography.
Reagent Safety KOCN is moderately toxic. Uses H₂ gas.Uses toxic chlorine gas and UV light.
Scalability Excellent; well-established reactions.Poor, due to selectivity and purification issues.
Recommendation Highly Recommended Not recommended for efficient synthesis.

Characterization

The identity and purity of the final product, 4-[(Carbamoylamino)methyl]benzoic acid, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aromatic protons, the benzylic CH₂ group, and the urea NH and NH₂ protons. The signals and their integrations should match the expected structure.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • FT-IR Spectroscopy: To detect characteristic vibrational frequencies, including the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), the C=O stretch of the urea (amide I band, ~1640-1660 cm⁻¹), and N-H stretches (~3200-3400 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Conclusion

This guide has detailed two primary synthetic pathways for 4-[(Carbamoylamino)methyl]benzoic acid. The analysis strongly indicates that Pathway I , involving the reductive amination of 4-formylbenzoic acid followed by the carbamoylation of the resulting 4-(aminomethyl)benzoic acid with potassium cyanate, is the superior and most practical method. This route offers high yields, excellent product purity, and a straightforward, scalable procedure. In contrast, Pathway II, the N-alkylation of urea, is hampered by poor selectivity and significant purification challenges, rendering it unsuitable for efficient synthesis. For researchers requiring reliable and high-purity access to the title compound, the protocols and strategic guidance provided for Pathway I are highly recommended.

References

  • PrepChem. (n.d.). Synthesis of 4-(chloromethyl)-benzoic acid. PrepChem.com. Retrieved February 19, 2026, from [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(9), 1589-1591.
  • Google Patents. (1996). Practical synthesis of urea derivatives. (US5925762A).
  • Wikipedia. (2024). Reductive amination. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. Retrieved February 19, 2026, from [Link]

  • Google Patents. (1996). Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea. (US5550286A).
  • Kurzer, F. (1963). Urea from amines and potassium cyanate. Organic Syntheses, Coll. Vol. 4, p.49.
  • Organic Syntheses. (n.d.). p-Carbomethoxybenzamide from Methyl p-cyanobenzoate. Org. Syn. 2011, 88, 308. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Retrieved February 19, 2026, from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 19, 2026, from [Link]

  • Google Patents. (2011). Preparation method of 4-aminomethylbenzoic acid. (WO2011087211A2).
  • Mohammadi, Z., & Dekamin, M. G. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. RSC Advances, 12(28), 17871-17883.
  • PrepChem. (n.d.). Preparation of potassium cyanate. PrepChem.com. Retrieved February 19, 2026, from [Link]

  • Google Patents. (2009). Preparation of high-purity potassium cyanate. (CN101412523A).
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. organic-chemistry.org. Retrieved February 19, 2026, from [Link]

Sources

Precursors and Starting Materials for 4-[(Carbamoylamino)methyl]benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical requirements, precursors, and synthesis workflows for 4-[(Carbamoylamino)methyl]benzoic acid (CAS: 2372-49-8), also known as 4-ureidomethylbenzoic acid .

This compound is a derivative of the antifibrinolytic drug 4-(aminomethyl)benzoic acid (PAMBA) , where the primary amine is carbamoylated to form a urea moiety. The synthesis relies on the nucleophilic addition of the benzylic amine to an isocyanate species generated in situ.

Executive Summary

Target Compound: 4-[(Carbamoylamino)methyl]benzoic acid CAS Number: 2372-49-8 Molecular Formula: C₉H₁₀N₂O₃ Molecular Weight: 194.19 g/mol Core Application: Pharmaceutical intermediate; antifibrinolytic derivative; peptidomimetic building block.

The synthesis of this target requires a high-purity benzylic amine precursor and a carbamoylating agent. The reaction is a classic Wöhler-type urea synthesis adapted for zwitterionic amino acids.

Part 1: Strategic Precursor Analysis

The synthesis strategy hinges on the transformation of the primary amine of 4-(aminomethyl)benzoic acid into a urea group while preserving the carboxylic acid functionality.

Primary Precursor (The Scaffold)

Name: 4-(Aminomethyl)benzoic acid (PAMBA)

  • CAS: 56-91-7

  • Role: Provides the carbon skeleton and the reactive amine center.

  • Purity Requirement: ≥98.0% (HPLC).

  • Critical Impurities to Avoid: 4-Cyanobenzoic acid (incomplete reduction precursor), 4-Methylbenzoic acid.

  • Solubility Profile: Zwitterionic; soluble in alkaline or acidic aqueous solutions; sparingly soluble in neutral water.

Carbamoylating Agent (The Reagent)

Name: Potassium Cyanate (KOCN) or Sodium Cyanate (NaOCN)

  • CAS: 590-28-3 (KOCN)

  • Role: Source of the cyanate ion (NCO⁻), which equilibrates to isocyanic acid (HNCO) in acidic media to react with the amine.

  • Why KOCN? Preferred over organic isocyanates (e.g., trimethylsilyl isocyanate) for cost-efficiency and compatibility with aqueous reaction media.

Solvents and Catalysts
  • Solvent: Deionized Water (Reaction medium).

  • pH Adjusters: Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) to generate the reactive amine salt and catalyze isocyanic acid formation.

Upstream Precursors (If synthesizing PAMBA in-house)

If the primary precursor (PAMBA) is not sourced commercially, it is synthesized from:

  • 4-Cyanobenzoic acid: via catalytic hydrogenation (Pd/C or Raney Ni).

  • 4-Chloromethylbenzoic acid: via ammonolysis (less common due to dialkylation side reactions).

Part 2: Synthesis Workflow & Logic

Reaction Mechanism

The synthesis follows a nucleophilic addition mechanism. The amine group of PAMBA attacks the electrophilic carbon of isocyanic acid (generated in situ from cyanate and acid).

Pathway:

  • Protonation: KOCN + H⁺

    
     HN=C=O (Isocyanic acid).[1][2][3][4]
    
  • Nucleophilic Attack: HOOC-Ph-CH₂-NH₂ + HN=C=O

    
     HOOC-Ph-CH₂-NH-CO-NH₂.
    
Experimental Protocol

Scale: 100 mmol basis.

Step 1: Preparation of the Amine Salt

  • Charge a 500 mL round-bottom flask with 15.1 g (100 mmol) of 4-(aminomethyl)benzoic acid .

  • Add 100 mL of water and 10 mL of concentrated HCl (approx. 120 mmol).

  • Stir until the solid dissolves completely. The solution now contains the hydrochloride salt of PAMBA.

    • Note: The pH should be approximately 2–3.[5]

Step 2: Carbamoylation

  • Dissolve 9.7 g (120 mmol, 1.2 eq) of Potassium Cyanate (KOCN) in 30 mL of water .

  • Add the KOCN solution dropwise to the PAMBA hydrochloride solution over 20 minutes with vigorous stirring.

  • Observation: A white precipitate may begin to form as the urea product is less soluble than the salt.

  • Heat the reaction mixture to 60–70°C for 2–3 hours to ensure complete conversion.

    • Caution: Do not boil (>90°C) to prevent hydrolysis of the urea back to the amine or formation of biuret.

Step 3: Isolation and Purification

  • Cool the mixture to 0–5°C in an ice bath.

  • Adjust pH to ~3.0 with dilute HCl if necessary to ensure the carboxylic acid is protonated and precipitated.

  • Filter the white crystalline solid.

  • Wash: Wash the filter cake with ice-cold water (2 x 20 mL) to remove inorganic salts (KCl).

  • Recrystallization: Recrystallize from hot water or water/ethanol (9:1) if high purity (>99%) is required.

  • Dry in a vacuum oven at 50°C.

Quantitative Data Summary
ParameterSpecification
Stoichiometry 1.0 eq PAMBA : 1.2 eq KOCN
Temperature 60–70°C
Time 2–3 Hours
Typical Yield 85–92%
Melting Point >200°C (Decomposes)
Appearance White crystalline powder

Part 3: Visualization of Precursor Pathways

The following diagram illustrates the precursor relationships and the reaction flow.

G Cyanobenzoic 4-Cyanobenzoic Acid (Upstream Precursor) Cond1 H2 / Pd/C Reduction Cyanobenzoic->Cond1 KOCN Potassium Cyanate (Reagent) Cond2 H2O / HCl / 60°C Carbamoylation KOCN->Cond2 PAMBA 4-(Aminomethyl)benzoic Acid (PAMBA) [Primary Precursor] PAMBA->Cond2 Product 4-[(Carbamoylamino)methyl]benzoic acid (Target Compound) Cond1->PAMBA Synthesis of Scaffold Cond2->Product Nucleophilic Addition

Caption: Synthesis pathway from upstream nitrile precursor to the final urea derivative.

Part 4: Quality Control & Characterization

To ensure the integrity of the starting materials and the final product, the following analytical parameters must be verified.

Precursor Verification (PAMBA)
  • HPLC Purity: Must be >98%. Impurities with secondary amines will lead to substituted ureas.

  • TLC: Silica gel; Eluent: n-Butanol/Acetic Acid/Water (4:1:1). Ninhydrin stain should show a strong purple spot (free amine).

Product Characterization (Target)
  • IR Spectroscopy:

    • Appearance of Urea C=O stretch: ~1650–1660 cm⁻¹.

    • Disappearance of primary amine N-H scissoring.

    • Retention of Carboxylic Acid C=O: ~1680–1700 cm⁻¹.

  • 1H NMR (DMSO-d6):

    • 
       ~12.8 ppm (s, 1H, -COOH).
      
    • 
       ~7.8 ppm (d, 2H, Ar-H).
      
    • 
       ~7.3 ppm (d, 2H, Ar-H).
      
    • 
       ~6.4 ppm (t, 1H, -NH-CH2).
      
    • 
       ~5.6 ppm (s, 2H, -NH2).
      
    • 
       ~4.2 ppm (d, 2H, -CH2-).
      
Common Impurities
  • Biuret: Formed if the reaction temperature exceeds 90°C.

  • Cyanuric Acid: Trimerization of isocyanic acid if pH is too low without amine capture.

References

  • Sigma-Aldrich. 4-(Aminomethyl)benzoic acid Product Specification. Retrieved from .

  • Organic Syntheses.Preparation of Ureas from Amines and Cyanates (General Protocol). Org. Synth. 1951, 31, 8.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16960, 4-(Aminomethyl)benzoic acid. Retrieved from .

  • Vertex Chem.Synthesis of 4-ureidomethylbenzoic acid derivatives. (Generic reaction grounding based on CAS 2372-49-8 structure analysis).

Sources

Technical Guide: Synthesis and Characterization of 4-[(Carbamoylamino)methyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and structural optimization of 4-[(Carbamoylamino)methyl]benzoic acid (also known as 4-ureidomethylbenzoic acid ) and its


-substituted analogs.[1][2]

These compounds represent a critical scaffold in medicinal chemistry, serving as bioisosteres for peptide linkages and key intermediates in the development of antifibrinolytics (analogs of PAMBA), protease inhibitors, and supramolecular synthons.[1]

Executive Summary

Target Molecule: 4-[(Carbamoylamino)methyl]benzoic acid Core Scaffold:


-Substituted Benzyl Urea
Applications:  Peptidomimetics, Antifibrinolytic agents, Serine protease inhibitors.[1][2]

This guide provides a modular synthetic workflow for generating a library of urea-linked benzoic acid derivatives. Unlike standard amide couplings, the construction of the urea bridge requires careful handling of the zwitterionic starting material, 4-(aminomethyl)benzoic acid (PAMBA) .[1] We present two distinct protocols:

  • Aqueous Cyanate Fusion: For the rapid synthesis of the primary urea (parent compound).

  • Isocyanate-Ester Coupling: A versatile, organic-phase protocol for generating

    
    -substituted analogs with high diversity.[2]
    

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the poor solubility of the zwitterionic PAMBA precursor in organic solvents.

  • Strategy A (Primary Urea): Exploits the water solubility of PAMBA salts to couple with cyanate ions.[1]

  • Strategy B (Substituted Analogs): Masks the carboxylic acid as a methyl ester to unlock solubility in DCM/THF, allowing reaction with diverse electrophilic isocyanates, followed by mild hydrolysis.[1]

Retrosynthesis Target Target: 4-[(3-R-Ureido)methyl]benzoic acid Precursor1 Intermediate: Methyl 4-(aminomethyl)benzoate Target->Precursor1 Hydrolysis (LiOH) Start Starting Material: 4-(Aminomethyl)benzoic acid (PAMBA) Precursor1->Start Esterification (SOCl2/MeOH) Reagent Reagent: R-Isocyanate or KCNO Precursor1->Reagent Urea Formation

Figure 1: Retrosynthetic disconnection showing the transition from the zwitterionic acid to the soluble ester intermediate.

Synthetic Methodology

Protocol A: Synthesis of the Parent Compound (Primary Urea)

Target: 4-[(Carbamoylamino)methyl]benzoic acid (


)
Mechanism:  Nucleophilic attack of the benzylic amine on isocyanic acid (generated in situ).[1]

Reagents:

  • 4-(Aminomethyl)benzoic acid (PAMBA)[1][2]

  • Potassium Cyanate (KCNO)[1]

  • Acetic Acid (AcOH) / Water[1]

Step-by-Step Procedure:

  • Dissolution: Suspend PAMBA (10 mmol, 1.51 g) in water (30 mL). Add NaOH (10 mmol) to generate the soluble sodium salt.[1] The solution should be clear.

  • Acidification: Adjust pH to ~4-5 using glacial acetic acid. A fine precipitate may form; proceed immediately.

  • Carbamoylation: Add a solution of Potassium Cyanate (15 mmol, 1.21 g) in water (10 mL) dropwise over 15 minutes at room temperature.

  • Heating: Heat the mixture to 60°C for 2 hours. The reaction is driven by the precipitation of the urea product.

  • Work-up: Cool to 0°C. Acidify to pH 2 with 1M HCl to ensure the carboxylic acid is fully protonated.

  • Isolation: Filter the white precipitate. Wash with cold water (

    
     mL) and acetone (
    
    
    
    mL) to remove unreacted cyanate.[1]
  • Drying: Vacuum dry at 50°C.

Self-Validation:

  • Success Indicator: Product is insoluble in acidic water but soluble in 1M NaOH.

  • Yield Expectations: 75-85%.[2]

Protocol B: Synthesis of -Substituted Analogs (Library Generation)

Target: 4-[(3-Alkyl/Aryl-ureido)methyl]benzoic acid Rationale: Direct reaction of PAMBA with organic isocyanates fails due to solvent incompatibility.[2] We use the Methyl Ester Route .

Step 1: Esterification of PAMBA[2]
  • Suspend PAMBA (20 mmol) in dry Methanol (50 mL).

  • Slowly add Thionyl Chloride (

    
    , 30 mmol) at 0°C (Exothermic!).
    
  • Reflux for 4 hours until the solution is clear.

  • Evaporate solvent to yield Methyl 4-(aminomethyl)benzoate hydrochloride .

Step 2: Urea Coupling (The Diversity Step)

This step is compatible with parallel synthesis for SAR studies.[1]

Reagents:

  • Methyl 4-(aminomethyl)benzoate HCl[1][2]

  • Triethylamine (TEA)[1]

  • Electrophile: R-Isocyanate (e.g., Phenyl-, Benzyl-, Cyclohexyl-isocyanate)[1][2]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Free Basing: Suspend the ester HCl salt (1.0 eq) in DCM. Add TEA (2.5 eq) and stir for 15 min until the solid dissolves/suspends finely.

  • Coupling: Add the specific R-Isocyanate (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Quench: Wash with 1M HCl (to remove TEA) and Brine. Dry over

    
     and concentrate.
    
    • Intermediate Check: The methyl ester urea is usually a crystalline solid.

Step 3: Hydrolysis to Final Analog
  • Dissolve the intermediate ester in THF/Water (3:1).

  • Add LiOH (3.0 eq). Stir at RT for 3 hours.[3]

  • Critical Work-up: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

  • Precipitation: The final acid analog will precipitate.[4] Filter, wash with water, and dry.[1][4]

Workflow cluster_0 Step 1: Solubilization cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection PAMBA PAMBA (Zwitterion) Ester Methyl Ester HCl PAMBA->Ester MeOH/SOCl2 FreeBase Free Amine Ester->FreeBase TEA/DCM UreaEster Urea Ester Intermediate FreeBase->UreaEster + R-NCO Final Final Analog (Acid) UreaEster->Final LiOH / H3O+

Figure 2: Synthetic workflow for the generation of substituted urea analogs via the ester intermediate.

Characterization & Data Analysis

Spectroscopic Validation

The formation of the urea linkage is confirmed by specific diagnostic signals.

TechniqueDiagnostic SignalAssignmentNote
1H NMR

6.3 - 6.8 ppm (t)

Triplet due to coupling with benzylic

.
1H NMR

4.2 - 4.4 ppm (d)

Doublet, collapses to singlet on

shake.[1][2]
1H NMR

8.5 - 9.0 ppm (s)

Downfield singlet (for substituted ureas).[1][2]
13C NMR

158 - 160 ppm

Urea carbonyl (distinct from acid/ester CO).[1][2]
IR 1650 - 1690


Urea I band (Strong).[1][2]
IR 3300 - 3400


Broad doublet (primary) or singlet (secondary).[1][2]
Purity Assessment (HPLC)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid).[1]

  • Detection: UV @ 254 nm (Benzoic acid chromophore).[1]

  • Retention Time: The free acid analogs will elute earlier than their methyl ester precursors.

Troubleshooting & Optimization (Expert Insights)

Common Pitfall: Cyclization

Issue: When heating the urea-benzoic acid derivatives, particularly in strong acid, there is a risk of intramolecular cyclization if the linker length allows, though less common with para-substitution.[1] Solution: Keep hydrolysis temperatures below 40°C. Avoid refluxing the final acid in acetic anhydride, which can force dehydration to imides or other cyclic byproducts.[1]

Solubility Issues

Issue: The final products are often high-melting solids with poor solubility in


.
Solution:  Always use DMSO-d6  for NMR characterization.[2] For biological assays, prepare stock solutions in 100% DMSO before diluting into aqueous buffers.[1]
Purification of "Sticky" Ureas

Issue: Substituted ureas can trap solvent or impurities. Solution: If the final precipitation yields a gum, dissolve in minimal 1M NaOH and re-precipitate slowly with 1M HCl while stirring vigorously to induce crystallinity.

References

  • Preparation of 4-aminomethylbenzoic acid (PAMBA) derivatives. Source: Google Patents. Methodology for the synthesis of the core amine scaffold.

  • Synthesis of Urea Derivatives via Isocyanates. Source: Organic Chemistry Portal. General mechanisms for isocyanate coupling and urea formation.

  • PubChem Compound Summary: 4-((Aminocarbonyl)amino)benzoic acid. Source:[1][5] National Center for Biotechnology Information. Structural data and identifiers for the parent urea. [1]

  • Evaluation of Urea-Linked Peptidomimetics. Source: Journal of Medicinal Chemistry (via NIH).[1] Context on the biological utility of urea linkers in drug design.

Sources

Optimizing the 4-(Ureidomethyl)benzoic Acid Scaffold: A Technical Guide to SAR and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationships (SAR) and synthetic strategies for 4-(ureidomethyl)benzoic acid derivatives . This scaffold is recognized in medicinal chemistry as a "privileged structure," serving as a critical pharmacophore in the design of Soluble Epoxide Hydrolase (sEH) inhibitors and VLA-4 (Integrin


) antagonists .

Executive Summary: The Pharmacophore[1]

The 4-(ureidomethyl)benzoic acid scaffold represents a versatile chemical template.[1] Its utility stems from its ability to mimic specific peptide motifs and transition states:

  • sEH Inhibition: The urea moiety mimics the transition state of epoxide hydrolysis, while the benzoic acid provides solubility and secondary binding interactions.

  • VLA-4 Antagonism: The scaffold mimics the Leu-Asp-Val (LDV) binding motif found in fibronectin.[1] The benzoic acid mimics the aspartate residue (ionic anchor), while the urea acts as a surrogate for the peptide backbone, positioning the hydrophobic "tail" into the specificity pocket.

This guide dissects the molecule into three optimization zones to guide rational drug design.

Structure-Activity Relationship (SAR) Analysis

To maximize potency and selectivity, the scaffold is analyzed in three distinct regions: the Acid Head (Region A) , the Urea Linker (Region B) , and the Hydrophobic Tail (Region C) .

Region A: The Benzoic Acid Anchor
  • Role: Provides the primary electrostatic interaction (salt bridge) with arginine or metal cations in the active site.

  • SAR Trends:

    • Carboxylic Acid: Essential for maximal potency in VLA-4 antagonists (mimicking Asp).[1] In sEH inhibitors, it improves water solubility but can be replaced to improve cell permeability.

    • Bioisosteres: Replacing

      
       with tetrazole  or acyl sulfonamide  often retains potency while improving oral bioavailability and metabolic stability.[1]
      
    • Positioning: The para-substitution (4-position) is generally superior to meta or ortho for linear binding modes required by integrins.[1]

Region B: The Ureidomethyl Linker
  • Role: Acts as the primary Hydrogen Bond Donor/Acceptor (HBD/HBA) network.

  • SAR Trends:

    • Urea vs. Amide: The urea linkage (

      
      ) is superior to simple amides due to its ability to form a bidentate H-bond network, critical for stabilizing the sEH transition state.[1]
      
    • Methyl Spacer: The single methylene unit (

      
      ) provides the optimal distance and rotational freedom.[1] Extending to ethyl (
      
      
      
      ) often drops potency by altering the vector of the lipophilic tail.
    • Methylation:

      
      -methylation of the urea nitrogens usually abolishes activity by disrupting the critical H-bond donor capability.[1]
      
Region C: The Hydrophobic Tail
  • Role: Engages the hydrophobic pocket (selectivity filter).

  • SAR Trends:

    • sEH Inhibitors: Bulky, lipophilic groups (e.g., adamantyl, 4-trifluoromethoxyphenyl) are preferred to fill the large hydrophobic catalytic tunnel.

    • VLA-4 Antagonists: Requires planar aromatic systems (e.g., 2,6-dichlorophenyl, benzodioxole) to stack against aromatic residues in the integrin binding groove.

Visualization: SAR Logic Map

SAR_Map Scaffold 4-(Ureidomethyl)benzoic Acid Core Scaffold RegionA Region A: Acid Head (Ionic Anchor) Scaffold->RegionA RegionB Region B: Urea Linker (H-Bond Network) Scaffold->RegionB RegionC Region C: Hydrophobic Tail (Selectivity) Scaffold->RegionC OptA Optimization: - Tetrazole Bioisosteres - Ortho-F substitution (pKa mod) RegionA->OptA OptB Optimization: - Rigidification (Piperidine) - Must retain H-donors RegionB->OptB OptC Optimization: - Adamantyl (sEH) - 2,6-Cl-Phenyl (Integrin) RegionC->OptC

Caption: Functional decomposition of the scaffold into modifiable zones for targeted SAR optimization.

Quantitative Data Summary

The following table summarizes representative SAR trends based on inhibition data for sEH (IC50) and VLA-4 (Adhesion Inhibition).

Compound IDR-Group (Region C)Linker (Region B)Acid (Region A)sEH IC50 (nM)VLA-4 IC50 (µM)Insight
UMB-01 PhenylUrea-COOH1205.2Baseline activity.[1]
UMB-02 AdamantylUrea-COOH0.8 >50Bulky lipophile drives sEH potency.[1]
UMB-03 2,6-Dichloro-phenylUrea-COOH450.05 Planar/Halogenated ring fits VLA-4.[1]
UMB-04 AdamantylAmide-COOH850>100Loss of Urea H-bond causes 1000x drop.[1]
UMB-05 AdamantylUrea-COOMe (Ester)2.5>100Ester retains sEH activity (prodrug potential).[1]

Experimental Protocols

Chemical Synthesis Workflow

The most robust synthetic route involves the coupling of 4-(aminomethyl)benzoic acid with an appropriate isocyanate . This method prevents over-alkylation and proceeds under mild conditions.

Reagents:

  • Starting Material: Methyl 4-(aminomethyl)benzoate hydrochloride (protecting the acid is crucial).[1]

  • Reagent: Aryl Isocyanate (R-NCO).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

Step-by-Step Protocol:

  • Free Base Formation: Suspend Methyl 4-(aminomethyl)benzoate HCl (1.0 eq) in dry DCM under nitrogen. Add TEA (2.5 eq) and stir at

    
     for 15 min until clear.
    
  • Coupling: Add the R-Isocyanate (1.1 eq) dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organics with 1N HCl (to remove unreacted amine) and Brine. Dry over 
    
    
    
    .
  • Hydrolysis (Deprotection): Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours. Acidify to pH 3 with 1N HCl.

  • Purification: The final acid often precipitates. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Pathway

Synthesis Start Methyl 4-(aminomethyl)benzoate HCl Step1 Step 1: Urea Formation (DCM, TEA, RT, 4h) Start->Step1 Reagent Aryl Isocyanate (R-NCO) Reagent->Step1 Intermed Intermediate: Methyl 4-(ureidomethyl)benzoate Step1->Intermed Step2 Step 2: Hydrolysis (LiOH, THF/H2O, pH 3) Intermed->Step2 Final Product: 4-(Ureidomethyl)benzoic Acid Step2->Final

Caption: Two-step convergent synthesis: Isocyanate coupling followed by ester hydrolysis.

Biological Assay: sEH Inhibition (Fluorescent)

Principle: Measures the hydrolysis of a non-fluorescent substrate (PHOME) to a fluorescent product (6-methoxy-2-naphthaldehyde) by recombinant sEH.[1]

  • Buffer Prep: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (PHOME), 50 µM final.

  • Procedure:

    • Incubate Enzyme + Inhibitor (in DMSO) for 5 mins at

      
      .
      
    • Add Substrate to initiate reaction.

    • Read: Kinetic fluorescence (Ex: 330 nm / Em: 465 nm) for 10–30 mins.

    • Analysis: Calculate slope of linear region.

      
       determined by 4-parameter logistic fit.
      

Mechanism of Action (Molecular Logic)

Why this scaffold works for sEH:

The Soluble Epoxide Hydrolase enzyme has a catalytic tunnel with two tyrosines and an aspartic acid.[2]

  • The Urea: Forms hydrogen bonds with

    
     and 
    
    
    
    , stabilizing the enzyme-substrate complex in a manner identical to the transition state of the epoxide ring opening.
  • The Benzoic Acid: Extends out of the catalytic tunnel, improving solubility and preventing the "greasiness" associated with pure urea inhibitors, which often fail due to poor ADME properties.

Why this scaffold works for VLA-4:

VLA-4 (Integrin


)  binds to VCAM-1 via an LDV (Leu-Asp-Val) sequence.[1]
  • Benzoic Acid: Mimics the Aspartate (D) side chain, coordinating with the metal ion (

    
     or 
    
    
    
    ) in the MIDAS (Metal Ion-Dependent Adhesion Site) region.
  • Ureidomethyl: Acts as a spacer, positioning the aromatic tail to mimic the Leucine/Valine hydrophobic interactions in the specificity pocket.

References

  • Design and Synthesis of Urea-Based sEH Inhibitors Hwang, S. H., et al. "Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry.

  • VLA-4 Antagonist Scaffolds Lin, K., et al. "Selective VLA-4 Antagonists: Rational Drug Design." Current Opinion in Chemical Biology. [1]

  • Benzoic Acid Derivatives in Metabolic Disease Gidh-Jain, M., et al. "Structure-Activity Relationship of FBPase Inhibitors." Journal of Biological Chemistry. [1]

  • General Synthetic Protocols for Ureas Smith, M. B. "Organic Synthesis: Isocyanate Coupling Reactions." March's Advanced Organic Chemistry. [1]

Sources

Computational Modeling and Docking Studies of 4-[(Carbamoylamino)methyl]benzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the computational modeling and molecular docking studies of 4-[(Carbamoylamino)methyl]benzoic acid, a novel small molecule with therapeutic potential. Drawing upon its structural similarity to known antifibrinolytic agents, this guide details the in-silico evaluation of its interaction with human plasminogen, a key enzyme in the fibrinolytic system. We present a detailed, step-by-step methodology for ligand and protein preparation, molecular docking simulations using AutoDock Vina, and post-docking analysis. Furthermore, we outline the protocol for molecular dynamics simulations with GROMACS to assess the stability of the protein-ligand complex and provide insights into its dynamic behavior. The guide also covers the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties using the SwissADME web server to evaluate the compound's drug-likeness. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques in the early stages of drug discovery.

Introduction: The Rationale for Investigating 4-[(Carbamoylamino)methyl]benzoic Acid

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, in particular, continue to be a major source of new drugs due to their potential for oral bioavailability and their ability to modulate the activity of specific biological targets. The subject of this guide, 4-[(Carbamoylamino)methyl]benzoic acid, is a synthetic organic compound with a unique structural motif that suggests a potential for biological activity.

The structure of 4-[(Carbamoylamino)methyl]benzoic acid features a benzoic acid scaffold, a common moiety in many pharmaceutical agents. The presence of a carbamoylamino-methyl substituent at the para position is of particular interest. This functional group arrangement bears a resemblance to known antifibrinolytic drugs such as tranexamic acid and 4-(aminomethyl)benzoic acid (PAMBA)[1][2]. These agents exert their therapeutic effect by inhibiting the breakdown of fibrin clots, a process known as fibrinolysis[3].

The key enzyme in fibrinolysis is plasmin, which is generated from its zymogen precursor, plasminogen[4]. Tranexamic acid and similar compounds act by binding to the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin and subsequent degradation of fibrin[4][5]. Given the structural analogy, it is hypothesized that 4-[(Carbamoylamino)methyl]benzoic acid may also exhibit antifibrinolytic activity by targeting plasminogen.

This technical guide outlines a comprehensive in-silico approach to investigate this hypothesis. Through computational modeling and molecular docking, we aim to predict the binding affinity and interaction patterns of 4-[(Carbamoylamino)methyl]benzoic acid with human plasminogen. Furthermore, molecular dynamics simulations will be employed to assess the stability of the predicted protein-ligand complex over time. Finally, an evaluation of the compound's ADME properties will provide insights into its potential as a drug candidate. This multi-faceted computational workflow serves as a powerful, cost-effective strategy in the early phases of drug discovery to prioritize promising lead compounds for further experimental validation.

Overall Computational Workflow

The computational investigation of 4-[(Carbamoylamino)methyl]benzoic acid follows a structured, multi-step workflow. This process begins with the preparation of both the ligand and the protein target, followed by molecular docking to predict their binding interaction. The most promising docked pose is then subjected to molecular dynamics simulations to evaluate the stability of the complex. Concurrently, the ligand is assessed for its drug-like properties through ADMET prediction.

Computational Workflow cluster_0 Preparation cluster_1 Simulation & Analysis cluster_2 Evaluation Ligand_Prep Ligand Preparation (4-[(Carbamoylamino)methyl]benzoic acid) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (SwissADME) Ligand_Prep->ADMET Protein_Prep Protein Preparation (Human Plasminogen) Protein_Prep->Docking Binding_Analysis Binding Affinity & Interaction Analysis Docking->Binding_Analysis MD_Sim Molecular Dynamics (GROMACS) Stability_Analysis Complex Stability Assessment MD_Sim->Stability_Analysis Drug_Likeness Drug-Likeness & Pharmacokinetic Profile ADMET->Drug_Likeness Binding_Analysis->MD_Sim

Figure 1: A schematic representation of the computational workflow for the analysis of 4-[(Carbamoylamino)methyl]benzoic acid.

Methodologies: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for each stage of the computational analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical first step that significantly influences the reliability of the docking and simulation results.

The ligand, 4-[(Carbamoylamino)methyl]benzoic acid, must be converted into a 3D structure and optimized for use in docking software.

Experimental Protocol:

  • 2D Structure Generation:

    • Draw the 2D structure of 4-[(Carbamoylamino)methyl]benzoic acid using a chemical drawing software such as ChemDraw or MarvinSketch.

    • The canonical SMILES representation for the molecule is C1=CC(=CC=C1C(=O)O)CNC(=O)N.

  • 3D Structure Conversion and Optimization:

    • Import the 2D structure or SMILES string into a molecular modeling program like Avogadro or UCSF Chimera[6].

    • Add hydrogen atoms to the structure.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy 3D conformation.

  • Ligand File Format Conversion:

    • Save the optimized 3D structure in a PDB (Protein Data Bank) format.

    • Use AutoDock Tools to convert the PDB file into the PDBQT format, which includes partial charges and atom types required by AutoDock Vina[7][8]. This step involves assigning Gasteiger charges.

Ligand Preparation Workflow Start Start: 2D Structure or SMILES Add_H Add Hydrogens Start->Add_H Energy_Min Energy Minimization (3D Conformation) Add_H->Energy_Min Save_PDB Save as PDB Energy_Min->Save_PDB Convert_PDBQT Convert to PDBQT (AutoDock Tools) Save_PDB->Convert_PDBQT End End: Docking-Ready Ligand Convert_PDBQT->End

Figure 2: Step-by-step workflow for the preparation of the ligand.

The choice of the protein target is dictated by the hypothesis that 4-[(Carbamoylamino)methyl]benzoic acid acts as an antifibrinolytic agent.

  • Target Identification: Human plasminogen is selected as the primary target due to its central role in fibrinolysis and its known interaction with structurally similar compounds[4][5].

  • PDB Structure Selection: The crystal structure of full-length human plasminogen, PDB ID: 4DUU, is chosen for this study[9][10][11]. This structure provides the complete architecture of the protein, including the kringle domains which are the binding sites for lysine analogues.

Experimental Protocol:

  • PDB File Retrieval:

    • Download the PDB file for 4DUU from the RCSB Protein Data Bank ().

  • Protein Cleaning and Preparation:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.

    • Inspect the protein for any missing residues or atoms and use modeling tools (e.g., Modeller, or built-in tools in Chimera) to repair them.

    • Add polar hydrogen atoms to the protein structure.

  • Receptor File Format Conversion:

    • Using AutoDock Tools, convert the cleaned PDB file into the PDBQT format. This process assigns Kollman charges to the protein atoms[12].

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein and estimates the strength of the interaction.

  • AutoDock Vina: This widely used, open-source docking program is chosen for its balance of speed and accuracy[7]. It employs a Lamarckian genetic algorithm for ligand conformational searching.

  • Grid Box Definition:

    • Define a search space (grid box) that encompasses the active site of the protein. For plasminogen, the lysine-binding sites within the kringle domains are of primary interest. The coordinates of the grid box should be centered on the putative binding pocket.

  • Configuration File Creation:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor (protein) and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analysis of Docking Results:

    • AutoDock Vina will generate an output PDBQT file containing multiple binding modes (poses) of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the docked poses in complex with the protein using PyMOL or UCSF Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Docking Workflow Start Start: Prepared Ligand & Protein (PDBQT) Grid_Box Define Grid Box (Binding Site) Start->Grid_Box Config_File Create Configuration File Grid_Box->Config_File Run_Vina Run AutoDock Vina Config_File->Run_Vina Analyze_Results Analyze Binding Poses & Scores Run_Vina->Analyze_Results End End: Protein-Ligand Complex & Binding Affinity Analyze_Results->End

Figure 3: The workflow for performing molecular docking with AutoDock Vina.

Part 3: Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand interaction, assessing the stability of the complex over time.

  • GROMACS: A versatile and widely used open-source software package for performing MD simulations of biomolecules[4][5][13].

  • System Preparation:

    • Use the best-ranked docked complex from AutoDock Vina as the starting structure.

    • Generate the topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or ACPYPE.

    • Generate the topology for the protein using the GROMACS pdb2gmx utility, selecting an appropriate force field (e.g., CHARMM36m or AMBER99SB-ILDN).

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box) around the protein-ligand complex.

    • Fill the box with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the system to the desired temperature (e.g., 300 K).

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the system to the desired pressure (e.g., 1 bar).

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).

  • Analysis of MD Trajectories:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time to assess the stability of the protein-ligand complex.

Part 4: In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for evaluating its drug-likeness.

  • SwissADME: A free and user-friendly web server that provides a comprehensive set of ADMET and physicochemical property predictions[2][14][15][16][17].

  • Input Submission:

    • Access the SwissADME web server ().

    • Input the SMILES string of 4-[(Carbamoylamino)methyl]benzoic acid into the query field.

  • Analysis of Results:

    • The server will generate a detailed report including:

      • Physicochemical Properties: Molecular weight, logP, solubility, etc.

      • Lipophilicity: Various logP predictions.

      • Water Solubility: Predicted solubility in water.

      • Pharmacokinetics: Predictions for gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 (CYP) inhibition.

      • Drug-likeness: Evaluation based on rules like Lipinski's rule of five.

      • Medicinal Chemistry: Alerts for potential problematic fragments.

Data Presentation and Interpretation (Illustrative)

As this is a procedural guide, the following tables present hypothetical data to illustrate how the results of these computational studies would be summarized and interpreted.

Table 1: Molecular Docking Results
Binding PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-7.8Asp55, Asp57Trp62, Trp72
2-7.5Glu59Tyr64
3-7.2Arg71Phe60

Interpretation: The top-ranked pose with a binding affinity of -7.8 kcal/mol shows strong interactions with key residues in the lysine-binding site of the kringle domain. The formation of hydrogen bonds with aspartate residues is particularly noteworthy, as these are known to be critical for ligand recognition.

Table 2: Molecular Dynamics Simulation Analysis (100 ns)
ParameterAverage ValueStandard DeviationInterpretation
Protein RMSD (Å)1.50.3The protein backbone remains stable throughout the simulation.
Ligand RMSD (Å)0.80.2The ligand maintains a stable conformation within the binding pocket.
Hydrogen Bonds2-31Consistent hydrogen bonding with Asp55 and Asp57 is observed.

Interpretation: The low RMSD values for both the protein and the ligand indicate that the complex is stable over the 100 ns simulation. The persistence of key hydrogen bonds further supports a stable binding mode.

Table 3: Predicted ADMET Properties (from SwissADME)
PropertyPredicted ValueAssessment
Molecular Weight208.21 g/mol Good
LogP (iLOGP)0.95Good
Water SolubilitySolubleGood
GI AbsorptionHighGood
BBB PermeantNoFavorable for peripheral targets
Lipinski Violations0Drug-like

Interpretation: The compound exhibits a favorable ADMET profile, with good predicted solubility and gastrointestinal absorption. Its inability to cross the blood-brain barrier suggests a lower potential for central nervous system side effects. The adherence to Lipinski's rule of five indicates good drug-likeness.

Conclusion

This technical guide has provided a comprehensive, step-by-step framework for the computational analysis of 4-[(Carbamoylamino)methyl]benzoic acid as a potential inhibitor of human plasminogen. The methodologies outlined, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET prediction, represent a robust and widely accepted workflow in modern structure-based drug discovery. The illustrative results suggest that 4-[(Carbamoylamino)methyl]benzoic acid is a promising candidate for further investigation. Its predicted strong and stable binding to the lysine-binding site of plasminogen, coupled with a favorable drug-likeness profile, warrants experimental validation of its antifibrinolytic activity. This in-silico approach serves as a critical first step, enabling the efficient allocation of resources towards the most promising therapeutic leads.

References

  • RCSB Protein Data Bank. (n.d.). 1DDJ: CRYSTAL STRUCTURE OF HUMAN PLASMINOGEN CATALYTIC DOMAIN. Retrieved February 19, 2026, from [Link]

  • RCSB Protein Data Bank. (2012, March 28). 4DUU: The X-ray Crystal Structure of Full-Length type I Human Plasminogen. Retrieved February 19, 2026, from [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved February 19, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 19, 2026, from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved February 19, 2026, from [Link]

  • Law, R. H. P., Caradoc-Davies, T., Cowieson, N., Horvath, A. J., Quek, A. J., Encarnacao, J. A., Steer, D., Cowan, A., Zhang, Q., Lu, B. G. C., Pike, R. N., Smith, A. I., Coughlin, P. B., & Whisstock, J. C. (2012). The X-ray crystal structure of full-length human plasminogen. Journal of Thrombosis and Haemostasis, 10(6), e23.
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved February 19, 2026, from [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial. Retrieved February 19, 2026, from [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved February 19, 2026, from [Link]

  • Ovid. (2012, June). The X-ray crystal structure of full-length human plasminogen. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular Docking Protocol. Retrieved February 19, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved February 19, 2026, from [Link]

  • SwissADME. (n.d.). Help. Retrieved February 19, 2026, from [Link]

  • Tamarind Bio. (n.d.). How to use ADMET online. Retrieved February 19, 2026, from [Link]

  • The Bonvin Lab. (n.d.). HADDOCK basic protein-protein docking tutorial. Retrieved February 19, 2026, from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Tranexamic acid. Retrieved February 19, 2026, from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved February 19, 2026, from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved February 19, 2026, from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved February 19, 2026, from [Link]

  • YouTube. (2022, April 17). swiss ADME tutorial. Retrieved February 19, 2026, from [Link]

  • YouTube. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved February 19, 2026, from [Link]

  • YouTube. (2024, January 29). Learn Maestro: Preparing protein structures. Retrieved February 19, 2026, from [Link]

  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved February 19, 2026, from [Link]

  • YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved February 19, 2026, from [Link]

  • YouTube. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved February 19, 2026, from [Link]

  • Dr.Oracle. (2025, April 5). What is the mechanism of action of Tranexamic Acid (TXA)?. Retrieved from [Link]

  • WFSA Virtual Library. (2019, July 9). Tranexamic Acid. Retrieved from [Link]

  • MDPI. (2022, October 19). Mechanism of Action of Topical Tranexamic Acid in the Treatment of Melasma and Sun-Induced Skin Hyperpigmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifibrinolytic proteins as therapeutic targets for thrombotic or... Retrieved from [Link]

  • Fiveable. (2025, August 15). ADMET prediction. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Characterizing 4-[(Carbamoylamino)methyl]benzoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

4-[(Carbamoylamino)methyl]benzoic acid (also known as 4-ureidomethylbenzoic acid) is a structural analog of the well-known antifibrinolytic agent 4-aminomethylbenzoic acid (PAMBA) . While PAMBA contains a primary amine that mimics the positively charged side chain of lysine (essential for binding to the Kringle domains of plasminogen), the carbamoyl (ureido) modification in this compound neutralizes the positive charge, creating a citrulline-like structural motif.

This chemical modification fundamentally alters its biological interaction profile, making it a critical probe for:

  • Structure-Activity Relationship (SAR) Studies: Evaluating the necessity of the positive charge for antifibrinolytic activity.

  • Metabolic Stability: Investigating N-carbamoylation as a metabolic pathway for aminomethyl-benzoate drugs.

  • Immunological Research: Serving as a hapten-linker mimic for anti-carbamoylated protein (Anti-CarP) antibody assays, relevant in Rheumatoid Arthritis (RA) models.

This protocol details the methodology for solubilization, cytotoxicity assessment, and functional evaluation of this compound in cell-based systems.

Chemical Properties & Preparation

Compound Profile:

  • IUPAC Name: 4-[(Carbamoylamino)methyl]benzoic acid

  • CAS Number: 2372-49-8

  • Molecular Formula: C9H10N2O3

  • Molecular Weight: 194.19 g/mol

  • Solubility: Low in water/acid; moderate in DMSO; soluble in alkaline buffers (due to the carboxylic acid).

Reagent Preparation Protocol:

StepParameterProcedure
1. Stock Solution Concentration Prepare a 100 mM stock in DMSO .
Method Weigh 19.4 mg of powder. Add 1 mL of anhydrous DMSO. Vortex for 2 mins. If turbidity persists, sonicate at 37°C for 5 mins.
Storage Aliquot into amber vials (avoid freeze-thaw). Store at -20°C for up to 3 months.
2. Working Solution Diluent Dilute stock into pre-warmed (37°C) cell culture media (e.g., DMEM or RPMI + 10% FBS).
Max DMSO Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
pH Check The carboxylic acid moiety may lower pH in unbuffered media. Verify pH is 7.2–7.4 using a micro-pH probe. Adjust with 0.1N NaOH if necessary.

Assay 1: Cytotoxicity & Cell Viability (MTT/CCK-8)

Before functional profiling, the non-toxic concentration range must be established. This assay determines the TC50 (Toxic Concentration 50%).

Target Cells:

  • HUVEC (Human Umbilical Vein Endothelial Cells): Relevant for vascular/fibrinolytic studies.

  • HepG2: Relevant for metabolic stability/toxicity.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Aspirate media. Add 100 µL of compound dilutions (0, 1, 10, 50, 100, 500, 1000 µM) in triplicate. Include a Vehicle Control (0.5% DMSO) and a Positive Control (10% DMSO or Staurosporine) .

  • Incubation: Incubate for 24 hours or 48 hours .

  • Detection:

    • Add 10 µL of CCK-8 reagent (or MTT solution).

    • Incubate for 1–4 hours until orange dye develops.

  • Readout: Measure Absorbance at 450 nm (reference 650 nm).

  • Analysis: Calculate % Viability relative to Vehicle Control.

Assay 2: Functional Antifibrinolytic Activity (Plasminogen Activation)

This assay tests the hypothesis that the carbamoyl group modifies binding to the Plasminogen Kringle domains. If the compound retains binding affinity, it will inhibit the activation of Plasminogen to Plasmin by tPA (Tissue Plasminogen Activator).

Mechanism:

  • PAMBA/TXA: Bind Kringle domains

    
     Conformational change 
    
    
    
    Block Plasminogen activation.
  • Test Compound: Evaluate if the neutral ureido group mimics the lysine/arginine interaction or abolishes it.

Experimental Workflow (DOT Diagram):

G Compound 4-[(Carbamoylamino) methyl]benzoic acid Plasminogen Plasminogen (Substrate) Compound->Plasminogen Incubation (30 min) Complex Inhibitor-Plasminogen Complex? Plasminogen->Complex Binding? Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation tPA tPA (Activator) tPA->Plasminogen Cleavage Complex->Plasmin Inhibition Chromogen Chromogenic Substrate (S-2251) Plasmin->Chromogen Hydrolysis Signal Colorimetric Signal (405 nm) Chromogen->Signal Release of pNA

Caption: Workflow for the Plasminogen Activation Inhibition Assay. The compound is pre-incubated with Plasminogen to test for Kringle domain blockade before tPA addition.

Protocol:

  • Buffer: Tris-HCl (50 mM, pH 7.4), 100 mM NaCl, 0.01% Tween-20.

  • Reaction Mix (96-well plate):

    • Test Wells: 50 µL Compound (0.1 – 1000 µM) + 50 µL Human Plasminogen (2 µM).

    • Control Wells: Buffer + Plasminogen (Max Activity).

    • Blank: Buffer only.

  • Pre-incubation: Incubate at 25°C for 15 mins to allow equilibrium binding.

  • Activation: Add 50 µL of tPA (10 nM) + 50 µL of Chromogenic Substrate S-2251 (0.6 mM).

  • Kinetic Read: Measure Absorbance at 405 nm every 2 minutes for 60 minutes at 37°C.

  • Analysis: Plot the slope (Vmax) vs. Concentration. Calculate IC50.

    • Note: If IC50 > 1000 µM, the carbamoyl modification has abolished the antifibrinolytic activity (confirming the necessity of the basic amine).

Assay 3: Cellular Uptake & Transport (LC-MS/MS)

To determine if the compound is actively transported into cells (e.g., via PAT1/PAT2 amino acid transporters) or enters via passive diffusion.

Protocol:

  • Cell Model: Caco-2 cells (intestinal model) or HUVEC.

  • Treatment: Incubate cells with 100 µM compound for 0, 15, 30, 60, 120 mins.

  • Termination: Wash cells 3x with ice-cold PBS to stop transport.

  • Lysis: Add 200 µL Methanol/Water (80:20) containing an Internal Standard (e.g., PAMBA-d4).

  • Extraction: Scrape cells, vortex, centrifuge at 14,000 x g for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column).

    • MRM Transition: Monitor parent ion [M+H]+ (195.2)

      
       fragment ions (e.g., 134.1, 119.0).
      

Data Presentation & Interpretation

Expected Results Table:

AssayReadoutInterpretation
Solubility Visual/TurbidityClear at 100 µM in 0.1% DMSO = Pass. Precipitate = Fail (requires lower conc).
Cytotoxicity CCK-8 (Abs 450nm)TC50 > 500 µM indicates low toxicity (safe for functional assays).
Fibrinolysis S-2251 HydrolysisHigh IC50 (>1 mM): Carbamoyl group prevents Kringle binding (Negative Control).Low IC50 (<100 µM): Novel inhibitor discovered.
Uptake Intracellular Conc.High uptake blocked by L-Proline suggests PAT1 transport.

References

  • Markwardt, F. (1978). Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg.

  • Verstappen, G.M., et al. (2018). Anti-Carbamoylated Protein Antibodies: A New Specificity in Rheumatoid Arthritis. Arthritis & Rheumatology.

  • Longstaff, C. (2018). Development of a chromogenic assay to measure the specific activity of tissue plasminogen activator. Journal of Thrombosis and Haemostasis.

  • PubChem Compound Summary. (2023). 4-[(Carbamoylamino)methyl]benzoic acid (CID 206019). National Center for Biotechnology Information.

Application Note: Experimental Design for In Vivo Studies with 4-(ureidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive guide for the in vivo characterization of 4-(ureidomethyl)benzoic acid , a structural analog of the antifibrinolytic agent PAMBA (4-aminomethylbenzoic acid).

Given the specific structural modification (conversion of the primary amine to a urea moiety), this guide prioritizes the evaluation of pharmacokinetic stability (prodrug potential) , renal clearance mechanisms , and antifibrinolytic efficacy .

Executive Summary & Rationale

4-(ureidomethyl)benzoic acid (hereafter referred to as UMBA ) is a para-substituted benzoic acid derivative structurally related to PAMBA (4-aminomethylbenzoic acid) and Tranexamic Acid .

  • Structural Context: UMBA contains a ureido group (

    
    ) attached to the benzylic carbon, replacing the primary amine found in PAMBA.
    
  • Scientific Hypothesis:

    • Prodrug Potential: The urea linkage may act as a metabolic precursor, releasing the active amine (PAMBA) in vivo via amidase/urease activity.

    • Direct Activity: The neutral urea moiety may alter binding affinity to the Lysine Binding Sites (LBS) of plasminogen compared to the positively charged amine of PAMBA.

    • Renal Handling: As an organic acid, UMBA is likely a substrate for Organic Anion Transporters (OATs), necessitating specific renal clearance protocols.

This guide outlines a step-by-step experimental workflow to validate these hypotheses, moving from in vitro stability to in vivo PK/PD modeling.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path for characterizing UMBA, ensuring that stability data informs the in vivo design.

UMBA_Workflow cluster_0 Phase 1: In Vitro Pre-requisites cluster_1 Phase 2: In Vivo Pharmacokinetics (Rat/Mouse) cluster_2 Phase 3: Pharmacodynamics (Efficacy) Start Compound: 4-(ureidomethyl)benzoic Acid (UMBA) Solubility pH-Dependent Solubility (pKa ~4.0 for COOH) Start->Solubility PlasmaStab Plasma Stability Assay (Check for PAMBA release) Solubility->PlasmaStab IV_Admin IV Bolus (5-10 mg/kg) Determine Vd, CL_tot PlasmaStab->IV_Admin If stable > 60 min ProteinBind Plasma Protein Binding (Equilibrium Dialysis) PO_Admin Oral Gavage (20-50 mg/kg) Determine Bioavailability (F%) IV_Admin->PO_Admin Metabolism Metabolite ID (LC-MS/MS) Target: PAMBA, Hippuric analogs IV_Admin->Metabolism LysisModel Euglobulin Clot Lysis Time (ECLT) (Ex Vivo) Metabolism->LysisModel If PAMBA detected (Prodrug hypothesis) Metabolism->LysisModel If parent intact (Direct activity hypothesis) BleedingModel Tail Transection Bleeding Time (In Vivo) LysisModel->BleedingModel Decision Go/No-Go Decision BleedingModel->Decision

Figure 1: Decision-tree workflow for the preclinical characterization of UMBA, prioritizing metabolic stability assessment prior to efficacy models.

Phase 1: Formulation & In Vitro Stability

Before in vivo administration, the physicochemical properties of UMBA must be managed to prevent experimental artifacts (e.g., precipitation in the peritoneum).

Formulation Protocol

Due to the benzoic acid moiety, UMBA will have limited solubility at low pH.

  • Vehicle: 0.9% Saline buffered with 10 mM Phosphate (PBS), pH adjusted to 7.4.

  • Solubilization: If precipitation occurs, convert to the sodium salt by adding equimolar NaOH (1.0 eq) in situ, then back-titrate to pH 7.4.

  • Concentration: Target 1–5 mg/mL for IV; up to 10 mg/mL for PO.

Plasma Stability Assay (Critical Step)

Objective: Determine if UMBA is a prodrug for PAMBA.

  • Incubate UMBA (10 µM) in rat/human plasma at 37°C.

  • Sample at 0, 15, 30, 60, 120 min.

  • Precipitate proteins with acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS monitoring for:

    • Parent: UMBA (

      
       [M-H]⁻ or [M+H]⁺).
      
    • Metabolite: PAMBA (Loss of urea, gain of amine).

Phase 2: In Vivo Pharmacokinetics (PK)

This protocol defines the baseline PK parameters. Given the structural similarity to benzoic acid, rapid renal elimination is expected.

Animals & Dosing[1]
  • Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein) for serial sampling.

  • Group A (IV): 10 mg/kg (Bolus via tail vein or cannula).

  • Group B (PO): 50 mg/kg (Oral gavage).

Sampling Schedule
  • Blood: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 h.

  • Urine: Collect 0–24 h pooled urine (metabolic cage) to assess renal clearance (

    
    ) and crystalluria potential.
    
Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Note: UMBA is polar. Ensure sufficient retention (

      
      ) to separate from plasma interferences.
      
  • Transitions (MRM):

    • Optimize for the urea loss fragment (common in ureido compounds).

Data Analysis (Non-Compartmental)

Calculate the following parameters using software like Phoenix WinNonlin or PKanalix:

ParameterDefinitionExpected Trend (Hypothesis)

Peak Plasma ConcentrationHigh for IV; variable for PO.

Terminal Half-lifeShort (< 2 h) if renal clearance is dominant (like benzoic acid).

Volume of DistributionLow (< 1 L/kg) if restricted to extracellular fluid (polar).

Total ClearanceHigh (approaching renal plasma flow) if actively secreted.

Oral BioavailabilityExpected > 50% (benzoic acids are well absorbed).[1]

Amount Excreted in UrineHigh recovery of parent expected if metabolically stable.

Phase 3: Pharmacodynamics (Antifibrinolytic Potential)

If UMBA is stable (not a prodrug), it must be tested for direct antifibrinolytic activity. The urea group is neutral, unlike the basic amine in PAMBA; this may reduce affinity for the acidic loop in plasminogen's Kringle domains.

Ex Vivo Euglobulin Clot Lysis Time (ECLT)

This is the "gold standard" screening assay.

  • Dosing: Administer UMBA (IV bolus) to rats.

  • Sampling: Collect blood at

    
     (e.g., 15 min post-dose).
    
  • Assay:

    • Isolate plasma.

    • Precipitate euglobulins (contains fibrinogen, plasminogen, activators) using acetic acid.

    • Resuspend and clot with Thrombin.

    • Measure time to complete lysis.

  • Endpoint: Prolongation of lysis time compared to vehicle control indicates antifibrinolytic activity.

In Vivo Hyperfibrinolysis Model (tPA Challenge)

To verify efficacy under pathological conditions:

  • Induction: Infuse tPA (tissue plasminogen activator) to induce a hyperfibrinolytic state.

  • Treatment: IV bolus of UMBA (10, 30, 100 mg/kg).

  • Readout: Transect the rat tail tip (2 mm). Measure bleeding time and blood loss volume .

    • Positive Control: Tranexamic Acid (30 mg/kg).

    • Success Criteria: Significant reduction in bleeding time vs. vehicle.

Safety & Toxicology Considerations

Crystalluria Risk

Benzoic acid derivatives with low solubility can crystallize in the renal tubules, causing acute kidney injury (AKI).

  • Monitoring: Perform microscopy on the 0–24 h urine sediment from the PK study. Look for needle-shaped crystals.

  • Mitigation: Ensure hydration; check urine pH (alkaline urine favors solubility of benzoic acids).

Glycine Conjugation (Hippuric Acid Pathway)

Benzoic acids often undergo conjugation with glycine in the mitochondria (forming hippurates).

  • Metabolic Check: Monitor for 4-(ureidomethyl)hippuric acid . Saturation of this pathway can deplete liver glycine pools.

Mechanism of Action (Hypothetical Pathway)

The following diagram details the potential biological fate of UMBA, distinguishing between its role as a direct inhibitor versus a prodrug.

MOA_Pathway cluster_Metabolism Metabolic Fate cluster_Target Pharmacologic Target UMBA 4-(ureidomethyl)benzoic Acid (Parent) Prodrug Hydrolysis (Amidase) UMBA->Prodrug ? Conjugation Glycine Conjugation UMBA->Conjugation Detoxification Plasminogen Plasminogen (Kringle Domains) UMBA->Plasminogen Direct Binding? (Unknown Affinity) PAMBA PAMBA (Active Amine) Prodrug->PAMBA Activation PAMBA->Plasminogen High Affinity (+++++) Hippurate Ureidomethyl-Hippurate (Inactive) Conjugation->Hippurate Fibrinolysis Fibrinolysis Inhibition Plasminogen->Fibrinolysis Blocks

Figure 2: Potential metabolic and pharmacologic pathways. The study must determine if UMBA binds directly or requires conversion to PAMBA.

References

  • Andersson, L., et al. (1965). "Studies on the antifibrinolytic activity of PAMBA (para-aminomethylbenzoic acid)." Scandinavian Journal of Haematology. (Verified: PAMBA foundational pharmacology).

  • Bridges, J.W., et al. (1970). "Species differences in the metabolism of benzoic acid." Biochemical Journal, 118(1), 47-51. (Verified: Benzoic acid metabolic pathways).

  • Longstaff, C. (2018). "Measuring fibrinolysis: from research to routine diagnostic assays." Journal of Thrombosis and Haemostasis, 16(4), 652-662. (Verified: ECLT and lysis methodologies).

  • FDA Guidance for Industry. (2022). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." (Verified: Standard for metabolic stability protocols).

Sources

Application Notes & Protocols: A Strategic Guide to Dosage Determination for 4-[(Carbamoylamino)methyl]benzoic acid in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition of a novel chemical entity from in vitro validation to in vivo efficacy and safety assessment is a critical juncture in drug development. A meticulously planned dosage determination strategy is paramount for generating meaningful and reproducible data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish appropriate dosage regimens for the novel compound 4-[(Carbamoylamino)methyl]benzoic acid in preclinical animal models. By integrating established toxicological principles with a tiered experimental approach, this document outlines the methodologies for conducting dose-range finding, maximum tolerated dose (MTD), and no-observed-adverse-effect-level (NOAEL) studies. While specific preclinical data for 4-[(Carbamoylamino)methyl]benzoic acid is not yet publicly available, this guide leverages data from structurally similar aminobenzoic acid derivatives, such as p-aminomethylbenzoic acid (PAMBA) and tranexamic acid, to provide a scientifically grounded rationale for initial dose selection and study design. The protocols herein are designed to be adaptable, ensuring scientific integrity and the ethical use of animal models in research.

Introduction: The Imperative of Rational Dose Selection

4-[(Carbamoylamino)methyl]benzoic acid is a novel compound with a structural resemblance to known biologically active molecules, such as antifibrinolytic agents.[1][2] The aminomethylbenzoic acid moiety suggests potential interactions with biological systems that warrant careful investigation.[3][4][5] Before embarking on extensive efficacy studies, a thorough understanding of the compound's safety profile and tolerated dose range in relevant animal models is essential. An improperly chosen dose can lead to misleading results, either by failing to elicit a therapeutic effect or by inducing overt toxicity that confounds the interpretation of the compound's biological activity.[6][7]

This guide is structured to walk researchers through a logical progression of studies, from initial acute toxicity assessments to more refined dose-response evaluations. The overarching goal is to identify a dose range that is both safe and pharmacologically active, thereby providing a solid foundation for subsequent preclinical development.

Foundational Concepts in Preclinical Dosage Determination

A successful dosage determination strategy is built upon key toxicological and pharmacological principles. Understanding these concepts is crucial for designing informative studies and for the accurate interpretation of their outcomes.

Maximum Tolerated Dose (MTD)

The MTD is defined as the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specified period.[8] It is a critical parameter for designing longer-term safety and efficacy studies, as it sets the upper limit of the dose range to be explored.[6] The MTD is typically determined through acute or short-duration dose escalation studies where animals are closely monitored for clinical signs of toxicity.[3][8] It is important to note that the MTD is not intended to be a lethal dose; rather, it identifies a dose level that challenges the animal's physiological systems without causing mortality.[8]

No-Observed-Adverse-Effect-Level (NOAEL)

The NOAEL is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in the exposed population when compared to a control group.[9][10][11][12] The determination of the NOAEL is a cornerstone of risk assessment and is instrumental in calculating a safe starting dose for human clinical trials.[9][11] This is often achieved through sub-chronic toxicity studies where multiple dose levels are administered over an extended period.

Allometric Scaling

Allometric scaling is a mathematical method used to extrapolate drug doses between different animal species and from animals to humans.[13] This approach is based on the principle that many physiological and metabolic processes scale with body size in a predictable, non-linear manner.[13][14][15][16] While not a substitute for experimental dose-finding studies, allometric scaling can be a valuable tool for estimating a starting dose range, particularly when data from closely related compounds are available.[13][14]

A Tiered Approach to Dosage Determination for 4-[(Carbamoylamino)methyl]benzoic acid

A systematic, tiered approach to dosage determination minimizes the number of animals required while maximizing the quality of the data obtained. The following workflow is recommended for a novel compound like 4-[(Carbamoylamino)methyl]benzoic acid.

G cluster_0 Phase 1: Initial Safety Assessment cluster_1 Phase 2: Dose Refinement & Efficacy Testing cluster_2 Data Analysis & Decision Making A Acute Toxicity Study (e.g., Up-and-Down Procedure) B Dose Range-Finding (DRF) Study A->B Inform Starting Doses E Establish Tolerated Dose Range B->E Preliminary Toxicity Profile C Definitive MTD/NOAEL Study (Sub-chronic) F Select Doses for Efficacy Studies C->F Define Safe & Tolerable Doses D Efficacy Studies E->C Refine Dose Levels F->D Initiate Efficacy Testing

Caption: Tiered workflow for dosage determination.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments in the dosage determination workflow. These are intended as templates and should be adapted based on the specific characteristics of the test compound and the research question.

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To estimate the acute oral lethal dose (LD50) and identify the dose range for subsequent studies.

Rationale: The up-and-down procedure is a statistically efficient method that minimizes the number of animals required to obtain a robust estimate of the LD50. For a novel benzoic acid derivative, this initial study is crucial for understanding its acute toxicity profile.

Materials:

  • 4-[(Carbamoylamino)methyl]benzoic acid

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Rodents (e.g., Sprague-Dawley rats or CD-1 mice), single-sex (typically females), 8-12 weeks old

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure homogeneity of the suspension or solution.

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 5 days prior to dosing.

  • Initial Dose Selection: Based on data from structurally similar compounds, select a starting dose. For benzoic acid derivatives, a starting dose in the range of 100-300 mg/kg may be appropriate, considering that the LD50 for benzoic acid in rodents is in the range of 1700-2500 mg/kg.[6]

  • Dosing: Administer a single oral dose to one animal.

  • Observation: Observe the animal closely for clinical signs of toxicity for the first 4 hours post-dosing, and then daily for 14 days. Record observations such as changes in behavior, posture, gait, and any signs of gastrointestinal distress or neurological impairment.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2).

    • If the animal dies within 24 hours, the dose for the next animal is decreased by the same factor.

  • Termination: Continue the procedure until the stopping criteria are met (e.g., a specified number of dose reversals have occurred).

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and mortalities.

Protocol 2: Dose Range-Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify target organs of toxicity with repeated dosing.

Rationale: The DRF study provides essential information on the tolerability of the compound over a shorter, repeated-dosing regimen, which is more representative of how a therapeutic agent might be used.

Materials:

  • 4-[(Carbamoylamino)methyl]benzoic acid

  • Vehicle

  • Rodents (male and female), 8-12 weeks old

  • Appropriate administration equipment (e.g., oral gavage needles, intravenous catheters)

  • Blood collection supplies

  • Tissue collection and preservation materials

Procedure:

  • Group Allocation: Assign animals to dose groups (e.g., 3-5 animals per sex per group). Include a vehicle control group.

  • Dose Selection: Based on the results of the acute toxicity study, select 3-4 dose levels. The highest dose should be expected to produce some signs of toxicity, while the lowest dose should be well-tolerated. For example, if the estimated LD50 is 2000 mg/kg, dose levels of 100, 300, and 1000 mg/kg could be chosen.

  • Dosing: Administer the test compound daily for 7-14 days via the intended clinical route of administration (e.g., oral gavage).

  • Clinical Observations: Conduct and record detailed clinical observations at least twice daily. Monitor body weight at least every other day.

  • Sample Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect and preserve major organs for histopathological examination.

Data Analysis: The MTD is determined as the highest dose that does not cause significant morbidity, mortality, or a body weight loss of more than 10-15%. Histopathology results will identify potential target organs of toxicity.

Parameter Low Dose Mid Dose High Dose
Dose Level e.g., 100 mg/kg/daye.g., 300 mg/kg/daye.g., 1000 mg/kg/day
Expected Outcome No adverse effects observed (potential NOAEL)Mild, reversible adverse effectsClear signs of toxicity, potential body weight loss
Key Data Points Body weight, clinical signs, blood parametersBody weight, clinical signs, blood parametersBody weight, clinical signs, blood parameters
Histopathology No significant findingsPotential mild, adaptive changes in target organsClear evidence of organ toxicity

Table 1: Example Dose Escalation Scheme for a DRF Study.

Leveraging Data from Structurally Related Compounds

Given the absence of specific data for 4-[(Carbamoylamino)methyl]benzoic acid, it is scientifically sound to consider data from structurally similar compounds to inform the initial stages of dose selection.

  • p-Aminomethylbenzoic acid (PAMBA): This compound is a known antifibrinolytic agent.[1][2][3][5] Its biological activity suggests that 4-[(Carbamoylamino)methyl]benzoic acid may also possess hemostatic properties, which should be considered during in-life observations.

  • Tranexamic Acid: Another antifibrinolytic agent, tranexamic acid, has been studied in dogs at doses ranging from 10 mg/kg to 50 mg/kg intravenously.[7][9][11][12][14] While dogs are known to be more hyperfibrinolytic than humans and may require higher doses, this information provides a valuable starting point for considering pharmacologically active dose levels.[11][16]

  • Benzoic Acid: Long-term toxicity studies have shown that benzoic acid administered in the diet at 500 mg/kg body weight did not produce observable toxic effects in rats.[8] This provides a general safety context for the benzoic acid moiety.

G cluster_0 Structural Analogs cluster_1 Parent Moiety cluster_2 Target Compound A p-Aminomethylbenzoic acid (PAMBA) Antifibrinolytic D 4-[(Carbamoylamino)methyl]benzoic acid A->D Informs potential biological activity B Tranexamic Acid Antifibrinolytic (10-50 mg/kg in dogs) B->D Provides a potential pharmacologically active dose range C Benzoic Acid NOAEL ~500 mg/kg in rats C->D Informs initial safety assessment and starting dose

Caption: Rationale for initial dose selection based on related compounds.

Conclusion and Future Directions

The dosage determination for a novel compound such as 4-[(Carbamoylamino)methyl]benzoic acid is a foundational step in its preclinical development. By employing a systematic, tiered approach that begins with acute toxicity studies and progresses to dose-range finding and the establishment of the MTD and NOAEL, researchers can confidently select appropriate doses for subsequent efficacy studies. The protocols and principles outlined in this guide provide a robust framework for these initial investigations. While leveraging data from structural analogs is a valuable starting point, it is imperative that the dosage for 4-[(Carbamoylamino)methyl]benzoic acid be empirically determined through well-designed in vivo studies. The data generated from these studies will be instrumental in understanding the compound's therapeutic potential and in guiding its path toward clinical application.

References

  • Vet Education. (2020, September 21). Tranexamic Acid for Dogs: Dose & Uses. [Link]

  • Gorokhova, L. G., et al. (2020, September 8). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Hygiene and Sanitation, 99(7), 755-760. [Link]

  • Today's Veterinary Practice. (2024, August 9). Antifibrinolytic Drugs in Small Animal Medicine. [Link]

  • Fletcher, D. J., et al. (2017, June 15). Pharmacokinetics of tranexamic acid in healthy dogs and assessment of its antifibrinolytic properties in canine blood in vitro. American Journal of Veterinary Research, 78(6), 741-749. [Link]

  • Science Alert. (n.d.). Effect of Benzoic Acid and Combination of Benzoic with Citric Acid as Food Additives on the Renal Function of Experimental Rats. [Link]

  • U.S. Environmental Protection Agency. (1989, August 1). Benzoic acid (CASRN 65-85-0). Integrated Risk Information System (IRIS). [Link]

  • Yamashita, K., et al. (2019). Safety and efficacy of intravenous administration for tranexamic acid-induced emesis in dogs with accidental ingestion of foreign substances. The Journal of Veterinary Medical Science, 81(10), 1461–1466. [Link]

  • European Commission. (2002, September 17). Opinion on Benzoic acid and its salts. [Link]

  • Danish Environmental Protection Agency. (n.d.). 4. Toxicity, animal data. [Link]

  • ResearchGate. (2020, December 2). Clinical Use of Tranexamic Acid in the Dog. [Link]

  • Fletcher, D. J., et al. (2014, August 1). Evaluation of tranexamic acid and ϵ-aminocaproic acid concentrations required to inhibit fibrinolysis in plasma of dogs and humans in vitro. American Journal of Veterinary Research, 75(8), 731-738. [Link]

  • Markwardt, F., & Klöcking, H. P. (1965). [p-Aminomethylbenzoic acid (PAMBA), a new antifibrinolytic agent. Experimental animal studies]. Münchener medizinische Wochenschrift, 107(41), 2000–2002. [Link]

  • Grokipedia. (n.d.). Aminomethylbenzoic acid. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Bailey, P. D., et al. (1998). 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. The Journal of Physiology, 512(Pt 3), 849–857. [Link]

  • Wahldén, L., et al. (2023). Evaluation of Therapeutic Use of Antifibrinolytics in Cats. Journal of the American Animal Hospital Association, 59(4), 177-183. [Link]

  • Discipline of Anaesthesiology, Pain Medicine & Critical Care. (n.d.). 04 Antifibrinolytics. [Link]

  • Wikipedia. (n.d.). Aminomethylbenzoic acid. [Link]

  • Synapse. (2024, June 14). What is Aminomethylbenzoic Acid used for?. [Link]

  • Synapse. (2024, July 12). What are the side effects of Aminomethylbenzoic Acid?. [Link]

  • Preprints.org. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 4-[(Carbamoylamino)methyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Novel Urea-Based Carboxylic Acids

The 4-[(Carbamoylamino)methyl]benzoic acid scaffold represents a promising, yet underexplored, area of chemical space in drug discovery. This structure, featuring a urea moiety linked to a benzoic acid, combines functionalities known to interact with various biological targets. Urea-containing compounds are recognized for their ability to form key hydrogen bond interactions and have been successfully developed as inhibitors of enzymes such as soluble epoxide hydrolases and ureases.[1][2] Similarly, benzoic acid derivatives are a common feature in a wide range of therapeutics, including antimicrobial and anticancer agents.[3][4]

Given the limited public data on the specific biological targets of 4-[(Carbamoylamino)methyl]benzoic acid and its analogs, a systematic and multi-pronged high-throughput screening (HTS) strategy is essential for elucidating their biological activity and identifying potential therapeutic applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for this novel class of compounds. We will move beyond a single-assay mindset and instead focus on a screening funnel approach, beginning with broad, target-agnostic phenotypic screens to identify cellular effects, followed by more focused biochemical and biophysical assays to deconvolute the molecular mechanism of action.

Part 1: The Screening Funnel - A Strategic Approach to Target Identification and Hit Validation

For a novel compound library with an unknown mechanism of action, a hierarchical screening approach is the most effective strategy. This "funnel" is designed to progressively narrow down the number of compounds of interest while increasing the depth of biological and mechanistic understanding.

G cluster_0 Primary Screening cluster_1 Secondary & Tertiary Screening cluster_2 Hit-to-Lead Optimization Primary_Screen High-Content Phenotypic Screening (e.g., Cell Viability, Morphology) Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Primary_Screen->Target_Deconvolution Active Compounds Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding) Target_Deconvolution->Biochemical_Assays Identified Target(s) Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Biochemical_Assays->Biophysical_Assays Validated Hits Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Biophysical_Assays->Lead_Opt Confirmed Binders

Figure 1: A hierarchical screening funnel for the characterization of novel compounds.

Part 2: Primary Screening - High-Content Phenotypic Assays

The initial step is to understand the effect of the 4-[(Carbamoylamino)methyl]benzoic acid analogs in a biologically relevant context. Cell-based phenotypic screening provides a powerful, unbiased approach to identify compounds that induce a desired cellular response without prior knowledge of the molecular target.[5]

Multiparametric Cell Viability and Proliferation Assay

This assay aims to identify compounds that selectively inhibit the proliferation of cancer cell lines while sparing normal cells.

Principle: This protocol utilizes a combination of two fluorescent readouts to simultaneously assess cell viability and proliferation. Resazurin is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent product resorufin, providing a measure of cell viability. Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by live cells with intact membranes but can enter and stain the DNA of dead cells.

Protocol:

  • Cell Seeding:

    • Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 384-well, black, clear-bottom microplates at a density of 2,000 cells per well in 40 µL of the appropriate culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each 4-[(Carbamoylamino)methyl]benzoic acid analog in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Using an automated liquid handler, add 100 nL of each compound concentration to the cell plates. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Staining and Imaging:

    • Prepare a staining solution containing 10 µg/mL resazurin and 2 µg/mL propidium iodide in complete culture medium.

    • Add 10 µL of the staining solution to each well.

    • Incubate for 4 hours at 37°C and 5% CO₂.

    • Image the plates using a high-content imaging system with appropriate filter sets for resorufin (Ex/Em: ~560/590 nm) and PI (Ex/Em: ~535/617 nm).

Data Analysis and Interpretation: Quantify the fluorescence intensity for both channels in each well. A decrease in resazurin fluorescence indicates a reduction in cell viability, while an increase in PI fluorescence indicates an increase in cell death. Compounds that show a dose-dependent decrease in the viability of cancer cells with minimal effect on the non-cancerous cell line are considered hits.

Table 1: Key Parameters for High-Content Phenotypic Screening

ParameterRecommended ValueRationale
Plate Format 384-wellBalances throughput with sufficient cell numbers for robust imaging.
Cell Seeding Density 2,000 cells/wellOptimized for sub-confluent growth over the 72-hour assay period.
Compound Concentration Range 1 nM to 100 µMA broad range to capture a wide spectrum of potencies.
Incubation Time 72 hoursAllows for multiple cell doubling times to observe effects on proliferation.
Controls DMSO (negative), Staurosporine (positive)Essential for data normalization and quality control.

Part 3: Target Deconvolution and Biochemical Validation

Once a set of active compounds with a desirable cellular phenotype has been identified, the next critical step is to determine their molecular target(s).

Target Identification using Affinity-Selection Mass Spectrometry (AS-MS)

AS-MS is a powerful technique for identifying protein targets of small molecules from a complex biological lysate without the need for compound modification.

G Compound Compound Library (Analogs) Incubation Incubation (Binding) Compound->Incubation Lysate Cell Lysate (Protein Mixture) Lysate->Incubation Separation Size Exclusion Chromatography Incubation->Separation Separation of protein-ligand complexes Detection Mass Spectrometry (LC-MS/MS) Separation->Detection Analysis of bound and unbound fractions Analysis Protein Identification Detection->Analysis

Figure 2: Workflow for Affinity-Selection Mass Spectrometry (AS-MS).

Principle: The active compound is incubated with a cell lysate containing a complex mixture of proteins. The mixture is then subjected to a separation technique, such as size-exclusion chromatography, to separate protein-compound complexes from unbound small molecules. The protein fractions are then analyzed by mass spectrometry to identify the proteins that have bound to the compound.[6][7]

Protocol:

  • Lysate Preparation:

    • Culture the cancer cell line in which the compound was most active to a high density.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with the active 4-[(Carbamoylamino)methyl]benzoic acid analog at a final concentration of 10 µM for 1 hour at 4°C.

    • As a negative control, incubate a separate aliquot of the lysate with DMSO.

  • Separation and Analysis:

    • Separate the protein-compound complexes from the unbound compound using size-exclusion chromatography.

    • Collect the protein-containing fractions.

    • Digest the proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the compound-treated sample compared to the control are considered potential targets.

Biochemical Assay: Fluorescence Polarization (FP) for Target Engagement

Once a putative target is identified, a direct binding assay is required to confirm the interaction and determine the binding affinity. Fluorescence Polarization (FP) is a homogeneous assay well-suited for HTS that measures the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[1]

Principle: A fluorescently labeled version of the 4-[(Carbamoylamino)methyl]benzoic acid analog (the tracer) is synthesized. When the tracer is unbound in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is depolarized. Upon binding to a larger protein target, the tumbling rate of the tracer slows significantly, and the emitted light remains polarized. Unlabeled compounds from the library can then be screened for their ability to displace the tracer, resulting in a decrease in fluorescence polarization.[8][9]

Protocol:

  • Reagent Preparation:

    • Synthesize a fluorescently labeled tracer by conjugating a fluorophore (e.g., fluorescein) to a non-critical position of the 4-[(Carbamoylamino)methyl]benzoic acid scaffold.

    • Purify the recombinant target protein identified from the AS-MS experiment.

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

  • Assay Optimization:

    • Determine the optimal concentration of the tracer that gives a stable and robust fluorescence signal.

    • Titrate the target protein against a fixed concentration of the tracer to determine the dissociation constant (Kd) of the tracer-protein interaction.

  • Competitive FP Assay:

    • In a 384-well, low-volume, black microplate, add the target protein at a concentration equal to its Kd.

    • Add the 4-[(Carbamoylamino)methyl]benzoic acid analogs over a range of concentrations.

    • Add the fluorescent tracer at its optimized concentration.

    • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

Data Analysis and Interpretation: The data are typically plotted as fluorescence polarization versus the logarithm of the compound concentration. The concentration at which the compound displaces 50% of the bound tracer is the IC₅₀ value, which can be used to rank the potency of the analogs.

Table 2: Typical Parameters for a Fluorescence Polarization Assay

ParameterRecommended Value/RangeRationale
Tracer Concentration 1-10 nMLow concentration to minimize assay artifacts and ensure sensitivity.
Protein Concentration Equal to the Kd of the tracerProvides a good assay window for competitive binding.
DMSO Tolerance < 1%High concentrations of DMSO can interfere with protein stability and binding.
Z'-factor > 0.5A statistical measure of assay quality, with > 0.5 indicating a robust assay.

Part 4: Data Analysis, Quality Control, and Hit Selection

Robust data analysis and stringent quality control are paramount for the success of any HTS campaign.

Quality Control Metrics:

  • Z'-factor: This metric is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio is generally desirable.

  • Coefficient of Variation (%CV): A measure of the variability of the data. A %CV of less than 15% is typically acceptable.

Hit Selection: Hits are typically defined as compounds that produce a response greater than a certain threshold, often three standard deviations from the mean of the negative controls. For dose-response experiments, hits are selected based on their potency (e.g., IC₅₀ or EC₅₀) and efficacy (the maximum response).

Conclusion

The framework presented here provides a comprehensive and scientifically rigorous approach to screening 4-[(Carbamoylamino)methyl]benzoic acid analogs. By employing a hierarchical screening funnel that begins with target-agnostic phenotypic assays and progresses to target-specific biochemical and biophysical validation, researchers can efficiently identify active compounds, elucidate their mechanism of action, and generate a solid foundation for future hit-to-lead optimization programs. The successful implementation of these protocols will require careful optimization and adherence to best practices in HTS, but the potential to uncover novel therapeutics from this promising chemical scaffold is significant.

References

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Center for Biotechnology Information. [Link]

  • Enhanced Hit Quality in High-Throughput Protein–Ligand Interaction Screening. Bruker. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. The Wheelock Laboratory, Karolinska Institutet. [Link]

  • High-throughput screening assay for the tunable selection of protein ligands. ACS Publications. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Nature. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • MLS000402248::SMR000263884::[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-(carbamoylamino)benzoate. BindingDB. [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database. National Center for Biotechnology Information. [Link]

  • Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR. UNL Digital Commons. [Link]

  • Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Sussex Drug Discovery Centre. [Link]

  • 4-((Methylamino)carbonyl)benzoic acid. PubChem. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Center for Biotechnology Information. [Link]

  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • 4-(Aminomethyl)Benzoic Acid. PubChem. [Link]

  • Benzoic acid, 4-amino-, methyl ester. NIST WebBook. [Link]

  • 4-((Methylamino)carbonyl)benzoic acid. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for 4-(Ureidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound Overview and Physicochemical Properties

4-(Ureidomethyl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety and a ureidomethyl group. This structure makes it a valuable building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where it can be used as a linker or scaffold. The carboxylic acid group provides a handle for amide bond formation or other derivatization, while the urea group can participate in hydrogen bonding, influencing solubility and intermolecular interactions.

Table 1: Physicochemical Data for 4-(Ureidomethyl)benzoic Acid

PropertyData (or Analogue-Based Estimate)Rationale/Source
Molecular Formula C₉H₁₀N₂O₃-
Molecular Weight 194.19 g/mol -
CAS Number 26885-11-4-
Appearance White to off-white crystalline solidBased on typical appearance of benzoic acid derivatives.
Melting Point Expected to be >200 °C, likely with decompositionAnalogy with structurally similar aromatic carboxylic acids.
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF)General solubility characteristics of aromatic acids and ureas.
Stability Assumed to be stable under standard laboratory conditions.Aromatic compounds are generally stable. Urea moieties can be susceptible to strong acids/bases and high temperatures.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific toxicological profile for 4-(ureidomethyl)benzoic acid is not available, the hazards can be inferred from its structural components. Benzoic acid and its derivatives are known to be irritants.

Potential Hazards:

  • Eye Irritation: May cause serious eye irritation or damage upon contact.[1]

  • Skin Irritation: May cause skin irritation, redness, or a burning sensation.[1]

  • Respiratory Irritation: Inhalation of dust may irritate the nose, throat, and lungs.[1]

  • Ingestion: May be harmful if swallowed.[2]

The causality behind these potential hazards lies in the acidic nature of the carboxylic acid group and the potential for the overall molecule to interact with biological tissues.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeMinimum SpecificationRationale
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects against airborne dust particles and accidental splashes.
Hand Protection Nitrile or neoprene gloves, inspected prior to use.Provides a barrier against skin contact.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Required when handling powders outside of a ventilated enclosure or when dust generation is likely.

Storage and Handling Protocols

Engineering Controls: The First Line of Defense

To minimize exposure, all handling of solid 4-(ureidomethyl)benzoic acid should be performed within a certified chemical fume hood or a powder containment hood. This is critical to prevent the inhalation of fine particulates. The laboratory should be equipped with an accessible eyewash station and a safety shower.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all required PPE is available and in good condition.

  • Weighing and Transfer:

    • To prevent the generation of airborne dust, do not pour the dry powder. Use a spatula to carefully transfer the solid.

    • If possible, use a balance with a draft shield.

    • For transfers of larger quantities, consider a containment system like a glove bag.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.

    • Decontaminate all surfaces and equipment used.

    • Properly dispose of any contaminated materials (e.g., weigh boats, gloves) as chemical waste.

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.[3]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and sources of ignition.[3] The carboxylic acid moiety can react exothermically with bases, and the aromatic ring can be susceptible to strong oxidizers.

  • Labeling: The container must be clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

Spill Response
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated chemical waste container. Avoid using a vacuum cleaner unless it is rated for combustible dusts.

    • Clean the spill area with a damp cloth, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) office.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Workflow and Decision-Making Diagram

The following diagram outlines the critical decision points for the safe handling of 4-(ureidomethyl)benzoic acid, particularly when a specific SDS is not available.

safe_handling_workflow start Initiate work with 4-(ureidomethyl)benzoic acid sds_check Obtain supplier-specific SDS start->sds_check risk_assessment Perform site-specific risk assessment sds_check->risk_assessment SDS Available no_sds SDS Unavailable: Consult analogue data and these provisional protocols sds_check->no_sds SDS Not Available ppe_selection Select PPE: Goggles, Gloves, Lab Coat (N95 if dust is likely) risk_assessment->ppe_selection no_sds->ppe_selection engineering_controls Use Engineering Controls: Chemical Fume Hood ppe_selection->engineering_controls handling_procedure Follow Handling Protocol: - Avoid dust generation - Proper weighing technique engineering_controls->handling_procedure storage_procedure Follow Storage Protocol: - Cool, dry, well-ventilated - Tightly sealed container handling_procedure->storage_procedure proceed Proceed with Experiment storage_procedure->proceed

Sources

Developing a standard operating procedure for 4-[(Carbamoylamino)methyl]benzoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization, Handling, and Analytical Protocols for 4-[(Carbamoylamino)methyl]benzoic Acid

Introduction & Chemical Identity

4-[(Carbamoylamino)methyl]benzoic acid (also known as 4-(ureidomethyl)benzoic acid) is a structural derivative of 4-(aminomethyl)benzoic acid (PAMBA).[1] It features a benzoic acid core linked to a urea moiety via a methylene bridge.[1]

This compound is frequently encountered in three critical contexts:

  • Pharmaceutical Impurity Profiling: It is a known degradation product or process impurity in the synthesis of antifibrinolytic drugs (e.g., Tranexamic acid, PAMBA) where cyanate contamination or urea-based reagents are used.[1]

  • Metabolic Standards: It serves as a reference standard for studying the metabolic fate of methyl-benzoic acid derivatives.[1]

  • Fragment-Based Drug Design: The ureido-methyl motif acts as a neutral hydrogen-bond donor/acceptor scaffold in protease inhibitor design.[1]

Chemical Structure: HOOC-C6H4-CH2-NH-CO-NH2[1]

PropertySpecification
CAS Number 56896-76-5 (Generic/Related)
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
pKa (Acid) ~4.1 (Carboxylic acid)
pKa (Base) ~13-14 (Urea - very weak base)
Solubility High in DMSO, dilute Base; Low in Water, Methanol (neutral)

Pre-Analytical Considerations: Solubility & Stability

Scientific Rationale: Unlike simple benzoic acids, the presence of the urea group introduces significant intermolecular hydrogen bonding, leading to poor solubility in standard organic solvents like methanol or dichloromethane. Furthermore, the urea linkage is susceptible to hydrolysis under extreme pH conditions at elevated temperatures.

Critical Handling Rules:

  • Avoid Methanol for Primary Dissolution: Like its parent PAMBA, this compound often exhibits poor solubility in neutral methanol due to zwitterionic-like lattice forces.[1]

  • pH Sensitivity:

    • Acidic pH (< 2): Risk of urea hydrolysis to ammonium and carbon dioxide over time.

    • Basic pH (> 10): Rapid dissolution (formation of benzoate salt), but prolonged exposure can hydrolyze the amide bond.

  • Hygroscopicity: The urea moiety is hygroscopic.[1] Standards must be dried over P₂O₅ or stored in a desiccator before weighing to ensure quantitative accuracy.[1]

Visual Workflow: Solubility & Preparation Decision Tree

SolubilityWorkflow Start Start: Solid Standard Weigh Weighing (Use antistatic gun) Start->Weigh SolventChoice Select Primary Solvent Weigh->SolventChoice DMSO DMSO (Recommended) Conc: 1-10 mg/mL SolventChoice->DMSO Standard Use Base 0.1M NaOH Conc: < 5 mg/mL SolventChoice->Base Aqueous Only Methanol Methanol/Ethanol (NOT RECOMMENDED) SolventChoice->Methanol Avoid Sonicate Sonicate (5 mins, <30°C) DMSO->Sonicate Base->Sonicate Fail Discard & Re-prep Methanol->Fail Precipitation Risk Dilute Dilute to Working Conc. (Mobile Phase) Sonicate->Dilute QC QC Check: Clear solution? No precip? Dilute->QC Ready Ready for HPLC/Bioassay QC->Ready Pass QC->Fail Fail

Caption: Decision tree for solubilizing 4-[(Carbamoylamino)methyl]benzoic acid to prevent aggregation.

Experimental Protocols

Protocol A: Preparation of Reference Stock Standard

Objective: Create a stable 1.0 mg/mL stock solution for analytical calibration.

Reagents:

  • 4-[(Carbamoylamino)methyl]benzoic acid reference material.[1]

  • DMSO (HPLC Grade).

  • Water (Milli-Q or equivalent).[1]

Procedure:

  • Equilibration: Allow the reference vial to reach room temperature to prevent condensation.

  • Weighing: Accurately weigh 10.0 mg (± 0.1 mg) of the substance into a 10 mL volumetric flask.

    • Note: Do not use a spatula that has touched strong acids.[1]

  • Primary Dissolution: Add 5 mL of DMSO. Swirl gently.

    • Causality: DMSO disrupts the urea-urea hydrogen bond network more effectively than water.[1]

  • Sonication: Sonicate for 5 minutes at ambient temperature. Ensure the solution is perfectly clear.

  • Dilution: Make up to volume with DMSO (for long-term stock) or 50:50 Water:Acetonitrile (for immediate use).

    • Storage: Pure DMSO stock is stable for 3 months at -20°C.[1]

Protocol B: HPLC-UV/MS Analytical Method

Objective: Separation of the target compound from related impurities (e.g., PAMBA, Benzoic acid).

Mechanism: The method uses a "polar-embedded" or standard C18 column with acidic mobile phase.[1] The acid suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) to ensure retention, while the urea group remains neutral/polar.

Instrument Parameters:

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (primary), 210 nm (secondary)
Injection Vol 5 - 10 µL

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar impurities)
2.05Start Gradient
12.060Elution of target (expect RT ~6-8 min)
15.090Wash
15.15Re-equilibration
20.05End

Self-Validating System Suitability:

  • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0).

  • Resolution: If analyzing against PAMBA (parent), resolution (Rs) must be > 2.0.

Visual Workflow: HPLC Method Logic

HPLCLogic Analyte Analyte: COOH + Urea Column Stationary Phase: C18 (Hydrophobic) Analyte->Column MP_Acid Mobile Phase A: 0.1% Formic Acid MP_Acid->Column Suppresses Ionization MP_Org Mobile Phase B: Acetonitrile MP_Org->Column Elutes Hydrophobics Interaction Interaction: COOH protonated (Neutral) Retains on C18 Column->Interaction Detector Detector: UV 254nm (Benzene Ring) Interaction->Detector

Caption: Mechanism of retention. Acidic mobile phase is critical to protonate the carboxyl group for C18 interaction.[1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatch (Sample in 100% DMSO injected into aqueous stream).Dilute sample 1:1 with Mobile Phase A before injection.[1]
Retention Time Drift pH fluctuation in Mobile Phase A.Use buffered mobile phase (Ammonium Formate) instead of simple Formic Acid.
Low Recovery Precipitation in the autosampler vial.[1]Check solubility. Ensure the autosampler is not chilled below 10°C (DMSO freezes at 19°C).
Extra Peak (Early) Hydrolysis of Urea.Prepare fresh standards daily. Avoid leaving samples in acidic buffers >24h.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 306238, 4-[(Methylcarbamoyl)amino]benzoic acid. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Benzoic acid derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid. Molbank.[2] Retrieved from [Link][3][4]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-[(Carbamoylamino)methyl]benzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: OPT-PAMBA-UREA-001 Subject: Optimization of Reaction Conditions for Ureidomethylbenzoic Acid Synthesis

Introduction

Welcome to the Technical Support Center. You are inquiring about the synthesis of 4-[(Carbamoylamino)methyl]benzoic acid (also known as 4-ureidomethylbenzoic acid). This synthesis typically involves the carbamoylation of 4-(aminomethyl)benzoic acid (PAMBA) using a cyanate source (Potassium Cyanate, KCNO, or Sodium Cyanate, NaCNO).

While the chemistry appears simple (nucleophilic addition), the zwitterionic nature of the starting material and the pH-sensitivity of the cyanate reagent often lead to suboptimal yields or "gummy" precipitates. This guide breaks down the process into self-validating modules to ensure a "Golden Batch" outcome.

Module 1: Reaction Setup & Stoichiometry

The Chemistry

The reaction relies on the nucleophilic attack of the benzylic amine onto isocyanic acid (HNCO), which is generated in situ from potassium cyanate and acid.

Reaction Equation:



Critical Parameters (The "Why" behind the "How")
ParameterRecommended RangeTechnical Rationale
Stoichiometry 1.0 (Amine) : 1.2–1.5 (Cyanate)Cyanate is susceptible to hydrolysis (forming

) in aqueous media. A slight excess compensates for this loss.
pH Control pH 5.0 – 6.0 (Reaction Phase)Critical: At pH < 3, Cyanate decomposes rapidly. At pH > 8, the amine is nucleophilic, but the concentration of reactive Isocyanic acid (

) is too low.
Temperature 60°C – 80°CSufficient energy is needed to overcome the activation barrier, but temperatures >90°C promote the formation of Biuret (dimerization impurity).
Solvent Water (approx. 5–10 volumes)Water is the optimal solvent for cyanate salts. Organic co-solvents (e.g., Ethanol) can be used but may precipitate the starting material prematurely.

Module 2: The "Golden Batch" Protocol

This protocol is designed to maximize conversion while minimizing cyanuric acid/biuret formation.

Step-by-Step Methodology
  • Solubilization (The Salt Formation):

    • Charge 4-(Aminomethyl)benzoic acid (PAMBA) (1.0 eq) into the reactor.

    • Add Water (5 volumes).

    • Troubleshooting Note: PAMBA is zwitterionic and insoluble in neutral water.

    • Add Hydrochloric Acid (1M) (1.0 eq) slowly with stirring.

    • Checkpoint: The solution should become clear as the amine hydrochloride salt forms. If turbid, add minimal HCl dropwise until clear.

  • Reagent Addition:

    • Dissolve Potassium Cyanate (KCNO) (1.2 eq) in minimal water (2 volumes).

    • Add the KCNO solution to the PAMBA-HCl solution dropwise over 15–20 minutes.

    • Observation: You may see a slight exotherm.[1] Ensure internal temperature stays < 40°C during addition.

  • Reaction Phase:

    • Heat the mixture to 70°C .

    • Maintain stirring for 2–4 hours .

    • In-Process Control (IPC): Monitor by HPLC or TLC. The starting amine spot should disappear.

  • Workup & Isolation (Isoelectric Precipitation):

    • Cool the reaction mixture to 20°C .

    • The product exists as a salt/soluble form at neutral/basic pH. To isolate, we must reach its isoelectric point (or protonate the carboxylic acid).

    • Slowly add Concentrated HCl until pH reaches 2.0 – 3.0 .

    • Critical: A thick white precipitate will form. Stir at 0–5°C for 1 hour to maximize yield.

    • Filter the solid.[1][2][3] Wash with Ice-Cold Water (2x) to remove residual KCl and unreacted Cyanate.

    • Dry in a vacuum oven at 50°C.

Module 3: Visual Workflow (Process Logic)

The following diagram illustrates the decision pathways and critical control points (CCPs) for this synthesis.

G Start Start: PAMBA (Solid) Solubilization Add 1M HCl (1.0 eq) Target: Clear Solution Start->Solubilization Addition Add KCNO (1.2 eq) Dropwise Solubilization->Addition Heating Heat to 70°C Time: 3h Addition->Heating Check IPC: SM Consumed? Heating->Check Check->Heating No (Extend Time) Workup Cool to 20°C Acidify to pH 2.0 Check->Workup Yes Filtration Filter & Wash (Cold Water) Workup->Filtration Product Final Product: 4-[(Carbamoylamino)methyl]benzoic acid Filtration->Product

Caption: Process Flow Diagram identifying Critical Control Points (Green Diamond) and Isolation Logic (Red Node).

Module 4: Troubleshooting & FAQs

Q1: My product is not precipitating after acidification. What went wrong?

Diagnosis: This is likely an issue with Ionic Strength or Volume .

  • Root Cause: If the reaction volume is too dilute, the product (which has moderate water solubility) remains dissolved.

  • Solution:

    • Concentrate the reaction mixture by rotary evaporation to 50% of its original volume before acidification.

    • "Salt out" the product by adding NaCl (saturation) if concentration isn't an option.

    • Ensure pH is strictly between 2.0 and 3.0. Going too low (pH < 1) might protonate the urea nitrogen, increasing solubility again.

Q2: I see a secondary spot on TLC/HPLC. Is it Biuret?

Diagnosis: Impurity profiling.

  • Analysis: Biuret (

    
    ) forms if KCNO is in large excess and heated too long.
    
  • Differentiation:

    • Biuret: Soluble in water; usually washed away during filtration.

    • Cyanuric Acid: Very insoluble white solid. If your product doesn't dissolve in base (pH 10), you likely have Cyanuric Acid contamination.

  • Prevention: Do not exceed 80°C. Add KCNO slowly to avoid locally high concentrations.

Q3: The starting material (PAMBA) won't dissolve in Step 1.

Diagnosis: Incorrect pH/Salt form.

  • Context: PAMBA is a zwitterion. It is insoluble in methanol and water.

  • Fix: It must be converted to a salt.

    • Acidic Route (Recommended): Add HCl until pH < 2. It will dissolve.

    • Basic Route: Add NaOH until pH > 10. It will dissolve.

    • Note: If using the Basic Route, you must add extra HCl later to generate the Isocyanic acid from KCNO. This is why the Acidic Route (Step 1 in Protocol) is preferred—it primes the system for reaction.

References

  • PubChem. 4-((Methylamino)carbonyl)benzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Cohen, S. G. (1974). Synthesis of Ureas via Cyanate Reaction. Journal of Organic Chemistry. (General reference for Wöhler-type synthesis mechanisms).
  • Hagel, P. et al. (1971). The Decomposition Constants of Cyanic Acid and Cyanate.[4] Biochimica et Biophysica Acta.[4] Available at: [Link] (Critical data on pH-dependent stability of cyanate).

  • Google Patents.Process for preparing 4-aminomethylbenzoic acid. (Context for starting material properties).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for PAMBA and Potassium Cyanate before handling. Cyanates can release toxic gases in strong acids.

Sources

Troubleshooting low yields in 4-(ureidomethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: UREA-SYN-4AMB-001

Topic: Troubleshooting Low Yields in the Carbamoylation of 4-(Aminomethyl)benzoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Matrix: Why is your yield low?

Before altering your protocol, identify the failure mode using the observation table below. The reaction of 4-(aminomethyl)benzoic acid (PAMBA) with cyanate is chemically simple but kinetically sensitive to pH and solubility.

ObservationProbable CauseMechanism of Failure
No precipitate upon acidification pH too low during reaction The amine was fully protonated (

) and could not attack the isocyanic acid.
No precipitate, gas evolution observed Hydrolysis of Cyanate Reaction temperature too high or pH too low, converting cyanate to

before it could react.
Sticky/Gummy precipitate Polymerization Formation of cyanuric acid or biuret derivatives due to large excess of cyanate or prolonged heating.
Product co-precipitates with starting material Incomplete Conversion Starting material (zwitterion) has similar solubility profile near isoelectric point.
Low recovery after filtration Solubility Loss The product is moderately soluble in hot water; cooling was insufficient or wash volume was too high.

The Core Chemistry: The "pH Trap"

The synthesis relies on the Wöhler urea synthesis adaptation. You are reacting 4-(aminomethyl)benzoic acid with potassium cyanate (KOCN) .

The Mechanistic Conflict

Success depends on a "Goldilocks" pH window.

  • Reagent Activation: Potassium cyanate (

    
    ) is inert. It must be protonated to Isocyanic Acid (
    
    
    
    )
    to become electrophilic. This requires Acid .[1][2][3][4][5][6][7]
  • Nucleophile Activation: The amine on your starting material must be unprotonated (

    
    ) to act as a nucleophile. This requires Base .
    

If the reaction is too acidic (


), your amine is dead (protonated). If too basic (

), your cyanate is dead (stable anion).
Visualizing the Pathway

The following diagram illustrates the competing pathways that dictate your yield.

ReactionPathways Start 4-(Aminomethyl)benzoic acid (PAMBA) Amine Free Amine (R-NH2) (Active Nucleophile) Start->Amine pH > 8 Ammonium Ammonium Salt (R-NH3+) (Inactive) Start->Ammonium pH < 5 KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HNCO) (Reactive Electrophile) KOCN->HNCO H+ (Acid) Product 4-(Ureidomethyl)benzoic acid (Target) HNCO->Product Reaction Waste CO2 + NH3 (Hydrolysis Waste) HNCO->Waste Hydrolysis (Heat/H2O) Cyanuric Cyanuric Acid (Polymer Side Product) HNCO->Cyanuric Polymerization (Excess Acid) Amine->Product Attack on HNCO

Figure 1: Reaction pathways showing the critical dependency on pH state. The target reaction requires the simultaneous presence of HNCO (acid-dependent) and Free Amine (base-dependent).

Optimized Protocol & Troubleshooting Steps

Do not use a generic "mix and boil" approach. Use this stepwise protocol designed to bypass the solubility and pH issues.

Step 1: Dissolution (The Reset)

PAMBA is zwitterionic and poorly soluble in water.

  • Action: Suspend PAMBA in water and add 1.0 equivalent of NaOH .

  • Why: This converts the carboxylic acid to the sodium carboxylate (

    
    ), fully dissolving the material and ensuring the amine is free.
    
Step 2: Reagent Addition & pH Adjustment
  • Action: Add 1.5 - 2.0 equivalents of KOCN to the solution. Stir until dissolved.

  • Critical Step: Slowly add dilute HCl (1M) while monitoring pH.

  • Target: Bring pH to 6.0 – 7.0 .

  • Why: At this pH, you generate a steady stream of HNCO without fully protonating the amine. If you dump in concentrated acid, you will precipitate the starting material as the hydrochloride salt (

    
    ) and stop the reaction.
    
Step 3: The Reaction (Heat)
  • Action: Heat to 60–80°C for 2–4 hours.

  • Troubleshooting: If you see heavy precipitation immediately upon heating, it might be the starting material crashing out. Check pH. If pH has drifted basic (due to ammonia byproduct), add drops of HCl to maintain pH 6-7.

Step 4: Workup (The Separation)

This is where most yield is lost. The product and starting material behave differently in acid.

CompoundBehavior in Strong Acid (pH 1-2)
Starting Material (PAMBA) Soluble (Forms Ammonium Chloride salt:

)
Product (Urea) Insoluble (Ureas are weak bases; the COOH protonates and the neutral molecule precipitates)
  • Protocol:

    • Cool reaction mixture to room temperature.

    • Add concentrated HCl dropwise until pH ~2 .

    • Chill to 0-4°C for 1 hour.

    • Filter the white precipitate.

    • Wash: Wash with cold dilute HCl (pH 2), not neutral water. Neutral water might redissolve the product (as the carboxylate if any base remains) or fail to wash away unreacted amine.

Purification Workflow

If your crude yield is acceptable but purity is low (NMR shows aliphatic impurities or starting material), follow this logic flow.

PurificationFlow Crude Crude Precipitate (Contains Product + Salts) BaseDissolve Dissolve in 1M NaOH (pH > 10) Crude->BaseDissolve Product becomes soluble carboxylate Filter1 Filter Insoluble Matter (Remove Polymer/Cyanuric Acid) BaseDissolve->Filter1 Acidify Slow Acidification to pH 2-3 (with HCl) Filter1->Acidify Filtrate Precipitate Collect Precipitate Acidify->Precipitate Product crashes out Wash Wash: Cold H2O then Ethanol Precipitate->Wash

Figure 2: Purification strategy utilizing the pH-switching solubility of the benzoic acid moiety.

Frequently Asked Questions (FAQ)

Q: Can I use organic solvents (THF, Ethanol) to improve solubility? A: Generally, no . Potassium cyanate has very poor solubility in organic solvents. Water is the preferred solvent. If you must use an organic co-solvent, use a Water/Ethanol mix, but be aware that cyanate solubility will drop, potentially slowing the reaction.

Q: Why do I see gas bubbles during the reaction? A: This is


. It indicates your reaction is too acidic or too hot. You are hydrolyzing the cyanate (

) instead of reacting it with the amine. Lower the temperature to 60°C and check that pH is not below 5.

Q: My product is a sticky gum. How do I fix it? A: This is often due to cyanuric acid (trimer of HNCO) or biuret formation.

  • Fix: Dissolve the gum in dilute NaOH (the product dissolves, cyanuric acid salts are less soluble). Filter, then re-acidify the filtrate carefully.[7]

Q: Can I use Urea instead of Potassium Cyanate? A: Yes, but it requires much harsher conditions (reflux >100°C) and often yields a messy mixture of biurets. The Cyanate method (Wöhler) is far superior for this specific substrate due to the milder temperature requirements [1].

References

  • Kurzer, F. (1956). "Cyanic Acid and its Derivatives." Organic Syntheses, 36, 1. Link (General reference for cyanate chemistry).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for urea synthesis).
  • FDA/EMA Guidelines. (For context on purity requirements in drug development intermediates, though not a direct synthesis reference, this grounds the "purity" requirement).

Sources

Technical Support Center: Purification of 4-[(Carbamoylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4-UBA-001 Subject: Troubleshooting Solubility, Impurity Removal, and Isolation Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: Understanding Your Molecule

Welcome to the technical support center. You are working with 4-[(Carbamoylamino)methyl]benzoic acid (also known as 4-ureidomethylbenzoic acid).

Before diving into the protocols, we must establish the chemical logic that dictates its behavior.[1] This molecule is a hybrid :

  • The Tail: A urea moiety (

    
    ), which is neutral, highly polar, and prone to strong intermolecular hydrogen bonding.
    
  • The Head: A benzoic acid group, which provides pH-dependent solubility.[1]

  • The Linker: A methylene bridge that isolates the urea from the aromatic ring, preventing electronic conjugation between the two.[1]

The Common Problem: Users frequently report that the product "oils out" or forms an intractable solid that retains the starting material (4-(aminomethyl)benzoic acid).[1] The strategies below use pKa switching to resolve these issues.

Module 1: The "Crash Out" Strategy (Primary Isolation)

User Question: "My reaction mixture is a mess. How do I get the bulk solid out without trapping all the impurities?"

Technical Insight: The most common synthesis involves reacting 4-(aminomethyl)benzoic acid with potassium cyanate.[1] This leaves you with unreacted amine (amphoteric) and inorganic salts.[1]

The Protocol: Acid-Base Reprecipitation This method relies on the fact that your product is soluble as a benzoate salt (high pH) but insoluble as a free acid (low pH).[1]

  • Dissolution: Suspend your crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved.

    • Why? This deprotonates the carboxylic acid (

      
      ), solubilizing the product.
      
  • Filtration: Filter the alkaline solution through a Celite pad or sintered glass.

    • Why? This removes insoluble oligomers (biurets) and dust.[1]

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring.

  • Target pH: Stop adding acid when the pH reaches 3.0 – 4.0 .

    • Critical Checkpoint: Do not go to pH 1 yet.[1] At pH 3-4, the benzoic acid moiety protonates and the product precipitates.[1]

Visualization: The Isolation Logic

IsolationLogic Start Crude Reaction Mixture (Product + Amine + Salts) NaOH Add 1M NaOH (pH > 10) Start->NaOH Filter Filter Insoluble Matter NaOH->Filter Filtrate Filtrate: Soluble Carboxylates (Product-COO- & Amine-COO-) Filter->Filtrate Acidify Slowly Acidify to pH 3-4 with 1M HCl Filtrate->Acidify Result Precipitate forms: 4-[(Carbamoylamino)methyl]benzoic acid Acidify->Result

Figure 1: Acid-Base workup flow for initial isolation of the crude solid.

Module 2: Removing the Starting Material (The Acid Wash)

User Question: "I see a persistent spot on TLC/HPLC corresponding to the starting amine. Recrystallization isn't removing it."

Technical Insight: This is the most critical separation step.[1]

  • Impurity: 4-(Aminomethyl)benzoic acid (PAMBA). It has a basic primary amine (pKa ~9-10).[1]

  • Product: The urea nitrogen is non-basic (pKa < 1).[1]

The Solution: The "Acid Leaching" Technique Unlike the product, the starting material will form a soluble hydrochloride salt in dilute acid.[1]

Protocol:

  • Take the wet filter cake from Module 1.

  • Resuspend it in 0.5M HCl (do not use concentrated acid, or you risk hydrolyzing the urea).

  • Stir at room temperature for 30 minutes.

  • Filter again.

    • Solid (Retentate): Your purified Product (Insoluble).

    • Liquid (Filtrate): The starting amine (Soluble as

      
      ).
      
  • Wash the solid with cold water to remove residual acidity.[1]

Data: Solubility Profile for Separation

Solvent ConditionProduct SolubilityStarting Material (Amine) SolubilityResult
pH 10 (NaOH) High (Anionic)High (Anionic)No Separation
pH 4 (Water) Low (Precipitates) Low (Zwitterionic)Co-precipitation
pH 1 (Dilute HCl) Low (Neutral Urea) High (Cationic Salt) Separation Achieved
Module 3: Recrystallization (Polishing)

User Question: "My product is off-white or grey. How do I get it to analytical purity?"

Technical Insight: Urea derivatives have high lattice energy due to hydrogen bonding.[1] They require polar solvents to dissolve but need a "push" to crystallize cleanly.[1]

Recommended Solvent Systems:

Option A: The Aqueous-Ethanol Switch (Green Chemistry)

  • Suspend the solid in Water (10 mL/g).

  • Heat to boiling. If it does not dissolve, add Ethanol dropwise until a clear solution forms.[1]

  • Note: If it still doesn't dissolve, the urea network is too strong.[1] Switch to Option B.

  • Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling traps impurities.[1]

Option B: The DMF/Water Crash (For Stubborn Solids)

  • Dissolve the solid in a minimum amount of hot DMF (Dimethylformamide) or DMSO .[1]

  • Filter while hot (if necessary) to remove dust.[1]

  • Add hot Water dropwise to the hot DMF solution until a slight turbidity (cloudiness) persists.

  • Re-heat slightly to clear the solution.

  • Let it stand undisturbed.[1] The product will crystallize as the solution cools.[1]

Visualization: Recrystallization Decision Tree

Recryst Start Crude Solid Check Soluble in Boiling Water? Start->Check Yes Cool slowly to 4°C Check->Yes Yes No Add Ethanol Dropwise Check->No No No->Check Dissolved? StillNo Switch to DMF/Water No->StillNo Insoluble

Figure 2: Logic flow for selecting the correct recrystallization solvent.

Module 4: Impurity Profiling (FAQ)

Q: What is the "extra" peak at a slightly higher retention time? A: This is likely the Biuret derivative.[1] If the reaction temperature exceeded 100°C, or if urea was used in excess without control, two urea molecules can condense.[1]

  • Removal: Biurets are generally more soluble in water than the mono-urea product.[1] A hot water wash of the filter cake usually removes them.[1]

Q: Why is my melting point broad? A: Broad melting points in urea derivatives usually indicate wetness (solvent inclusion) or the presence of inorganic salts (KCl/NaCl).[1]

  • Fix: Ensure the final wash is with distilled water (to remove salts) followed by drying under high vacuum at 50°C for 24 hours.[1]

References
  • Kurzer, F. (1963).[1][2] Organic Syntheses, Coll.[1][2][3] Vol. 4, p. 49. (General procedure for synthesis of ureas from amines and cyanates).

  • Yalkowsky, S.H.[1][4] & Dannenfelser, R.M. (1992).[1][4] Aquasol Database of Aqueous Solubility. College of Pharmacy, University of Arizona.[1] (Solubility principles of benzoic acid derivatives).

  • PubChem. (2025).[1][4][5] 4-[(Carbamoylamino)methyl]benzoic acid - Compound Summary. National Library of Medicine.[1]

  • Luedtke, N. (2005).[1] A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic & Medicinal Chemistry Letters. (Mechanistic insights into urea formation and purification).

Disclaimer: These protocols are designed for research purposes. Always consult the Safety Data Sheet (SDS) for 4-[(Carbamoylamino)methyl]benzoic acid before handling.

Sources

Technical Support Center: Synthesis of 4-[(Carbamoylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2372-49-8 Synonyms: 4-(Ureidomethyl)benzoic acid; 4-Carbamidomethylbenzoic acid Precursor: 4-(Aminomethyl)benzoic acid (PAMBA, CAS 56-91-7)

Core Directive & Scientific Rationale

This guide addresses the efficiency and purity challenges in synthesizing 4-[(Carbamoylamino)methyl]benzoic acid . The primary synthetic route involves the carbamoylation of the primary amine of 4-(aminomethyl)benzoic acid (PAMBA) using a cyanate source (Potassium Cyanate, KCNO, or Sodium Cyanate, NaCNO).

The Central Challenge: The starting material, PAMBA, exists as a zwitterion (internal salt) at neutral pH, rendering it insoluble in most organic solvents and water.

  • Inefficient Approach: Attempting to react solid PAMBA in water/alcohol without pH adjustment leads to heterogeneous mixtures, poor conversion, and high residual starting material.

  • Optimized Approach: You must first convert the zwitterion to its soluble anionic form (Sodium 4-(aminomethyl)benzoate) using a stoichiometric base. This exposes the nucleophilic primary amine for reaction with the cyanate species (isocyanic acid generated in situ).

Optimized Experimental Protocol (The Cyanate Route)

Reaction Mechanism & Workflow

The synthesis relies on the Wöhler synthesis adaptation for amino acids.

  • Deprotonation: PAMBA + NaOH

    
     Soluble Sodium Salt + H
    
    
    
    O.
  • Carbamoylation: Amine + Isocyanic Acid (HNCO)

    
     Urea linkage.
    
  • Precipitation: Acidification converts the soluble salt back to the free acid form, which precipitates due to the new urea group reducing zwitterionic solubility character.

Step-by-Step Methodology

Reagents:

  • 4-(Aminomethyl)benzoic acid (PAMBA) [1.0 eq]

  • Sodium Hydroxide (NaOH) [1.0 - 1.1 eq]

  • Potassium Cyanate (KCNO) [1.2 - 1.5 eq]

  • Hydrochloric Acid (HCl) [Concentrated and 1M]

  • Water (Deionized)[1]

Protocol:

  • Solubilization (Critical Step):

    • In a round-bottom flask, suspend PAMBA (10 g, 66 mmol) in water (30 mL) .

    • Add NaOH (2.64 g, 66 mmol) dissolved in minimal water. Stir until the solution becomes clear.

    • Checkpoint: If the solution is not clear, add minimal NaOH dropwise. The pH should be ~9-10. Do not exceed pH 11 as high alkalinity can hydrolyze the cyanate or the product.

  • Cyanate Addition:

    • Add Potassium Cyanate (8.0 g, ~99 mmol) to the clear solution.

    • Heat the mixture to 60–80°C for 2–4 hours .

    • Note: A slight excess of cyanate accounts for hydrolysis loss (KCNO + H

      
      O 
      
      
      
      NH
      
      
      + KHCO
      
      
      ).
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly add Concentrated HCl dropwise with vigorous stirring.

    • Target pH: 3.0 – 4.0 .

    • Observation: A thick white precipitate will form. This is the crude 4-[(Carbamoylamino)methyl]benzoic acid.

    • Caution: Do not acidify below pH 2 rapidly, as this may coprecipitate cyanuric acid (a byproduct of cyanate polymerization).

  • Purification:

    • Filter the solid and wash with cold water (2 x 20 mL) to remove inorganic salts (NaCl, KCl).

    • Recrystallization: Dissolve the crude solid in boiling water (or 10% ethanol/water). Allow to cool slowly to 4°C.

    • Dry in a vacuum oven at 60°C.

Visualization: Process Flow & Troubleshooting

SynthesisWorkflow Start Start: PAMBA (Solid Zwitterion) Solubilization Add NaOH (1.0 eq) Target pH 9-10 Start->Solubilization Dissolve SolubleSalt Soluble Intermediate: Sodium 4-(aminomethyl)benzoate Solubilization->SolubleSalt Deprotonation Reaction Add KCNO (1.5 eq) Heat 60-80°C, 3h SolubleSalt->Reaction Carbamoylation Check Check TLC/HPLC PAMBA < 1% Reaction->Check Check->Reaction Incomplete (Add more KCNO) Acidification Acidify with HCl Target pH 3-4 Check->Acidification Complete Precipitation Precipitate Product (White Solid) Acidification->Precipitation Protonation Purification Recrystallize (Water/EtOH) Precipitation->Purification Filter & Wash

Figure 1: Decision logic for the synthesis of 4-[(Carbamoylamino)methyl]benzoic acid, highlighting the critical solubilization step.

Troubleshooting Guide & FAQs

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete solubilization of PAMBA.Ensure the starting solution is clear before adding KCNO. If cloudy, the zwitterion is not reactive.
Product Melting Point Low Contamination with Cyanuric Acid.This occurs if acidification is too aggressive (pH < 2) or KCNO was in large excess. Wash crude product with hot water or recrystallize.
Starting Material Remains pH too high (>11) or too low (<6).If pH > 11, the amine is nucleophilic but the cyanate may hydrolyze. If pH < 6, cyanate converts to CO2/NH3 before reacting.[2] Maintain pH 8-9 during reaction.
Gummy/Sticky Precipitate Polymerization or rapid precipitation.Cool the solution slowly during acidification. Use dilute HCl (1M) instead of concentrated.
Frequently Asked Questions (FAQ)

Q1: Can I use Urea instead of Potassium Cyanate? A: Yes, but it requires harsher conditions. The "Urea Fusion" method involves heating PAMBA and Urea (1:3 ratio) to 130–150°C in the melt or in a high-boiling solvent (like ethylene glycol). This often leads to more side products (biuret, polymerization) and is less efficient than the cyanate wet-chemistry route for high-purity applications.

Q2: Why is the pH control so critical during workup? A: The product is an acid. It precipitates at its isoelectric point or when fully protonated. However, if you acidify too far (pH < 1), you might redissolve the product (protonating the urea oxygen/nitrogen) or precipitate inorganic byproducts. A pH of 3–4 is the "sweet spot" for maximum recovery.

Q3: How do I remove unreacted PAMBA? A: PAMBA is amphoteric. If your product contains PAMBA, wash the solid with a slightly acidic buffer (pH 4-5). The urea derivative is less soluble than PAMBA in this range, allowing PAMBA to wash away. Alternatively, recrystallization from water is very effective.

Q4: My product turns yellow upon drying. Why? A: This indicates oxidation or trace aniline-like impurities. Ensure your PAMBA starting material is white. Perform the reaction under a nitrogen atmosphere if high purity is required.[3] Recrystallize with a small amount of activated charcoal to remove color.

References

  • Sigma-Aldrich. 4-[(Carbamoylamino)methyl]benzoic acid - CAS 2372-49-8 Product Entry.Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65526, 4-(Aminomethyl)benzoic acid (PAMBA). Retrieved from

  • ChemicalBook. 4-(Aminomethyl)benzoic acid Synthesis and Properties.Link

  • MDPI (2022). Unexpected Formation of Urea Derivatives from Aminobenzoic Acids. Molbank 2022. Link

  • BenchChem. Troubleshooting Benzoic Acid Derivative Synthesis.Link

Sources

How to minimize batch-to-batch variability of synthesized 4-[(Carbamoylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for minimizing batch-to-batch variability in the synthesis of 4-[(Carbamoylamino)methyl]benzoic acid. By focusing on the scientific principles behind critical process parameters, this document serves as both a troubleshooting resource and a manual for robust process development.

Section 1: Overview of the Synthetic Pathway

The synthesis of 4-[(Carbamoylamino)methyl]benzoic acid is most commonly achieved through the reaction of 4-(aminomethyl)benzoic acid with an in-situ generated source of isocyanic acid (HNCO). A reliable and frequently used method involves the acidification of a cyanate salt, such as potassium cyanate (KOCN), in an aqueous medium.

The primary amine of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid. This reaction, analogous to the Wöhler synthesis of urea, forms the desired urea linkage.[1] Precise control over reaction conditions is paramount, as side reactions and incomplete conversion are common sources of impurities and yield variability.

Synthesis_Pathway SM 4-(Aminomethyl)benzoic Acid Product 4-[(Carbamoylamino)methyl]benzoic acid SM->Product Nucleophilic Attack KOCN Potassium Cyanate (KOCN) HNCO_gen In-situ generation of Isocyanic Acid (HNCO) KOCN->HNCO_gen H+ H_plus Acid (e.g., Acetic Acid) HNCO_gen->Product Nucleophilic Attack

Caption: General synthetic route for 4-[(Carbamoylamino)methyl]benzoic acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during synthesis and purification, providing causal explanations and actionable solutions.

FAQ 1: Why is my reaction yield low or inconsistent?

Low and variable yields are among the most frequent challenges. The root cause often lies in one of four areas: reagent quality, reaction control, product isolation, or competing side reactions.[2][3][4]

Possible Cause 1: Poor Quality of Potassium Cyanate (KOCN)

  • Explanation: This is the most critical and often overlooked factor. Potassium cyanate is susceptible to hydrolysis, reacting with atmospheric moisture over time to form potassium carbonate, which is inactive. Using a degraded reagent is a primary cause of failed or low-yielding reactions.[5] The yield is highly dependent on the quality of the KOCN used.[5]

  • Solution:

    • Use a Fresh Bottle: Always prefer using a newly opened bottle of KOCN from a reputable supplier.

    • Proper Storage: Store KOCN in a desiccator, tightly sealed, away from moisture.

    • Qualitative Check: Before use, dissolve a small amount in water. A significant amount of insoluble material or vigorous bubbling upon acidification (indicating carbonate) suggests degradation.

Possible Cause 2: Suboptimal pH Control

  • Explanation: The reaction requires a delicate pH balance. The starting amine must be sufficiently deprotonated (as the free base) to be nucleophilic. However, the generation of the reactive electrophile, isocyanic acid (HNCO, pKa ~3.7), requires acidic conditions. If the pH is too low, the starting amine becomes protonated and non-nucleophilic. If the pH is too high, HNCO generation is suppressed.

  • Solution:

    • Buffered System: Perform the reaction in a buffered solution (e.g., using acetic acid) to maintain a weakly acidic to neutral pH throughout the addition of KOCN.

    • Monitor pH: Use a calibrated pH meter to monitor the reaction. A target pH of 5-6 is often a good starting point.

    • Controlled Addition: Add the KOCN solution dropwise to prevent sharp, localized pH spikes.[5]

Possible Cause 3: Incomplete Product Precipitation

  • Explanation: The product has both an acidic (carboxylic acid) and a basic (urea) functional group, making its solubility highly pH-dependent. Precipitation is typically induced by adjusting the pH to the isoelectric point, where the molecule has a net-zero charge and minimum aqueous solubility. If the final pH is incorrect, a significant amount of product may remain in the solution, drastically lowering the isolated yield.[3]

  • Solution:

    • Determine Optimal pH: Perform small-scale experiments to find the pH of maximum precipitation (typically pH 3.5-4.5).

    • Slow Acidification: Add acid slowly to the filtered reaction mixture while stirring vigorously to allow for complete crystal formation.

    • Check Supernatant: After filtration, take a sample of the mother liquor and add another drop of acid. If more precipitate forms, the initial precipitation was incomplete.

Possible Cause 4: Reaction Temperature

  • Explanation: While gentle heating can increase the reaction rate, excessive temperatures can promote the decomposition of HNCO or hydrolysis of the urea product, leading to lower yields.[4]

  • Solution:

    • Maintain Moderate Temperature: Run the reaction at room temperature or with gentle warming (e.g., 35-40°C). Avoid high temperatures or prolonged heating.[5]

    • Cool During Work-up: Ensure the solution is cooled in an ice bath before and during filtration to minimize product solubility in the mother liquor.

FAQ 2: My HPLC analysis shows a recurring impurity. What is it and how can I remove it?

Batch consistency is defined by a consistent impurity profile.[6] Identifying and controlling impurities is a critical aspect of process control.[7]

Common Impurity 1: Unreacted 4-(aminomethyl)benzoic acid

  • Identification: This impurity will have a shorter retention time than the product in a typical reversed-phase HPLC method due to its higher polarity. It can be confirmed by co-injecting a sample with an authentic standard of the starting material.

  • Cause: Incomplete reaction due to poor KOCN quality, insufficient reaction time, or incorrect stoichiometry.

  • Solution:

    • Address Reaction Conditions: Revisit the solutions in FAQ 1, particularly KOCN quality and pH control.

    • Use Slight Excess of KOCN: Employ a slight molar excess (e.g., 1.1-1.2 equivalents) of KOCN to drive the reaction to completion.

    • Purification: This impurity is typically removed effectively via recrystallization, as its solubility profile differs from the product.

Common Impurity 2: Dimer/Oligomer Species

  • Identification: These impurities may appear as broader, later-eluting peaks in the HPLC chromatogram.

  • Cause: Isocyanic acid can react with the product's urea N-H bond or self-polymerize under certain conditions, especially with prolonged reaction times or at elevated temperatures.

  • Solution:

    • Avoid Overheating: Strictly control the reaction temperature.

    • Optimize Reaction Time: Monitor the reaction by TLC or HPLC and quench it promptly upon completion to avoid subsequent side reactions.[2]

    • Controlled Stoichiometry: Avoid a large excess of KOCN.

FAQ 3: The physical properties (color, crystal form, filterability) of my product are inconsistent. Why?

Inconsistent physical properties are almost always linked to the final isolation and purification steps, specifically crystallization.[8][9] For an active pharmaceutical ingredient (API), controlling the crystal form (polymorphism) is critical as it can affect stability, solubility, and bioavailability.[][11]

Possible Cause 1: Uncontrolled Crystallization/Precipitation

  • Explanation: The rate of precipitation, final temperature, stirring speed, and pH adjustment rate all influence crystal nucleation and growth.[] Rapid "crashing out" of the product by adding acid quickly leads to small, often amorphous particles that are difficult to filter and may trap impurities. Slow, controlled crystallization yields larger, more uniform crystals.

  • Solution:

    • Controlled Cooling/Acidification: Cool the solution slowly and add the precipitating acid dropwise with efficient stirring.

    • Seeding: Introduce a small number of pre-existing crystals (seeds) of the desired polymorphic form at the point of supersaturation to promote controlled growth of that specific form.[]

    • Aging Time: Allow the slurry to stir at a low temperature (e.g., 0-5°C) for a period (e.g., 1-2 hours) after precipitation is complete. This "aging" process can allow for crystal perfection and potential conversion to a more stable form.

Possible Cause 2: Polymorphism

  • Explanation: The product may exist in different crystalline forms (polymorphs), each with unique properties. The specific polymorph obtained can depend on the recrystallization solvent, temperature, and cooling rate.[11] Batch-to-batch variation in these parameters will lead to inconsistent crystal forms.

  • Solution:

    • Standardize Recrystallization: Develop and strictly adhere to a standardized recrystallization protocol (see Section 3.2). Define the solvent system, dissolution temperature, cooling profile, and final filtration temperature.

    • Characterize the Solid Form: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize the crystal form of each batch and ensure consistency.

Section 3: Standardized Protocols for Enhanced Consistency

Adherence to validated, standardized procedures is the foundation of batch-to-batch consistency.[12][13]

3.1 Protocol: Synthesis
  • Setup: In a jacketed reactor equipped with an overhead stirrer and pH probe, charge 4-(aminomethyl)benzoic acid (1.0 eq) and deionized water (approx. 10 mL per gram of starting material).

  • Dissolution & Buffering: Add glacial acetic acid (1.1 eq) and stir until a clear solution is obtained. Adjust the temperature to 20-25°C.

  • Reagent Preparation: In a separate vessel, dissolve fresh potassium cyanate (1.15 eq) in deionized water (approx. 5 mL per gram of KOCN).

  • Reaction: Add the KOCN solution dropwise to the reactor over 30-45 minutes, maintaining the internal temperature below 30°C.

  • IPC-1 (In-Process Control): Monitor the reaction by HPLC or TLC. Stir for an additional 1-2 hours after the KOCN addition is complete, or until starting material is <1.0% by area on HPLC.

  • Isolation: Cool the reaction mixture to 0-5°C. Slowly add 2M HCl to adjust the pH to 4.0 ± 0.2, inducing precipitation.

  • Aging: Stir the resulting slurry at 0-5°C for at least 1 hour.

  • Filtration & Washing: Filter the solid product. Wash the cake sequentially with cold deionized water (2 x 3 mL/g) and cold acetone (1 x 2 mL/g).

  • Drying: Dry the solid in a vacuum oven at 50-60°C until constant weight is achieved.

3.2 Protocol: Recrystallization for High Purity
  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The optimal ratio should be determined experimentally (e.g., starting with 80:20 EtOH:H₂O).

  • Dissolution: Charge the crude product to a clean reactor. Add the solvent mixture (approx. 15 mL per gram of crude solid) and heat to 70-75°C with stirring until all solid dissolves.

  • Clarification: If the solution is not perfectly clear, perform a hot filtration to remove any insoluble particulate matter.

  • Controlled Cooling: Cool the solution at a controlled rate (e.g., 10-15°C per hour).

  • Seeding (Optional but Recommended): When the solution reaches 50°C, add seed crystals (approx. 0.1% w/w) of the desired polymorph.

  • Crystallization & Aging: Continue cooling to 0-5°C and hold at this temperature for at least 2 hours with gentle stirring.

  • Filtration & Drying: Filter the purified crystals, wash with a small amount of the cold solvent mixture, and dry under vacuum at 50-60°C.

3.3 Protocol: Standard Quality Control (QC) Analysis
  • Appearance: Visual inspection against a reference standard.

  • Identity: Confirmation by FT-IR and ¹H NMR spectroscopy.

  • Purity (HPLC): A standard method for benzoic acid derivatives can be used.[14][15][16]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm[16]

  • Solid Form: Analysis by XRPD to confirm the correct and consistent polymorphic form.

Section 4: Critical Process Parameter (CPP) Control Table

Summarizing the key parameters provides a quick-reference checklist for ensuring process robustness.

ParameterTarget RangeRationale & Justification
KOCN Quality Use fresh, dry reagentDegraded KOCN (hydrolyzed to carbonate) is a primary source of reaction failure and low yield.[5]
KOCN Stoichiometry 1.1 - 1.2 equivalentsA slight excess drives the reaction to completion, minimizing unreacted starting material. A large excess can promote side reactions.
Reaction pH 5.0 - 6.0Balances the need for nucleophilic free amine with the acid-catalyzed generation of the reactive HNCO electrophile.
Reaction Temperature 20 - 30°CProvides sufficient energy for the reaction without promoting thermal degradation of HNCO or the final product.
Precipitation pH 3.5 - 4.5Targets the isoelectric point of the product to ensure maximum precipitation and minimize yield loss to the mother liquor.
Crystallization Cooling Rate 10 - 20 °C/hourSlow cooling promotes the formation of larger, purer crystals and prevents the uncontrolled crashing out of amorphous solid, ensuring consistent morphology and filterability.[]
Section 5: Troubleshooting Workflow Diagram

This decision tree provides a logical path for diagnosing issues related to low reaction yield.

Troubleshooting_Workflow start Low or Variable Yield Observed q_kocn Was KOCN fresh and from a reputable source? start->q_kocn s_kocn ACTION: Procure new KOCN. Store in desiccator. q_kocn->s_kocn No q_reac_ph Was reaction pH monitored and maintained (5.0-6.0)? q_kocn->q_reac_ph Yes s_kocn->q_reac_ph s_reac_ph ACTION: Use a calibrated pH meter. Consider a buffered system. q_reac_ph->s_reac_ph No q_iso_ph Was final precipitation pH verified (3.5-4.5)? q_reac_ph->q_iso_ph Yes s_reac_ph->q_iso_ph s_iso_ph ACTION: Verify optimal precipitation pH. Check mother liquor for residual product. q_iso_ph->s_iso_ph No q_time_temp Were reaction time and temperature controlled? q_iso_ph->q_time_temp Yes s_iso_ph->q_time_temp s_time_temp ACTION: Monitor reaction to completion. Avoid overheating. q_time_temp->s_time_temp No end_node Review Process Parameters Against Standard Protocol q_time_temp->end_node Yes s_time_temp->end_node

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 4-[(Carbamoylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 4-[(Carbamoylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects during liquid chromatography-mass spectrometry (LC-MS) analysis. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of polar compounds like 4-[(Carbamoylamino)methyl]benzoic acid in complex biological matrices.

Q1: What are matrix effects, and why are they a critical concern for my 4-[(Carbamoylamino)methyl]benzoic acid analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, including salts, proteins, lipids, and metabolites.[1] Matrix effects are the alteration of your analyte's ionization efficiency due to the presence of these co-eluting components.[2] This phenomenon can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement.[1][3]

For an analyte like 4-[(Carbamoylamino)methyl]benzoic acid, which is polar, matrix effects are a significant challenge, particularly when using Electrospray Ionization (ESI). In the ESI source, your analyte and co-eluting matrix components compete for access to the droplet surface and for the available charge required for ionization.[1][2] Endogenous compounds, especially phospholipids from plasma or serum, are notorious for causing ion suppression because they are often co-extracted with the analyte and can have high surface activity, outcompeting your analyte for ionization.[4] This leads to poor sensitivity, inaccurate quantification, and reduced reproducibility.[5][6]

cluster_source ESI Droplet Evaporation & Ionization cluster_suppression Mechanism of Ion Suppression Analyte Analyte Droplet Charged Droplet Analyte->Droplet Competition Competition for Droplet Surface & Charge Analyte->Competition Matrix Matrix Matrix->Droplet Matrix->Competition High Concentration GasPhase Gas Phase Ions Droplet->GasPhase Evaporation MS_Inlet MS Inlet GasPhase->MS_Inlet SignalLoss Signal Suppression at Detector ReducedAnalyte Reduced Analyte Ionization Competition->ReducedAnalyte ReducedAnalyte->SignalLoss

Caption: Mechanism of Ion Suppression in the ESI Source.

Q2: My analyte signal is significantly lower in plasma samples compared to a neat solution. How can I definitively confirm that matrix effects are the cause?

A2: The most direct way to diagnose and pinpoint matrix effects across your chromatographic run is to perform a post-column infusion experiment .[7] This technique involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column but before the MS ion source. While this infusion creates a stable analyte signal (a high baseline), you then inject a blank, extracted matrix sample. Any dip or peak in the baseline signal directly corresponds to a region of ion suppression or enhancement caused by co-eluting matrix components.[7] This allows you to see if your analyte's retention time coincides with a zone of ion suppression.

For a detailed, step-by-step guide, please see "Experimental Protocol 1: Post-Column Infusion Experiment for Matrix Effect Diagnosis."

Q3: I'm using a stable isotope-labeled (SIL) internal standard, but my results are still inconsistent. Why isn't it fully compensating for the matrix effect?

A3: Using a SIL internal standard is the gold standard for compensating for matrix effects because it shares nearly identical physicochemical properties with the analyte and should co-elute perfectly.[8][9][10] However, there are scenarios where even a SIL-IS may not provide full compensation:

  • Chromatographic Isotope Effects: Deuterium-labeled standards, in particular, can sometimes elute slightly earlier than the non-labeled analyte in reversed-phase chromatography.[7][11][12] If this slight shift in retention time places the analyte and the SIL-IS in different regions of a severe ion suppression zone, their ionization will be affected differently, leading to inaccurate quantification.[7]

  • Extreme Matrix Load: If the concentration of co-eluting interferences is exceptionally high, the ionization of both the analyte and the SIL-IS can be suppressed non-proportionally.[5]

  • Internal Standard Purity and Concentration: Ensure the SIL-IS is of high isotopic purity and free from unlabeled analyte. Additionally, using an excessively high concentration of the internal standard can cause self-suppression or interfere with the analyte's ionization.[7][9]

It is crucial to verify that the chromatographic peaks for the analyte and the SIL-IS are perfectly co-eluting. If they are not, chromatographic optimization is necessary.[7]

Q4: What are the most effective sample preparation strategies to reduce matrix effects for a polar compound like 4-[(Carbamoylamino)methyl]benzoic acid?

A4: Improving sample preparation is the most effective way to circumvent ion suppression by removing interfering matrix components before they enter the LC-MS system.[1][8] For a polar analyte, the choice of technique is critical.

  • Protein Precipitation (PPT): This is a fast and simple method but is often the least clean. While it removes proteins, it leaves behind significant amounts of phospholipids and other small molecules that are major contributors to matrix effects.[4][13]

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences (like salts) in the aqueous phase.[1][8] However, its efficiency for highly polar analytes can be challenging without pH manipulation or ion-pairing agents.

  • Phospholipid Removal (PLR): These specialized plates or cartridges, often used in a pass-through mode, combine protein precipitation with a sorbent that specifically captures phospholipids.[14][15] This provides a much cleaner extract than PPT alone with a similarly simple workflow.[13]

  • Solid-Phase Extraction (SPE): SPE is a highly selective technique that can provide the cleanest extracts.[1][16] For a polar analyte like 4-[(Carbamoylamino)methyl]benzoic acid, conventional reversed-phase SPE may not provide adequate retention. Instead, consider:

    • Normal-Phase SPE: Uses a polar stationary phase (like silica) to retain the polar analyte from a non-polar sample solvent.[16]

    • Mixed-Mode SPE: Combines reversed-phase and ion-exchange properties for highly specific retention and cleanup.

The following table summarizes the general effectiveness of these techniques.

Sample Preparation TechniqueThroughputSelectivity & CleanupReduction of PhospholipidsTypical Analyte Recovery
Protein Precipitation (PPT) HighLowLowGood
Liquid-Liquid Extraction (LLE) MediumMediumMediumVariable
Phospholipid Removal (PLR) HighMedium-HighHighGood
Solid-Phase Extraction (SPE) Low-MediumHighHighGood (with method development)

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"Start" [label="High Matrix Effects Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,4!"]; "PPT" [label="Protein Precipitation (PPT)", pos="-3,2.5!"]; "LLE" [label="Liquid-Liquid Extraction (LLE)", pos="3,2.5!"]; "PLR" [label="Phospholipid Removal (PLR)", pos="-3,0!"]; "SPE" [label="Solid-Phase Extraction (SPE)", pos="3,0!"]; "End" [label="Clean Extract for LC-MS", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"];

"Start" -- "PPT" [label="Fastest, Least Clean"]; "Start" -- "LLE" [label="More Selective"]; "PPT" -- "PLR" [label="Improved: Removes Phospholipids"]; "LLE" -- "SPE" [label="Improved: Highest Selectivity"]; "PLR" -- "End"; "SPE" -- "End"; }

Caption: Comparative Workflow of Sample Preparation Techniques.

Q5: My sample cleanup is optimized, but I still see some ion suppression. Can I improve my LC method to further mitigate this?

A5: Yes, chromatographic optimization is your next line of defense. The goal is to separate your analyte from the ion suppression zones identified in your post-column infusion experiment.[1][5]

For a polar compound like 4-[(Carbamoylamino)methyl]benzoic acid, which may be poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[17][18]

  • How HILIC Works: HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent.[17][19][20] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition and be retained. Elution is achieved by increasing the aqueous content of the mobile phase.[18][21]

  • Benefits of HILIC:

    • Improved Retention: It effectively retains and separates polar compounds that would otherwise elute in the void volume of a reversed-phase column.[17][21]

    • Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient droplet desolvation and ionization in the ESI source, often leading to a significant increase in sensitivity compared to reversed-phase methods.[17][19][20]

By switching to a HILIC method, you can often shift the elution of your polar analyte away from the early-eluting phospholipids and other interferences that plague reversed-phase methods.

Experimental Protocols
Experimental Protocol 1: Post-Column Infusion Experiment for Matrix Effect Diagnosis

Objective: To identify regions of ion suppression or enhancement in the chromatographic gradient.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Standard solution of 4-[(Carbamoylamino)methyl]benzoic acid (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Tee-union and necessary fittings

  • Blank extracted matrix (e.g., plasma processed via PPT without analyte)

Procedure:

  • System Setup: Configure the LC-MS/MS system with the analytical column and mobile phases intended for the assay.[7]

  • Infusion Connection: Using a tee-union, connect the syringe pump outlet to the fluid path between the analytical column and the mass spectrometer's ion source.

  • Analyte Infusion: Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC gradient is running. This will generate a stable, elevated baseline signal for the analyte's MRM transition.[7]

  • Baseline Stabilization: Allow the system to run until a stable signal is observed in the mass spectrometer.

  • Matrix Injection: Inject a full volume of the blank extracted matrix sample.[7]

  • Data Analysis: Monitor the infused analyte's signal. A sharp drop in the baseline indicates a region of ion suppression, while a rise indicates enhancement. Compare the retention time of these regions to the expected retention time of your analyte in a standard injection.

Experimental Protocol 2: Solid-Phase Extraction (SPE) for Polar Analyte Cleanup

Objective: To selectively extract 4-[(Carbamoylamino)methyl]benzoic acid from a biological matrix using a Normal Phase sorbent.

Materials:

  • Normal Phase SPE cartridges (e.g., Silica-based)

  • SPE vacuum manifold

  • Biological sample (e.g., plasma) pre-treated if necessary (e.g., diluted, pH adjusted)

  • Conditioning solvent (e.g., Hexane or Dichloromethane)

  • Equilibration solvent (e.g., the same solvent as the sample is dissolved in)

  • Wash solvent (a non-polar solvent to remove lipids, e.g., Hexane or Ethyl Acetate)

  • Elution solvent (a polar solvent to elute the analyte, e.g., Methanol with 2% formic acid)

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of a non-polar conditioning solvent (e.g., Hexane) through the SPE sorbent. This activates the stationary phase. Do not let the sorbent go dry.[22]

  • Equilibration: Pass 1-2 cartridge volumes of the sample solvent (e.g., Hexane/Ethyl Acetate mixture) through the sorbent to prepare it for the sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). The polar analyte will be retained on the polar sorbent.[16][23]

  • Washing: Pass 1-2 cartridge volumes of a non-polar wash solvent (e.g., Hexane) through the cartridge to remove non-polar and weakly retained interferences like lipids.

  • Elution: Place clean collection tubes in the manifold. Elute the retained 4-[(Carbamoylamino)methyl]benzoic acid using a small volume of a strong polar solvent (e.g., Methanol with formic acid).

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Troubleshooting Workflow

start Poor Signal / Inconsistent Results in Matrix q1 Is Matrix Effect the Cause? start->q1 exp_pci Perform Post-Column Infusion Experiment q1->exp_pci Yes end_other Investigate Other Issues (e.g., Instrument, Stability) q1->end_other No q2 Suppression Zone at Analyte RT? exp_pci->q2 step_sp Improve Sample Preparation q2->step_sp Yes q3 Using SIL-IS? q2->q3 No step_lc Optimize Chromatography step_sp->step_lc sp_options Evaluate: - LLE - PLR - SPE (Normal Phase / Mixed-Mode) step_sp->sp_options lc_options Evaluate: - Gradient Modification - HILIC Column step_lc->lc_options step_lc->q3 check_is Verify IS Co-elution & Purity q3->check_is Yes end_ok Method Optimized q3->end_ok No (Implement SIL-IS) check_is->end_ok

Caption: Decision-making workflow for troubleshooting matrix effects.

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques. Available from: [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available from: [Link]

  • Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available from: [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available from: [Link]

  • What is Solid-Phase Extraction? Phenomenex. Available from: [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Available from: [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available from: [Link]

  • Solid-Phase Extraction of Polar Compounds from Water. NASA Technical Reports Server (NTRS). Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available from: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available from: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available from: [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. Available from: [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical. Available from: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available from: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available from: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available from: [Link]

  • Strategies for LC-MS Development in Quantitative Bioanalysis. TSI Journals. Available from: [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Available from: [Link]

  • Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek. Available from: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available from: [Link]

  • Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. ResearchGate. Available from: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available from: [Link]

  • How Do Order of Samples Analysis Influence Matrix Effect During Lc-Ms Bioanalysis? Authorea. Available from: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Reproducibility of Experiments Using 4-(Ureidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for researchers and application scientists. It establishes a standardized framework for the reproducible use, synthesis, and characterization of 4-(ureidomethyl)benzoic acid , addressing common pitfalls related to its solubility and synthesis byproducts.

Part 1: Core Directive & Executive Summary

The Reproducibility Crisis: In fragment-based drug discovery and linker chemistry, 4-(ureidomethyl)benzoic acid (CAS: 6306-25-8) serves as a critical structural motif—often acting as a hydrophilic spacer or a pharmacophore mimic for peptide bonds. However, experimental reproducibility is frequently compromised by three "silent" variables:

  • Ambiguous Nomenclature: Confusion with its rigid analog, 4-ureidobenzoic acid.

  • pH-Dependent Solubility: The compound exhibits a steep solubility cliff between pH 4.0 and 6.0, leading to "false negative" binding data in biological assays.

  • Synthetic Impurities: Commercial batches often contain 5–15% unreacted 4-(aminomethyl)benzoic acid (PAMBA), which actively competes in binding assays.

The Solution: This guide replaces ad-hoc protocols with a Self-Validating System for synthesis and solubilization. We prioritize the Stepwise Acidification Protocol to guarantee phase purity and the Dual-Solvent Dissolution Method for assay consistency.

Part 2: Comparative Analysis & Technical Specifications

To understand the unique handling requirements of 4-(ureidomethyl)benzoic acid, we must compare it with its metabolic precursor (PAMBA) and its rigid analog.

Table 1: Physicochemical & Functional Comparison
Feature4-(Ureidomethyl)benzoic acid (Target)4-(Aminomethyl)benzoic acid (PAMBA)4-Ureidobenzoic acid (Analog)
Structure Urea-Methylene-Phenyl-COOHAmine-Methylene-Phenyl-COOHUrea-Phenyl-COOH
Role Flexible Linker / H-Bond DonorAntifibrinolytic / PrecursorRigid Linker / Rigid Pharmacophore
pKa (approx) COOH: ~3.8; Urea: NeutralCOOH: ~3.6; Amine: ~9.4COOH: ~4.0; Urea: Neutral
Solubility (pH 7) Moderate (requires DMSO/Base)High (Zwitterionic)Low (Planar stacking)
Key Impurity Biuret derivatives (if overheated)Dimer (during synthesis)Aniline traces
Reproducibility Risk High: Precipitation in assay bufferLow: Stable in solutionMedium: Solubility limits

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Purity Synthesis of 4-(Ureidomethyl)benzoic Acid

Objective: Synthesize the target with <1% residual PAMBA amine.

Mechanism: Nucleophilic attack of the primary amine on cyanic acid (generated in situ from Potassium Cyanate/HCl).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol (1.51 g) of 4-(aminomethyl)benzoic acid in 20 mL of 2M HCl. Validation: Solution must be clear; if turbid, filter before proceeding.

  • Heating: Heat the solution to 80°C . Critical Control Point: Do not exceed 90°C to prevent biuret formation.

  • Addition: Dropwise add a solution of Potassium Cyanate (KOCN) (15 mmol, 1.22 g) in 10 mL water over 15 minutes.

  • Reaction: Stir at 80°C for 1 hour. A white precipitate will begin to form.[1]

  • Cooling & Aging: Cool slowly to 4°C overnight.

  • Purification (The "Acid Wash"):

    • Filter the crude solid.[2]

    • Resuspend in 1M HCl (to protonate and solubilize any unreacted amine).

    • Filter again and wash with cold water.

    • Why? The urea product is less soluble in acid than the starting amine, ensuring removal of the precursor.

  • Drying: Vacuum dry at 50°C.

Protocol B: The "Dual-Solvent" Solubilization for Biological Assays

Objective: Prevent micro-precipitation during serial dilution.

  • Stock Preparation: Dissolve compound in 100% DMSO to 100 mM. Sonicate for 5 minutes.

  • Intermediate Dilution: Dilute to 10x working concentration using 50 mM Tris-HCl (pH 8.0) . Note: Do not use PBS initially; phosphate can cause precipitation with residual cations.

  • Final Assay Buffer: Dilute to 1x in buffer. Ensure final pH is > 7.0.

Part 4: Visualization & Mechanism

Diagram 1: Synthesis & Impurity Control Pathway

This diagram illustrates the critical reaction pathway and the specific purification step required to remove the competitive inhibitor (PAMBA).

SynthesisPathway PAMBA 4-(Aminomethyl)benzoic Acid (Precursor) Intermediate Carbamoylation State (pH < 4) PAMBA->Intermediate Dissolve in HCl (Protonated Amine) KOCN Potassium Cyanate (Reagent) KOCN->Intermediate + Heat (80°C) Target 4-(Ureidomethyl)benzoic Acid (Target Product) Intermediate->Target Nucleophilic Attack (Major Path) Impurity Residual Amine (Contaminant) Intermediate->Impurity Incomplete Rxn FinalSolid Pure Solid (>99%) Target->FinalSolid Precipitates in Acid Waste Filtrate Waste Impurity->Waste Soluble in Acid (Washed Away)

Caption: Synthesis workflow highlighting the "Acid Wash" purification step (green path) which selectively precipitates the urea product while washing away the soluble amine impurity (red path).

Diagram 2: Solubility & Reproducibility Logic

This diagram explains why experiments fail: the relationship between pH, protonation state, and solubility.

SolubilityLogic StateA Acidic pH (< 4.0) COOH Protonated StateB Neutral pH (4.0 - 6.5) Isoelectric-like Zone StateA->StateB pH Adjustment Soluble STABLE SOLUTION (Reproducible Data) StateA->Soluble Soluble (but acidic) StateC Basic pH (> 7.5) COO- Deprotonated StateB->StateC Add Base (NaOH/Tris) Precip PRECIPITATION RISK (Assay Failure) StateB->Precip Low Solubility (Urea Aggregation) StateC->Soluble High Solubility (Charge Repulsion)

Caption: Solubility profile demonstrating the "Danger Zone" at neutral pH (yellow) where urea aggregation leads to precipitation, versus the stable basic form (green) required for assays.

Part 5: References

  • National Center for Advancing Translational Sciences (NCATS). "4-Ureidobenzoic acid - Inxight Drugs." NCATS Inxight Drugs. Accessed February 19, 2026. [Link]

  • Organic Syntheses. "Reaction of Amines with Cyanates: General Procedures." Organic Syntheses, Coll. Vol. 4, p. 52. [Link]

  • PubChem. "4-(Aminomethyl)benzoic acid (PAMBA) Compound Summary." National Library of Medicine. [Link]

Sources

Comparative Profiling: 4-[(Carbamoylamino)methyl]benzoic acid vs. Standard Antifibrinolytics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-[(Carbamoylamino)methyl]benzoic acid (hereafter referred to as Carbamoyl-PAMBA ) is a structural derivative of the antifibrinolytic agent PAMBA (4-aminomethylbenzoic acid). Structurally, it differs by the presence of a carbamoyl group (


) on the benzylic amine.

In drug development and quality control, this compound is frequently scrutinized in two contexts:

  • Impurity Characterization: It appears as a synthesis impurity (often designated as an impurity in Tranexamic Acid or PAMBA monographs) resulting from the reaction of the starting amine with cyanates or urea.

  • Structure-Activity Relationship (SAR) Studies: It serves as a critical "negative control" or "steric probe" to validate the necessity of the positively charged amino group for binding to the Lysine Binding Sites (LBS) of plasminogen.

The Core Hypothesis: Standard antifibrinolytics (Tranexamic Acid, EACA, PAMBA) function as lysine analogs.[1][2] Their efficacy relies on a zwitterionic structure—specifically, a positively charged amine (


) and a negatively charged carboxyl (

)—to form ionic bridges with Aspartic Acid residues in the Kringle domains of Plasminogen. Carbamoylation neutralizes the amine , theoretically abolishing this ionic interaction.

This guide details the secondary assays required to empirically confirm this loss of efficacy, distinguishing active drug candidates from inactive derivatives.

Molecular Mechanism & Comparative Profile

The following diagram illustrates the mechanistic divergence between the active pharmacophore (PAMBA/TXA) and the Carbamoyl derivative.

MOA_Mechanism Plasminogen Plasminogen (Kringle Domains) Complex Plasminogen-Fibrin Complex Plasminogen->Complex Binds Fibrin Lysines Fibrin Fibrin Clot (Lysine Residues) TXA Tranexamic Acid / PAMBA (Active: NH3+ ... COO-) TXA->Plasminogen High Affinity Binding (Competes with Fibrin) Blocked Stabilized Clot (No Lysis) TXA->Blocked Prevents Complex Formation Carbamoyl Carbamoyl-PAMBA (Inactive: Urea-blocked Amine) Carbamoyl->Plasminogen Low/No Affinity (Charge Neutralized) Carbamoyl->Complex Fails to Inhibit Lysis Fibrinolysis (Clot Breakdown) Complex->Lysis tPA Activation

Figure 1: Mechanism of Action comparison. Active agents (Green) block Plasminogen binding; Carbamoyl derivatives (Yellow) fail to compete due to charge neutralization.

Comparative Candidate Table
CompoundStructurePharmacophore StatusPredicted Potency (Relative to TXA)
Tranexamic Acid (TXA) trans-4-(aminomethyl)cyclohexanecarboxylic acidGold Standard (Rigid Ring)100% (Reference)
PAMBA 4-(aminomethyl)benzoic acidActive Parent (Aromatic Ring)~70-80%
EACA

-aminocaproic acid
Flexible Chain~10%
Carbamoyl-PAMBA 4-[(Carbamoylamino)methyl]benzoic acidNull/Inactive (Blocked Amine)< 1%
Secondary Assay Protocols

To confirm the efficacy (or lack thereof) of Carbamoyl-PAMBA, you must use functional assays that mimic the physiological fibrinolytic cascade. Simple binding assays may give false positives due to non-specific hydrophobic interactions; functional inhibition is the required standard.

Assay A: Turbidimetric Clot Lysis Assay (The "Gold Standard")

This assay measures the time required to lyse a fibrin clot in the presence of tPA. It is the most robust method for validating antifibrinolytic activity.

Principle: Plasma is induced to clot (Thrombin + Ca2+).[3] Simultaneously, tPA is added to initiate lysis.[3] Antifibrinolytics delay this lysis.

Protocol:

  • Preparation: Use Citrated Platelet-Poor Plasma (PPP).[3]

  • Reagents:

    • Activator Mix: Thrombin (0.03 U/mL final) + CaCl2 (7.5 mM final).[4]

    • Lysis Inducer: tPA (Tissue Plasminogen Activator), final conc. 83 ng/mL.[3][4]

    • Test Compounds: Prepare serial dilutions of TXA (Positive Control) and Carbamoyl-PAMBA (0.1 µM to 1000 µM).

  • Execution (96-well plate):

    • Add 25 µL Plasma.

    • Add 25 µL Test Compound (or Buffer Control).

    • Add 50 µL tPA/Buffer mix.

    • Initiate with 50 µL Activator Mix (Thrombin/Ca2+).[4]

  • Detection: Measure Absorbance (OD 340nm or 405nm) every 30 seconds for 2 hours at 37°C.

  • Readout: Determine 50% Lysis Time (LT50) .

Expected Outcome:

  • TXA/PAMBA: Dose-dependent prolongation of LT50 (e.g., shifting from 30 min to >120 min).

  • Carbamoyl-PAMBA: LT50 remains similar to the Vehicle Control (~30 min), confirming lack of efficacy .

Assay B: Chromogenic Glu-Plasminogen Activation Assay

This kinetic assay isolates the specific interaction between the drug and the Plasminogen Kringle domains without the complexity of a full clot.

Principle: Plasminogen activation by tPA is slow but is dramatically accelerated by "template" molecules (like Poly-D-Lysine or CNBr-fibrinogen fragments) that mimic fibrin. Lysine analogs inhibit this acceleration.

Protocol:

  • System:

    • Glu-Plasminogen (Human, 0.5 µM).

    • Chromogenic Substrate (S-2251 or equivalent, 0.6 mM).

    • Stimulator: Poly-D-Lysine (5 µg/mL) or soluble Fibrin monomers.

    • tPA (20 IU/mL).

  • Workflow:

    • Incubate Plasminogen + Test Compound + Stimulator for 10 min at 37°C.

    • Add tPA and Substrate.

    • Monitor

      
       (Initial Velocity).
      
  • Calculation: Plot % Inhibition of Activation Rate vs. Log[Concentration].

Experimental Data Summary (Mock Validation Data):

CompoundIC50 (Chromogenic)LT50 @ 100 µM (Clot Lysis)Conclusion
TXA 2.5 µM> 180 minHighly Potent
PAMBA 4.1 µM165 minPotent
Carbamoyl-PAMBA > 1000 µM (No Inhibition)32 min (Baseline)Inactive
Advanced Validation: Thromboelastography (TEG/ROTEM)

For translational relevance, whole blood viscoelastic testing is superior to plasma assays.

Workflow Diagram:

TEG_Workflow Blood Whole Blood (Citrated) Spike Spike with Carbamoyl-PAMBA Blood->Spike Activator Add Activator (Kaolin/TF + tPA) Spike->Activator TEG Run TEG/ROTEM (37°C) Activator->TEG Analysis Analyze LY30 (% Lysis at 30 min) TEG->Analysis Result_Active Active Drug: LY30 < 5% Analysis->Result_Active If Efficacious Result_Inactive Inactive (Carbamoyl): LY30 > 15% (Hyperfibrinolysis) Analysis->Result_Inactive If Inactive

Figure 2: Viscoelastic validation workflow. Inactive compounds will fail to prevent tPA-induced hyperfibrinolysis (High LY30).

Interpretation: In a tPA-modified TEG assay, a functional antifibrinolytic will suppress the "tapering" of the TEG trace (LY30 < 5%). If Carbamoyl-PAMBA is used, the trace will show rapid narrowing (LY30 > 15-50%), indistinguishable from the control sample, confirming it does not protect the clot from shear or enzymatic stress.

References
  • Fibrin Clot Formation and Lysis in Plasma. National Institutes of Health (PMC). Protocol for turbidimetric analysis of fibrinolysis kinetics.

  • Antifibrinolytics (lysine analogues) for the prevention of bleeding. Cochrane Library / PMC. Review of mechanism (Lysine Binding Sites) and comparative potency of TXA/EACA.

  • Chromogenic Substrate Methods (Antifibrinolytic Assays). Chromogenix / Diapharma. Methodological guides for Plasminogen/Plasmin kinetic assays using S-series substrates.

  • Structure of lysine and its synthetic analogs. ResearchGate. Structural comparison of PAMBA, TXA, and derivatives.

  • SCCP Opinion on 4-Aminobenzoic acid (PABA) and derivatives. European Commission. Toxicology and impurity profiling of aminobenzoic acid derivatives.

Sources

A Strategic Guide to Evaluating the Selectivity Profile of 4-(Ureidomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of a new chemical entity (NCE) is a journey of meticulous evaluation. A compound's efficacy is intrinsically linked to its selectivity—the ability to interact with its intended biological target while minimizing engagement with other proteins, thereby reducing the potential for off-target effects and toxicity.[1] This guide provides a comprehensive, technically-grounded framework for evaluating the selectivity profile of a novel compound, using the hypothetical case of 4-(ureidomethyl)benzoic acid. While this specific molecule is not extensively characterized in public literature, its structure contains well-recognized pharmacophoric elements—a urea moiety and a benzoic acid group—that suggest potential interactions with key enzyme families.[2][3][4][5][6][7]

The urea functional group is a privileged structure in medicinal chemistry, known for its ability to form stable hydrogen bonds with the recognition elements of biological targets such as kinases and proteases.[2][3][4][7] Similarly, the benzoic acid scaffold is present in numerous biologically active compounds, where the carboxylic acid group often serves as a key interaction point within enzyme active sites.[5][6][8][9] Based on these structural alerts, a primary hypothesis is that 4-(ureidomethyl)benzoic acid may exhibit activity against protein kinases or proteases. This guide, therefore, outlines a tiered, data-driven strategy to systematically profile its selectivity against these two major enzyme classes.

The Foundational Importance of Selectivity Profiling

Selectivity is a cornerstone of drug design, profoundly influencing a therapeutic candidate's safety and efficacy.[1] A highly selective compound preferentially binds to its intended target, leading to the desired therapeutic effect with a lower risk of adverse reactions.[1] Conversely, promiscuous compounds that interact with multiple off-targets can lead to unforeseen side effects, a major cause of failure in clinical trials.[10][11] Early and comprehensive selectivity profiling allows for informed decisions, enabling researchers to optimize lead compounds and mitigate risks.[1][10]

This guide will delineate a multi-stage process for characterizing 4-(ureidomethyl)benzoic acid, beginning with broad, high-throughput screening and progressing to more focused biochemical and cell-based assays to confirm on-target and off-target interactions in a physiologically relevant context.

A Tiered Strategy for Selectivity Evaluation

Our experimental approach is designed as a funnel, starting with a wide net to identify potential interactions and progressively narrowing the focus to validate and quantify these interactions. This ensures a resource-efficient yet comprehensive assessment.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: In-Cell Target Engagement cluster_3 Tier 4: Unbiased Off-Target Identification T1_Kinase Broad Kinase Panel Screen (e.g., KINOMEscan® or equivalent) T2_IC50 IC₅₀ Determination for Primary Hits (e.g., ADP-Glo™ for Kinases) T1_Kinase->T2_IC50 Identified Hits T1_Protease Broad Protease Panel Screen (Fluorogenic Substrates) T1_Protease->T2_IC50 Identified Hits T3_CETSA Cellular Thermal Shift Assay (CETSA) for Validated Hits T2_IC50->T3_CETSA Confirmed Potent Hits T4_Chemoproteomics Chemoproteomics Profiling (If required) T3_CETSA->T4_Chemoproteomics Validated Cellular Targets (for deeper profiling)

Caption: A tiered workflow for comprehensive selectivity profiling.

Tier 1: Broad Panel Primary Screening

The initial step is to screen 4-(ureidomethyl)benzoic acid at a single, high concentration (e.g., 10 µM) against large, representative panels of kinases and proteases. This provides a broad overview of its potential interactions across these enzyme families.

Kinase Panel Screening

The human kinome consists of over 500 kinases, and broad screening is essential to identify both intended and unintended interactions.[12] We will utilize a comprehensive kinase profiling service.

  • Methodology: A competitive binding assay (e.g., KINOMEscan® by Eurofins DiscoverX) is an excellent choice. This technology is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured, providing a quantitative measure of interaction.

  • Experimental Rationale: This method does not require kinase activity and can identify interactions with kinases in both active and inactive conformations.[13] It offers high sensitivity and broad coverage of the kinome.

  • Comparator Compounds:

    • Staurosporine: A well-known, non-selective kinase inhibitor, will be used as a positive control for broad activity.[13][14]

    • Dasatinib: A multi-targeted kinase inhibitor, will serve as a control for a compound with a more defined, yet still broad, selectivity profile.[15]

    • Vehicle (DMSO): Serves as the negative control.

Protease Panel Screening

Similar to the kinome scan, a broad panel of proteases from different classes (serine, cysteine, aspartic, metalloproteases) will be screened.[16]

  • Methodology: Fluorogenic substrate assays are a robust method for high-throughput protease screening.[16][17] These assays use a peptide substrate conjugated to a fluorophore and a quencher. Upon cleavage by an active protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[16][18]

  • Experimental Rationale: This activity-based assay directly measures the inhibition of protease function. It is a widely accepted standard for primary screening of protease inhibitors.[19]

  • Comparator Compounds:

    • A broad-spectrum protease inhibitor cocktail: To serve as a positive control for general inhibition.

    • Class-specific inhibitors (e.g., AEBSF for serine proteases, E-64 for cysteine proteases): To validate the activity of specific protease classes in the panel.[20][21]

    • Vehicle (DMSO): Serves as the negative control.

Table 1: Tier 1 Experimental Design Summary

ParameterKinase ScreeningProtease Screening
Compound 4-(ureidomethyl)benzoic acid4-(ureidomethyl)benzoic acid
Concentration 10 µM10 µM
Assay Principle Competitive Binding AssayFluorogenic Substrate Cleavage
Panel Coverage >400 human kinases>100 human proteases (all major classes)
Positive Controls Staurosporine, DasatinibProtease Inhibitor Cocktail, Class-specific inhibitors
Negative Control DMSODMSO
Primary Output Percent Inhibition (%) vs. vehicle controlPercent Inhibition (%) vs. vehicle control

Tier 2: Hit Confirmation and Potency Determination

Any "hits" from the primary screen (e.g., >50% inhibition) must be validated. This tier focuses on generating dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for each confirmed interaction.

  • Methodology for Kinases: A luminescence-based ADP detection assay, such as ADP-Glo™ (Promega), is a highly sensitive and reliable method for determining kinase activity.[22] The assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibition by the test compound.[22]

  • Methodology for Proteases: The same fluorogenic substrate assays from Tier 1 will be used, but with a range of inhibitor concentrations (typically a 10-point, 3-fold serial dilution).

  • Experimental Rationale: Establishing a clear dose-response relationship is critical to confirm that the observed inhibition is real and not an artifact of the primary screen. The IC₅₀ value provides a quantitative measure of the compound's potency, which is essential for comparing its activity against different targets.

  • Data Presentation: The results will be plotted as percent inhibition versus log[inhibitor], and the data will be fitted to a four-parameter logistic equation to calculate the IC₅₀ value.

Table 2: Hypothetical Tier 2 Data for 4-(ureidomethyl)benzoic acid

Target HitTarget ClassAssay MethodIC₅₀ (µM)
Kinase ASer/Thr KinaseADP-Glo™0.25
Kinase BTyr KinaseADP-Glo™3.5
Kinase CTyr KinaseADP-Glo™> 50
Protease XSerine ProteaseFluorogenic1.2
Protease YCysteine ProteaseFluorogenic25.7
Protease ZMetallo-proteaseFluorogenic> 50

Tier 3: In-Cell Target Engagement

Biochemical assays, while crucial, do not fully recapitulate the complex environment inside a living cell. It is essential to verify that the compound can enter cells and bind to its intended target(s) in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[23][24][25]

  • Methodology (CETSA): CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein against thermal denaturation.[25]

    • Intact cells are treated with 4-(ureidomethyl)benzoic acid or vehicle.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

  • Experimental Rationale: CETSA provides direct evidence of target binding within intact cells, without requiring any modification to the compound or the target protein.[26][27] This validates the biochemical hits in a more biologically relevant setting.

G cluster_0 CETSA Workflow A 1. Treat intact cells with compound or vehicle B 2. Heat aliquots to various temperatures A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D E 5. Plot melting curves and observe shift D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 4: Unbiased Off-Target Identification (Optional)

If the compound shows promise but there are concerns about its mechanism of action or potential for toxicity, unbiased approaches can be employed to identify a broader range of off-targets.

  • Methodology (Chemoproteomics): Chemical proteomics techniques, such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), can identify protein targets of a small molecule on a proteome-wide scale.[28][29][30][31] TPP, an extension of CETSA coupled with mass spectrometry, measures the thermal stability changes of thousands of proteins simultaneously upon drug treatment, providing a global view of the compound's interactions.[30][32]

  • Experimental Rationale: These unbiased methods can reveal unexpected off-targets that would be missed by panel-based screening, offering crucial insights into a compound's polypharmacology and potential mechanisms of toxicity.[29][31]

Conclusion and Path Forward

This structured, multi-tiered approach provides a robust framework for systematically evaluating the selectivity profile of a novel compound like 4-(ureidomethyl)benzoic acid. By progressing from broad screening to detailed biochemical characterization and finally to in-cell validation, this strategy ensures that decisions are based on a comprehensive and scientifically rigorous dataset. The resulting selectivity profile is critical for guiding lead optimization efforts, predicting potential safety liabilities, and ultimately increasing the probability of success in the development of a novel therapeutic agent.

References

  • Amerigo Scientific. (n.d.). Viral Protease Inhibitor Screening Assay Kits.
  • BOC Sciences. (2022, August 26). Introduction to Marketed Kinase Inhibitors.
  • Cayman Chemical. (n.d.). SARS-CoV-2 Main Protease Inhibitor Screening Assay Kit.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Creative Biolabs. (n.d.). Off-Target Profiling.
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • GoldBio. (2020, March 5). Understanding Protease Inhibitor Cocktails: A Deep Overview.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • Media, A. Z. o. L. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits.
  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
  • National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Reaction Biology. (n.d.). Protease Assay Services.
  • ResearchGate. (n.d.). Bioactivities of urea derivatives.
  • ResearchGate. (n.d.). Predictive in silico Off-Target Profiling in Drug Discovery | Request PDF.
  • RSC Publishing. (2025, September 30). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity.
  • Sanman, L. E., & Bogyo, M. (2014). Activity-Based Profiling of Proteases. Annual Review of Biochemistry, 83, 249–273.
  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295–317.
  • Sigma-Aldrich. (n.d.). Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep.
  • Taylor & Francis Online. (2021, January 12). Off-target identification by chemical proteomics for the understanding of drug side effects.
  • Thermo Fisher Scientific. (n.d.). Chemoproteomics Workflows.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • U.S. National Library of Medicine. (2020, November 6). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.
  • U.S. National Library of Medicine. (2021, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • U.S. National Library of Medicine. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
  • U.S. National Library of Medicine. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • U.S. National Library of Medicine. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • Wikipedia. (n.d.). Chemoproteomics.
  • Wikipedia. (n.d.). Protease inhibitor (pharmacology).
  • Wikipedia. (n.d.). Urea.
  • Wiley Online Library. (2020, November 6). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.
  • Zeman, O., Loe, T. K., & Giam, C. Z. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4971.
  • Zhang, C., Katerina, K., & James, C. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • BPS Bioscience. (n.d.). 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit.
  • Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries.
  • Creative Biolabs. (n.d.). Off-Target Profiling.
  • Preprints.org. (2023, May 29). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • U.S. National Library of Medicine. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • U.S. National Library of Medicine. (n.d.). Selectivity and therapeutic inhibition of kinases: to be or not to be?.
  • U.S. National Library of Medicine. (2007, November 28). The selectivity of protein kinase inhibitors: a further update.
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Orthogonal Validation of 4-[(Carbamoylamino)methyl]benzoic Acid's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Hypothesis

This guide provides a rigorous, orthogonal validation framework for 4-[(Carbamoylamino)methyl]benzoic acid (CAS: 2372-49-8), a structural analog of the established antifibrinolytic agent PAMBA (4-aminomethylbenzoic acid).

In the development of lysine-mimetic drugs, the electrostatic interaction between the drug's cationic amine and the anionic aspartate residues within Plasminogen’s Kringle domains is the canonical mechanism of action. 4-[(Carbamoylamino)methyl]benzoic acid introduces a urea moiety (


) in place of the primary amine. This modification fundamentally alters the pharmacophore’s basicity (

shift from

to neutral), challenging the standard "salt-bridge" binding model.

This guide outlines the experimental pathway to validate whether this urea-derivative functions as:

  • A Direct LBS Antagonist: Relying on hydrogen bonding rather than ionic interactions.

  • A Prodrug: Requiring metabolic hydrolysis to release the active PAMBA.

  • An Inactive Isostere: Serving as a critical negative control for structure-activity relationship (SAR) studies.

Mechanism of Action: The Lysine-Binding Site (LBS) Hypothesis

The primary target for antifibrinolytics is the Lysine Binding Site (LBS) located on the Kringle domains (specifically K1, K4, and K5) of Plasminogen.

The Canonical Model (TXA/PAMBA)
  • Target: Kringle domains of Plasminogen.

  • Interaction: The carboxylate group binds to cationic residues (Arg719, Arg34), while the positively charged ammonium group forms a salt bridge with Asp740 (in Kringle 1).

  • Effect: Prevents Plasminogen from binding to C-terminal lysine residues on degrading fibrin, thereby inhibiting fibrinolysis.

The Candidate Model (4-[(Carbamoylamino)methyl]benzoic acid)

The candidate molecule replaces the ammonium cation with a neutral urea group.

  • Hypothesis A (Direct Binding): The urea group acts as a hydrogen bond donor/acceptor network that mimics the water-bridged interactions of lysine, maintaining affinity despite the loss of charge.

  • Hypothesis B (Prodrug Activation): The molecule is biologically inert until liver amidases or plasma esterases cleave the carbamoyl group, releasing active PAMBA.

Pathway Visualization

Fibrinolysis_Pathway Plasminogen Plasminogen (Kringle Domains) Complex Plasminogen-Fibrin Complex Plasminogen->Complex Binds via LBS Fibrin Fibrin Clot (Lysine Residues) Fibrin->Complex Plasmin Plasmin (Active Protease) Complex->Plasmin tPA Activation Lysis Fibrinolysis (Clot Dissolution) Plasmin->Lysis Degrades Fibrin TXA TXA / PAMBA (Charged Amine) TXA->Plasminogen High Affinity Blockade (Ionic + H-Bond) Candidate Candidate (Urea Analog) Candidate->Plasminogen Putative Blockade (H-Bond Only?)

Figure 1: The competitive inhibition pathway. The candidate molecule must compete with Fibrin for the Plasminogen Kringle domains.

Comparative Analysis: Candidate vs. Gold Standards

To objectively assess performance, the candidate must be benchmarked against Tranexamic Acid (TXA) and PAMBA .

FeatureTranexamic Acid (TXA)PAMBA4-[(Carbamoylamino)methyl]benzoic acid
Structure trans-4-(Aminomethyl)cyclohexanecarboxylic acid4-(Aminomethyl)benzoic acid4-[(Carbamoylamino)methyl]benzoic acid
Pharmacophore Aliphatic Amine (

)
Aromatic Amine (

)
Urea (Neutral,

)
Binding Mode Strong Ionic Interaction (Asp740)Moderate Ionic InteractionH-Bonding / Dipole only
Potency (Relative) 100% (Gold Standard)~20-50% of TXAUnknown (To be Validated)
Metabolic Stability High (Excreted unchanged)HighPotential Hydrolysis (Prodrug?)

Orthogonal Validation Protocols

To confirm the mechanism, we employ a "Triad of Validation": Biophysical Binding , Functional Efficacy , and Metabolic Stability .

Protocol A: Surface Plasmon Resonance (SPR) - Direct Binding

Objective: Determine the equilibrium dissociation constant (


) to Kringle 1. This method isolates the binding event from downstream enzymatic activity.

Methodology:

  • Ligand Immobilization: Immobilize Recombinant Human Plasminogen Kringle 1 (rhPg-K1) on a CM5 sensor chip via amine coupling. Target density: ~2000 RU.

  • Analyte Preparation: Prepare serial dilutions of the Candidate, TXA (Positive Control), and Benzoic Acid (Negative Control) in HBS-P+ buffer (pH 7.4). Range: 0.1 µM to 1000 µM.

  • Injection: Inject analytes at 30 µL/min for 60s (association) followed by 120s dissociation.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

Success Criteria:

  • TXA:

    
    .
    
  • Candidate: If

    
    , direct binding is confirmed. If no binding is observed, the molecule is likely a prodrug or inactive.
    
Protocol B: Turbidimetric Clot Lysis Assay - Functional Efficacy

Objective: Measure the ability of the compound to inhibit tPA-induced fibrinolysis in a plasma environment.

Methodology:

  • Reagents: Human Plasma, Thrombin, tPA (tissue Plasminogen Activator), and Calcium Chloride.

  • Setup: In a 96-well plate, mix:

    • 50 µL Human Plasma

    • 50 µL Drug Solution (Candidate/TXA/Vehicle)

    • 50 µL Thrombin (1 U/mL) +

      
      
      
    • 50 µL tPA (50 ng/mL)

  • Measurement: Monitor Absorbance at 405 nm (turbidity) every 30 seconds for 2 hours at 37°C.

  • Endpoint: Calculate 50% Lysis Time (LT50) .

Data Interpretation:

  • Antifibrinolytic Effect: Prolongation of LT50 compared to vehicle.

  • Validation: If SPR shows no binding but Clot Lysis shows activity, the compound is likely a prodrug activated by plasma enzymes.

Protocol C: Plasma Stability (LC-MS/MS) - Prodrug Verification

Objective: Determine if the urea group is hydrolyzed to release PAMBA.

Methodology:

  • Incubation: Spiked human plasma (10 µM Candidate) incubated at 37°C.

  • Sampling: Aliquots taken at 0, 15, 30, 60, 120 min.

  • Extraction: Protein precipitation with Acetonitrile.

  • Detection: LC-MS/MS monitoring transitions for:

    • Candidate (

      
      : 195.2)
      
    • PAMBA (

      
      : 152.2)
      

Validation Workflow & Decision Logic

This flowchart guides the interpretation of the orthogonal data.

Validation_Logic Start Start Validation SPR SPR Analysis (Binding Affinity) Start->SPR ClotLysis Clot Lysis Assay (Functional Activity) Start->ClotLysis SPR->ClotLysis Binds (Kd < 100uM) PlasmaStab Plasma Stability (LC-MS/MS) SPR->PlasmaStab No Binding Result_Direct Direct Inhibitor (Novel Mechanism) SPR->Result_Direct High Affinity ClotLysis->PlasmaStab Active in Plasma Result_Prodrug Prodrug of PAMBA PlasmaStab->Result_Prodrug Hydrolysis to PAMBA Result_Inactive Inactive / Negative Control PlasmaStab->Result_Inactive Stable & No Binding

Figure 2: Decision Matrix. Orthogonal data points converge to classify the molecule's mode of action.

Scientific Conclusion & Recommendations

Based on the structural chemistry of 4-[(Carbamoylamino)methyl]benzoic acid :

  • Predicted Outcome: The urea modification removes the critical positive charge required for the canonical Lysine Binding Site interaction. Therefore, Direct Binding (SPR) is expected to be negligible compared to TXA.

  • Strategic Value: If the compound shows no binding but retains in vivo efficacy, it validates the Prodrug Hypothesis . If it shows no binding and no efficacy, it serves as an excellent Negative Control for validating new SPR assays for antifibrinolytics, proving that the assay specifically detects the charged pharmacophore.

  • Recommendation: Use this molecule to define the "selectivity window" of your assay. A robust assay must distinguish between the active amine (PAMBA) and the inactive urea (Candidate).

References

  • Law, R. H., et al. (2012). The structural basis for the regulation of fibrinolysis by the lysine-binding sites of plasminogen. Journal of Structural Biology. Link

  • Iwamoto, M., et al. (1988). Plasminogen-plasmin system: Mechanism of action of antifibrinolytic agents. Thrombosis Research. Link

  • Urano, T., et al. (2018). The Control of Fibrinolysis: Applications of Antifibrinolytic Therapy. Current Drug Targets. Link

  • PubChem Compound Summary. (2024). 4-[(Carbamoylamino)methyl]benzoic acid (CAS 2372-49-8).[1] National Center for Biotechnology Information. Link

  • Longstaff, C. (2018). Development of a new International Standard for Tranexamic Acid: Orthogonal validation methods. Journal of Thrombosis and Haemostasis. Link

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A Comparative Guide to the Inter-Laboratory Validation of a 4-[(Carbamoylamino)methyl]benzoic acid Assay

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unwavering reliability of analytical methods is the bedrock of safety and efficacy. For a compound such as 4-[(Carbamoylamino)methyl]benzoic acid, a crucial component in various therapeutic pipelines, the ability to accurately and consistently quantify its presence is paramount. This guide provides an in-depth, technically-grounded comparison of an inter-laboratory study for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) assay for this compound. Moving beyond a mere recitation of procedural steps, we will delve into the scientific rationale behind the experimental design, the interpretation of validation data, and the establishment of a robust, transferable analytical method. This guide is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the quality and consistency of their analytical data.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] An inter-laboratory study, or collaborative trial, is the ultimate test of a method's reproducibility, assessing its performance across different laboratories, analysts, and equipment.[1][3] This process is a critical component of method standardization and is often a regulatory expectation.[4][5]

The Analytical Challenge: Quantifying 4-[(Carbamoylamino)methyl]benzoic acid

4-[(Carbamoylamino)methyl]benzoic acid is a molecule with a specific chemical structure that lends itself to analysis by reversed-phase HPLC with UV detection. Its aromatic ring and carboxyl group provide a chromophore for UV absorbance, while its overall polarity is suitable for separation on a C18 stationary phase. A stability-indicating assay is crucial, as it must be able to quantify the active ingredient without interference from degradation products, process impurities, or other excipients.[6]

Designing the Inter-Laboratory Study: A Framework for Robustness

The objective of this inter-laboratory study is to demonstrate that the developed HPLC method for the assay of 4-[(Carbamoylamino)methyl]benzoic acid is reproducible and suitable for its intended purpose when performed by different laboratories.[1][7]

Key Study Parameters:

  • Participating Laboratories: A minimum of three to five laboratories with experience in HPLC analysis should be included to provide a meaningful assessment of reproducibility.[8]

  • Test Samples: Homogeneous and stable samples of 4-[(Carbamoylamino)methyl]benzoic acid at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) should be distributed to each laboratory.[1]

  • Reference Standard: A well-characterized and highly pure reference standard of 4-[(Carbamoylamino)methyl]benzoic acid must be provided to all participating laboratories.[1]

  • Validation Protocol: A comprehensive validation protocol should be established and shared with all participants prior to the study.[4][9] This protocol must detail the analytical procedure, system suitability criteria, and the validation parameters to be evaluated.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Compilation & Statistical Analysis cluster_3 Phase 4: Final Validation Report P1 Develop & Optimize HPLC Method P2 Prepare Homogeneous Samples P1->P2 P3 Draft & Finalize Validation Protocol P2->P3 P4 Distribute Samples, Standard, & Protocol to Labs P3->P4 L1 Lab 1 Analysis P4->L1 L2 Lab 2 Analysis P4->L2 L3 Lab 3 Analysis P4->L3 L4 ... Lab N Analysis P4->L4 D1 Collect Raw Data from All Labs L1->D1 L2->D1 L3->D1 L4->D1 D2 Statistical Analysis (ANOVA) D1->D2 D3 Evaluate Reproducibility & Other Parameters D2->D3 R1 Summarize Findings D3->R1 R2 Conclusion on Method Suitability R1->R2

Caption: Workflow of the Inter-Laboratory Validation Study.

The Core Methodology: A Validated HPLC Assay

The following HPLC method serves as the foundation for the inter-laboratory validation. The causality behind the selection of each parameter is critical for understanding the method's performance.

Instrumentation and Chromatographic Conditions:

ParameterSpecificationRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard equipment ensuring consistent performance across laboratories.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for the non-polar portion of the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v)The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[10] The acetonitrile concentration is optimized for adequate retention and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 235 nmThis wavelength corresponds to a high absorbance maximum for benzoic acid derivatives, ensuring good sensitivity.[11][12]
Injection Volume 10 µLA small injection volume minimizes potential band broadening.

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve the 4-[(Carbamoylamino)methyl]benzoic acid reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the test samples in the mobile phase to achieve a concentration within the calibration range.

  • System Suitability: Before initiating the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes parameters like tailing factor, theoretical plates, and repeatability of injections.

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of 4-[(Carbamoylamino)methyl]benzoic acid in the samples by comparing the peak areas to the calibration curve generated from the standard solutions.

Comparative Performance: Analyzing the Inter-Laboratory Data

The success of the inter-laboratory study hinges on the statistical analysis of the data generated by each participating laboratory. The following tables present hypothetical, yet realistic, data that would be expected from such a study.

Table 1: Linearity

LaboratoryCorrelation Coefficient (r²)
Lab 10.9995
Lab 20.9992
Lab 30.9998
Acceptance Criteria r² ≥ 0.999

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1] The high correlation coefficients from all laboratories indicate a strong linear relationship between concentration and response.

Table 2: Accuracy (Recovery)

LaboratoryConcentration LevelMean Recovery (%)
Lab 180%99.5
100%100.2
120%99.8
Lab 280%98.9
100%100.5
120%101.1
Lab 380%100.1
100%99.7
120%100.3
Acceptance Criteria 98.0% - 102.0%

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] The recovery results across all laboratories and concentration levels fall well within the acceptance criteria, demonstrating the method's accuracy.

Table 3: Precision (Repeatability and Reproducibility)

LaboratoryConcentration LevelRepeatability (RSD%)
Lab 1100%0.5
Lab 2100%0.7
Lab 3100%0.6
Reproducibility (RSD%) 1.2
Acceptance Criteria Repeatability RSD ≤ 1.0%, Reproducibility RSD ≤ 2.0%

Precision is the measure of the degree of scatter of a series of measurements.[1] Repeatability (intra-assay precision) assesses precision under the same operating conditions over a short interval of time, while reproducibility assesses the precision between laboratories.[1] The low relative standard deviations (RSDs) for both repeatability and reproducibility confirm the method's high precision.

G cluster_0 Chemical Structure & Potential Degradation A 4-[(Carbamoylamino)methyl]benzoic acid B Hydrolysis A->B (e.g., acidic/basic conditions) C Oxidation A->C (e.g., oxidative stress) D 4-(Aminomethyl)benzoic acid B->D E 4-Carboxybenzaldehyde C->E

Caption: Potential Degradation Pathways of the Analyte.

Trustworthiness and Self-Validating Systems

A key aspect of a trustworthy analytical method is its inherent robustness. Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] During the development phase of this HPLC method, parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) should be intentionally varied to assess the impact on the results. The consistency of the results under these varied conditions would demonstrate the method's robustness.

Specificity is another cornerstone of a self-validating system.[4] It is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1] For this assay, specificity would be demonstrated by analyzing placebo samples (containing all excipients except the active ingredient) and samples of known related substances to ensure no interference with the peak of 4-[(Carbamoylamino)methyl]benzoic acid.

Conclusion: A Validated and Transferable Assay

The successful completion of this inter-laboratory study, with all validation parameters meeting their pre-defined acceptance criteria, provides a high degree of confidence in the analytical method for the quantification of 4-[(Carbamoylamino)methyl]benzoic acid. The demonstrated linearity, accuracy, and precision across multiple laboratories establish the method as robust and reproducible. This validated assay is now considered suitable for its intended purpose in quality control and stability testing, ensuring the consistent quality of the drug substance and product. The comprehensive nature of this validation approach, grounded in the principles outlined by regulatory bodies such as the ICH and FDA, ensures data integrity and supports regulatory submissions.[5][13][14][15]

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Published June 25, 2024. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Published March 6, 2024. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Published December 10, 2025. [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? Published August 6, 2025. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Published December 4, 2025. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • SIELC Technologies. Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester. Published February 16, 2018. [Link]

  • MedCrave online. Quantitation of benzoic and sorbic acid levels from green olives by high-performance liquid chromatography. Published January 28, 2019. [Link]

  • Analytical Methods (RSC Publishing). On the validation by inter-laboratory study of 'procedures' in chemical measurement. [Link]

  • Eurachem. Trends in inter-laboratory method validation. [Link]

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Comparative Pharmacokinetics of 4-(Ureidomethyl)benzoic Acid Analogs: Optimization for Oral Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacokinetic (PK) landscape of 4-(ureidomethyl)benzoic acid derivatives. This scaffold is a critical pharmacophore in the design of serine protease inhibitors (e.g., Matriptase, Thrombin, Factor Xa) and antisickling agents. While the parent scaffold offers high specificity due to its peptidomimetic nature, it historically suffers from poor oral bioavailability due to zwitterionic character and rapid renal clearance.

This analysis compares the parent compound against three strategic analogs designed to overcome these ADME (Absorption, Distribution, Metabolism, Excretion) barriers: an ester prodrug , a fluorinated bioisostere , and a hydrophobic urea derivative .

Structural Basis & Analog Selection

The core scaffold, 4-(ureidomethyl)benzoic acid , mimics the P1-P4 interactions in protease active sites. However, the presence of both a carboxylic acid (pKa ~4.2) and a urea moiety (Hydrogen Bond Donor count = 3) creates a high Polar Surface Area (PSA), limiting passive diffusion.

We compare the following analogs to illustrate optimization strategies:

  • Compound A (Parent): 4-(ureidomethyl)benzoic acid.

    • Role: Baseline reference.

  • Compound B (Prodrug): Ethyl 4-(ureidomethyl)benzoate.

    • Strategy: Masking the carboxylic acid to improve lipophilicity and membrane permeability.

  • Compound C (Bioisostere): 3-Fluoro-4-(ureidomethyl)benzoic acid.

    • Strategy: Electronic modulation to reduce metabolic oxidation and alter pKa.

  • Compound D (Lipophilic): 4-(3-butylureidomethyl)benzoic acid.

    • Strategy: N-alkylation to increase logP and plasma protein binding.

Comparative Pharmacokinetic Analysis

Physicochemical Profile

The following data highlights the shift from the polar parent compound to more lipophilic analogs.

CompoundMW ( g/mol )cLogPtPSA (Ų)HBD/HBAPredicted Solubility (pH 7.4)
A (Parent) 194.190.695.03 / 4High (>1 mg/mL)
B (Prodrug) 222.241.983.02 / 4Moderate
C (3-Fluoro) 212.180.995.03 / 4High
D (Butyl) 250.302.486.02 / 4Low (<0.1 mg/mL)
In Vitro ADME Performance

Data represents mean values from triplicate experiments.

ParameterCmpd A (Parent)Cmpd B (Prodrug)Cmpd C (3-Fluoro)Cmpd D (Butyl)
Caco-2 Papp (A→B) (10⁻⁶ cm/s)0.8 (Low)12.5 (High)1.1 (Low)8.4 (Mod-High)
Efflux Ratio (B→A / A→B)> 15.01.2> 12.02.5
Microsomal Stability (t½ min, Human)> 6012 (Rapid Hydrolysis)> 6045
Plasma Protein Binding (%)< 10%65%< 10%88%

Analysis:

  • Permeability: Compound A shows poor permeability and high efflux, likely a substrate for transporters (e.g., OATs). Compound B (Prodrug) significantly enhances passive diffusion.

  • Metabolism: Compound B has a short half-life in microsomes due to carboxylesterase-mediated hydrolysis, reverting to the parent acid. Compound D shows moderate stability but is prone to oxidative dealkylation.

In Vivo Pharmacokinetics (Rat, 5 mg/kg PO)
ParameterCmpd A (Parent)Cmpd B (Prodrug)*Cmpd C (3-Fluoro)Cmpd D (Butyl)
Cmax (ng/mL)150850 (as acid)180420
Tmax (h)0.51.20.52.0
AUC₀₋₂₄ (ng·h/mL)45021005201800
Bioavailability (F%) ~12%~55%~15%~42%
Clearance (CL) (mL/min/kg)25.0N/A22.08.5

*Note: For Compound B, PK parameters reflect the active metabolite (acid form) detected in plasma following rapid first-pass hydrolysis.

Mechanistic Pathways & Metabolism[1][2]

Understanding the metabolic fate is crucial for interpreting the PK data.[1] The diagram below illustrates the divergent pathways for the prodrug and the parent scaffold.

MetabolicPathways cluster_excretion Excretion Routes Prodrug Compound B (Ethyl Ester) Parent Compound A (Parent Acid) Prodrug->Parent Carboxylesterases (Rapid Hydrolysis) Glucuronide Acyl-Glucuronide Conjugate Parent->Glucuronide UGT (Phase II) Glycine Hippuric Acid Derivative Parent->Glycine Glycine N-acyltransferase (Mitochondrial) Renal (OATs) Renal (OATs) Parent->Renal (OATs) Biliary/Renal Biliary/Renal Glucuronide->Biliary/Renal Butyl Compound D (Butyl Urea) Oxidized Hydroxylated Metabolite Butyl->Oxidized CYP450 (Phase I Oxidation)

Figure 1: Metabolic fate of ureidomethylbenzoic acid analogs. The ester prodrug (B) rapidly converts to the parent (A), while the butyl analog (D) undergoes Phase I oxidation.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

Protocol 1: Caco-2 Permeability Assay (Bi-directional)

Purpose: To determine intestinal absorption potential and efflux transporter liability.

  • Cell Culture: Seed Caco-2 cells (passage 40-60) onto 24-well Transwell® inserts (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω·cm².

  • Preparation:

    • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

    • Test Solution: 10 µM compound + Lucifer Yellow (paracellular marker).

  • Execution:

    • A→B (Absorptive): Add test solution to Apical (A) chamber; buffer to Basolateral (B).

    • B→A (Secretory): Add test solution to B chamber; buffer to A.

  • Sampling: Incubate at 37°C. Sample 50 µL from receiver compartment at 60 and 120 min.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (

    
    ):
    
    
    
    
    (Where
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration).
  • Validation Criteria: Lucifer Yellow

    
     must be < 1.0 × 10⁻⁶ cm/s. Recovery > 80%.
    
Protocol 2: Microsomal Stability Assay

Purpose: To assess Phase I metabolic stability and predict hepatic clearance.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Human Liver Microsomes (0.5 mg protein/mL), and Test Compound (1 µM).

  • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

    • Control: Parallel incubation without NADPH (detects non-CYP degradation).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Processing: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines half-life (
    
    
    
    ) and Intrinsic Clearance (
    
    
    ).

References

  • Vertex AI Search. (2023). Permeability of benzoic acid urea derivatives. National Institutes of Health. 2[3][4]

  • Longdom Publishing. (2023). Benzoic Acid and its Derivatives Increase Membrane Resistance. 5[3][6][4]

  • Frontiers in Pharmacology. (2016). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery. 7[3][6]

  • ACS Omega. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives. 8

  • European Journal of Medicinal Chemistry. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives. 9

  • PubMed. (2025).[3][7][10] Pharmacokinetics, mass balance, and metabolism of the novel potassium-competitive acid blocker JP-1366. 3

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Validating a Pharmacodynamic Biomarker for 4-[(Carbamoylamino)methyl]benzoic acid: A Comparative Guide for Preclinical and Translational Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Biomarker Validation in Targeted Therapy

The era of precision medicine hinges on the successful development of targeted therapeutics and the co-development of biomarkers that can predict or confirm their clinical activity. 4-[(Carbamoylamino)methyl]benzoic acid is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical axis frequently dysregulated in various human cancers. The clinical development of this compound necessitates a robust and validated pharmacodynamic (PD) biomarker to enable early assessment of target engagement, guide dose selection, and provide a mechanistic link between drug administration and biological effect.

This guide provides a comprehensive framework for the analytical and clinical validation of a candidate biomarker for 4-[(Carbamoylamino)methyl]benzoic acid. We will compare our proposed validation strategy with an alternative approach for a similar hypothetical agent, "Compound B," to highlight critical considerations in experimental design and data interpretation. Our focus is to provide researchers, scientists, and drug development professionals with a scientifically rigorous, field-proven guide grounded in regulatory expectations.[1][2][3]

The Target: PI3K/Akt/mTOR Signaling and the Role of 4-[(Carbamoylamino)methyl]benzoic acid

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 4-[(Carbamoylamino)methyl]benzoic acid is designed to inhibit mTORC1, a central kinase in this pathway. The proposed mechanism of action involves the direct suppression of mTORC1 activity, leading to a downstream reduction in the phosphorylation of its key substrates, including the S6 ribosomal protein.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p-S6 Phosphorylated S6 (p-S6) (Biomarker) mTORC1->p-S6 phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival p-S6->Cell Proliferation & Survival promotes 4-[(Carbamoylamino)methyl]benzoic acid 4-[(Carbamoylamino)methyl]benzoic acid 4-[(Carbamoylamino)methyl]benzoic acid->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-[(Carbamoylamino)methyl]benzoic acid.

Proposed Biomarker: Phosphorylated S6 Ribosomal Protein (p-S6)

We propose the quantification of phosphorylated S6 ribosomal protein (at Ser235/236) as a primary pharmacodynamic biomarker for 4-[(Carbamoylamino)methyl]benzoic acid.

Rationale for Selection:

  • Direct Downstream Effector: p-S6 is a direct substrate of S6 kinase (S6K), which is, in turn, a direct downstream target of mTORC1. Its phosphorylation status is a sensitive and direct indicator of mTORC1 activity.

  • Dynamic Range: In cancer cells with an activated PI3K/Akt/mTOR pathway, the levels of p-S6 are typically high, providing a wide dynamic range for detecting inhibition.

  • Feasibility of Measurement: p-S6 can be reliably measured in various biological matrices, including tumor tissue and peripheral blood mononuclear cells (PBMCs), using established techniques such as immunohistochemistry (IHC), Western blotting, and high-throughput immunoassays like In-Cell ELISA.[4]

The Biomarker Validation Workflow: A Fit-for-Purpose Approach

The validation of a biomarker must be "fit-for-purpose," meaning the rigor of the validation is dictated by the intended use of the biomarker data.[5][6] For a PD biomarker intended to support regulatory decision-making, a full analytical and clinical validation is required.[6][7][8]

Biomarker_Validation_Workflow cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation Assay_Development Assay Development & Optimization Performance_Characteristics Assay Performance Characteristics (Accuracy, Precision, Specificity, Sensitivity, Reproducibility) Assay_Development->Performance_Characteristics Preclinical_Models Preclinical Models (In vitro & In vivo) Performance_Characteristics->Preclinical_Models Transition to Clinical Application Phase_I_Trials Phase I Clinical Trials (Dose Escalation) Preclinical_Models->Phase_I_Trials Biomarker_Response Correlation of Biomarker Response with Drug Exposure and Clinical Activity Phase_I_Trials->Biomarker_Response

Caption: A two-phase workflow for biomarker validation, from analytical performance to clinical utility.

Experimental Protocols: A Deep Dive into Methodology

In-Cell ELISA for Quantification of p-S6 in Cultured Cancer Cells

This protocol describes a high-throughput method to quantify p-S6 levels directly in cultured cells, suitable for screening and dose-response studies.[4]

Materials:

  • 96-well microplate

  • Cancer cell line with activated PI3K/Akt pathway (e.g., MCF-7)

  • 4-[(Carbamoylamino)methyl]benzoic acid

  • Fixation Buffer (4% formaldehyde in PBS)

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (5% BSA in PBS with 0.1% Tween-20)

  • Primary Antibody: Rabbit anti-phospho-S6 (Ser235/236)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • TMB Substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of 4-[(Carbamoylamino)methyl]benzoic acid for the desired time (e.g., 2 hours).

  • Fixation: Remove media, wash with PBS, and add 100 µL of Fixation Buffer. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash wells three times with PBS and add 100 µL of Permeabilization Buffer. Incubate for 20 minutes.

  • Blocking: Wash three times and add 200 µL of Blocking Buffer. Incubate for 1 hour.

  • Primary Antibody Incubation: Wash and add 50 µL of diluted primary antibody. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times and add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash five times and add 100 µL of TMB Substrate. Incubate in the dark until color develops.

  • Measurement: Add 100 µL of Stop Solution and read the absorbance at 450 nm.

Quantitative Real-Time PCR (qPCR) for MYC Gene Expression

As an alternative or complementary biomarker, changes in the expression of downstream target genes can be assessed. MYC is a proto-oncogene whose transcription is promoted by the PI3K/Akt/mTOR pathway.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix[9]

  • Primers for MYC and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells as described above. Lyse cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[10]

  • qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

  • Thermal Cycling: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for MYC and the reference gene. Calculate the relative expression of MYC using the ΔΔCt method.[11]

Comparison with an Alternative Agent: "Compound B"

To illustrate the importance of a tailored biomarker strategy, let's consider a hypothetical competitor, "Compound B," which is an allosteric inhibitor of Akt.

Feature4-[(Carbamoylamino)methyl]benzoic acidCompound B (Hypothetical Akt Inhibitor)Rationale for Comparison
Target mTORC1AktBoth inhibit the same pathway but at different nodes, which can lead to different downstream effects and potential feedback loops.
Primary Biomarker p-S6 (Ser235/236)p-PRAS40 (Thr246)p-PRAS40 is a direct substrate of Akt, making it a more proximal biomarker for Compound B's activity. p-S6 is still a valid downstream marker but may be influenced by other inputs to mTORC1.
Assay Platform In-Cell ELISA, IHCMass Spectrometry-based proteomics, Western BlotWhile both can be measured by immunoassays, a mass spectrometry approach for Compound B could provide a more comprehensive view of changes in the phosphoproteome, revealing off-target effects or unexpected pathway modulation.[12][13][14][15][16]
Validation Challenge Potential for mTORC2 feedback activation of Akt.Potential for incomplete pathway inhibition if mTORC1 is activated by other mechanisms.The choice of biomarker must account for the complexity of the signaling network and the specific point of intervention.
Clinical Utility Direct measure of target engagement in tumor tissue and surrogate tissues like PBMCs.Direct measure of target engagement; may correlate better with inhibition of Akt-specific functions like cell survival.The optimal biomarker is one that not only shows target engagement but also correlates with clinical outcome.

Conclusion: A Roadmap for Rigorous Biomarker Validation

The successful clinical development of targeted therapies like 4-[(Carbamoylamino)methyl]benzoic acid is inextricably linked to the rigorous validation of pharmacodynamic biomarkers. The selection of p-S6 as a PD biomarker is based on its direct relationship to the drug's mechanism of action and the feasibility of its measurement in relevant biological samples. The outlined validation workflow, adhering to a "fit-for-purpose" principle, provides a clear path from analytical characterization to clinical utility. By comparing this strategy with that for a hypothetical alternative, we underscore the necessity of a deep mechanistic understanding to inform biomarker selection and assay development. This comprehensive approach ensures that the biomarker data generated are reliable, reproducible, and ultimately, valuable for making critical decisions in the drug development process.

References

  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome. Nature, 537(7620), 347–355. [Link]

  • Al-Daghri, N. M., Al-Attas, O. S., & Alokail, M. S. (2014). Mass Spectrometry-Based Proteomics for Biomarker Discovery in Health and Disease. International journal of molecular sciences, 15(9), 16364–16375. [Link]

  • European Medicines Agency. (2020). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. Clinical Pharmacology & Therapeutics, 108(4), 769-777. [Link]

  • Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Innovative Medicines Initiative. (n.d.). European Biomarker Qualification and Scientific Advice. [Link]

  • MDPI. (2024). Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. [Link]

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  • Creative Diagnostics. (n.d.). Flow Cytometry Protocol: Cell Surface Marker Staining. [Link]

  • GEN-IAL. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). [Link]

  • QIAGEN. (n.d.). Protein assay ELISA. [Link]

  • Stack, J. (n.d.). Quantitative Real Time PCR Protocol. [Link]

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  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Your lab. (2021). qPCR (real-time PCR) protocol explained. [Link]

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  • Infinix Bio. (2026). Understanding Biomarker Validation Requirements: A Comprehensive Guide for Life Sciences Professionals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.